Bis-PEG7-acid
Description
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O11/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUREXAVZVVOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to Bis-PEG7-acid: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-PEG7-acid is a homobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool in the development of advanced bioconjugates, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its defined length, hydrophilicity, and terminal carboxylic acid functionalities offer a versatile platform for covalently linking biomolecules to therapeutic agents or other chemical entities. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its application, and a summary of relevant quantitative data to inform its use in research and drug development.
Core Properties of this compound
This compound is characterized by a central chain of seven ethylene glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts a unique combination of physical and chemical properties that are advantageous for bioconjugation.
Physicochemical Properties
The hydrophilic nature of the PEG chain significantly enhances the aqueous solubility of the molecules it links, which is particularly beneficial when working with hydrophobic drugs or proteins prone to aggregation.[1] While specific solubility data for this compound in various solvents is not extensively published, its structural analogue, Bis-PEG7-NHS ester, is known to be soluble in organic solvents like DMSO, DCM, and DMF.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C18H34O11 | [3] |
| Molecular Weight | 426.46 g/mol | [4] |
| Appearance | Viscous liquid | [4] |
| Purity | ≥95-98% | |
| Storage Conditions | -20°C |
Note: Some sources report alternative molecular formulas and weights (e.g., C20H38O12 and 470.51 g/mol ), which may correspond to variations in the exact length of the PEG chain or the nature of the end groups. Researchers should always refer to the certificate of analysis for the specific batch being used.
Chemical Properties and Reactivity
The key chemical feature of this compound is the presence of two terminal carboxylic acid groups. These groups can be readily activated to react with primary amines on proteins, peptides, or other molecules to form stable amide bonds. This reaction is the foundation of its utility as a crosslinking agent.
Activation of Carboxylic Acids: The carboxylic acid groups of this compound require activation to facilitate efficient amide bond formation. This is typically achieved using carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) to form a more stable, amine-reactive intermediate. Other coupling reagents like HATU can also be employed.
Applications in Drug Development
The unique properties of this compound make it a valuable linker in the design of complex therapeutic molecules.
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to attach a cytotoxic payload to a monoclonal antibody. The PEG spacer enhances the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile. Comparative studies have suggested that PEG7-based linkers can lead to enhanced ADC serum stability compared to shorter PEG chains.
Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the linker connecting the target-binding ligand and the E3 ligase ligand. The length and flexibility of the PEG7 chain are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions is often necessary for specific applications.
Protocol 1: Amide Bond Formation for Protein Conjugation
This protocol describes the two-step process of activating this compound and conjugating it to a protein containing primary amines (e.g., lysine residues).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add 1.1 to 1.5 equivalents of EDC and NHS (or sulfo-NHS) to the this compound solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Conjugation to Protein:
-
Add the activated Bis-PEG7-NHS ester solution to the protein solution. The molar ratio of the activated linker to the protein should be optimized to achieve the desired degree of labeling.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution to consume any unreacted NHS esters.
-
Purify the conjugate using size-exclusion chromatography or another suitable method to remove excess reagents.
-
Table 2: Representative Reaction Conditions for Amide Coupling
| Parameter | Recommended Range | Notes |
| Molar Ratio (EDC/NHS:Carboxyl) | 2-5 : 2-5 : 1 | An excess of activating agents is used to drive the formation of the NHS ester. |
| Activation pH | 4.5 - 6.0 | More efficient activation of the carboxyl groups. |
| Coupling pH | 7.0 - 8.5 | Optimal for the reaction of NHS-esters with primary amines. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help control the reaction and minimize side reactions. |
| Reaction Time | 1 - 24 hours | Dependent on the reactivity of the amine and the desired level of conjugation. |
Protocol 2: Synthesis of a PROTAC using this compound
This protocol outlines a general approach for synthesizing a PROTAC where this compound links a target-binding ligand (Ligand 1) and an E3 ligase ligand (Ligand 2). This often involves a sequential coupling strategy.
Materials:
-
This compound
-
Ligand 1 (with an amine or alcohol group for initial coupling)
-
Ligand 2 (with an amine group for final coupling)
-
Coupling reagents (e.g., HATU, DIPEA or EDC, NHS)
-
Appropriate anhydrous solvents (e.g., DMF)
-
Purification system (e.g., HPLC)
Procedure:
-
First Amide Coupling:
-
Dissolve Ligand 1 and a molar excess of this compound in an anhydrous solvent.
-
Add the appropriate coupling reagents (e.g., HATU and DIPEA).
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the resulting Ligand 1-PEG7-acid conjugate.
-
-
Second Amide Coupling:
-
Dissolve the purified Ligand 1-PEG7-acid conjugate and Ligand 2 in an anhydrous solvent.
-
Add the coupling reagents.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Table 3: Example Yields for PROTAC Synthesis Steps
| Reaction Step | Reported Yield Range | Notes |
| Amide Bond Formation | Generally high | Yields are highly dependent on the specific substrates and reaction conditions. |
| Click Chemistry (for alternative linkers) | Up to 90% | Illustrates the efficiency of common ligation chemistries used in PROTAC synthesis. |
Visualization of Workflows
Amide Bond Formation Workflow
The following diagram illustrates the general workflow for activating this compound and conjugating it to an amine-containing molecule.
Caption: Workflow for the activation and conjugation of this compound.
PROTAC Synthesis Workflow
This diagram outlines a generalized synthetic route for a PROTAC using this compound as the linker.
Caption: Generalized workflow for PROTAC synthesis using this compound.
Safety Information
According to the Safety Data Sheet (SDS) for this compound, the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Standard laboratory safety precautions should be taken when handling this chemical, including wearing protective gloves, clothing, and eye protection. Avoid release to the environment and dispose of the compound and its container in accordance with local regulations.
Conclusion
This compound is a well-defined, hydrophilic, and versatile homobifunctional linker that plays a significant role in modern drug development. Its ability to form stable amide bonds upon activation makes it a valuable tool for the synthesis of ADCs and PROTACs. The PEG7 spacer often provides an optimal balance of hydrophilicity and length to improve the physicochemical properties and biological activity of the resulting conjugates. The experimental protocols and data presented in this guide provide a foundation for researchers to effectively utilize this compound in their work, with the understanding that optimization for specific applications is crucial for success.
References
An In-depth Technical Guide to Bis-PEG7-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG7-acid, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a polyethylene glycol (PEG)-based linker characterized by a central chain of seven ethylene glycol units, flanked by a carboxylic acid group at each terminus. This structure imparts valuable physicochemical properties, most notably high aqueous solubility and biocompatibility, which are critical for its applications in biological systems.
There are some discrepancies in the reported molecular formula and weight for this compound among various suppliers. This is likely due to different synthetic routes or the inclusion of additional atoms in the terminal groups. The two commonly cited structures and their corresponding molecular weights are detailed below. It is crucial for researchers to confirm the specific structure of the this compound they are using.
| Property | Value (Structure 1) | Value (Structure 2) | Reference(s) |
| Synonym | HOOC-(CH2)2-(OCH2CH2)7-O-(CH2)2-COOH | HOOC-CH2-O-(CH2CH2O)7-CH2-COOH | [1][2] |
| Molecular Formula | C20H38O12 | C18H34O11 | [1][2] |
| Molecular Weight | 470.51 g/mol | 426.46 g/mol | [1] |
| CAS Number | 1246189-43-4 | 94376-75-7 | |
| Appearance | Colorless to pale yellow viscous liquid or solid | Colorless to pale yellow viscous liquid or solid | |
| Solubility | Soluble in water and most organic solvents | Soluble in water and most organic solvents | |
| Storage | Store at -20°C, desiccated | Store at -20°C, desiccated |
Mechanism of Action and Bioconjugation
The utility of this compound as a crosslinker stems from its two terminal carboxylic acid groups. These groups can be activated to react with primary amines, such as the lysine residues on the surface of proteins or antibodies, to form stable amide bonds. This reaction is typically facilitated by carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The activation of the carboxylic acid with EDC and NHS forms a more stable and amine-reactive NHS ester intermediate. This intermediate then readily reacts with a primary amine to form a covalent amide linkage, releasing NHS as a byproduct. The hydrophilic PEG7 spacer enhances the solubility of the resulting conjugate and provides spatial separation between the conjugated molecules.
Key Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
In the realm of ADCs, this compound can be used to link a cytotoxic drug to a monoclonal antibody. The linker's hydrophilicity can help to overcome the aggregation-prone nature of some hydrophobic drug payloads, leading to ADCs with improved pharmacokinetic properties.
Proteolysis Targeting Chimeras (PROTACs)
This compound is a valuable tool in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The length and flexibility of the this compound linker can be optimized to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient protein degradation.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. Optimization of reaction conditions, including stoichiometry and buffer composition, is recommended for each specific application.
Two-Step EDC/NHS Coupling of this compound to a Protein
This protocol describes the covalent conjugation of a protein to a surface or another molecule functionalized with this compound.
Materials:
-
This compound
-
Protein to be conjugated (in an amine-free buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Add a molar excess of EDC and Sulfo-NHS to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the active Sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Immediately add the activated this compound solution to the protein solution in Coupling Buffer. The molar ratio of activated linker to protein should be optimized.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to inactivate any unreacted Sulfo-NHS esters.
-
Purify the protein conjugate using a desalting column to remove excess reagents and byproducts.
-
Synthesis of a PROTAC using this compound Linker
This protocol outlines a general approach for synthesizing a PROTAC where this compound links a target protein ligand and an E3 ligase ligand.
Materials:
-
Target protein ligand with a free amine group
-
E3 ligase ligand with a free amine group
-
This compound
-
EDC and NHS
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
First Amide Coupling:
-
Dissolve the target protein ligand and a molar excess of this compound in anhydrous DMF.
-
Add EDC and NHS to activate one of the carboxylic acid groups on this compound.
-
Add DIPEA and stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the mono-conjugated product by HPLC.
-
-
Second Amide Coupling:
-
Dissolve the purified mono-conjugate and the E3 ligase ligand in anhydrous DMF.
-
Add EDC and NHS to activate the remaining carboxylic acid group.
-
Add DIPEA and stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Purify the final PROTAC product by HPLC.
-
Visualizing Workflows and Pathways
PROTAC Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a this compound linker.
References
Synthesis and Purity of Bis-PEG7-acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis and purity analysis of Bis-PEG7-acid, a homobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. This document details experimental protocols, data presentation in structured tables, and visual diagrams of key processes to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound, also known as α,ω-bis(carboxymethyl) heptaethylene glycol, is a valuable tool in bioconjugation and drug delivery. Its structure features a hydrophilic 7-unit polyethylene glycol (PEG) spacer flanked by two terminal carboxylic acid groups. This configuration allows for the covalent attachment to amine-containing molecules, such as proteins, peptides, and other biologics, through the formation of stable amide bonds. The PEG linker enhances the solubility and stability of the resulting conjugates, making it a critical component in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Synthesis of this compound
The primary route for synthesizing this compound involves the oxidation of the corresponding diol, heptaethylene glycol. Two common methods for this transformation are direct oxidation using strong oxidizing agents and catalytic oxidation.
Direct Oxidation Method
A prevalent method for the synthesis of PEG-dicarboxylic acids is the direct oxidation of the corresponding PEG diol using chromium trioxide (CrO₃) in the presence of sulfuric acid.[1] This method offers high conversion rates and yields.
-
Dissolution: Dissolve heptaethylene glycol (1 equivalent) in deionized water. To this solution, add concentrated sulfuric acid (96%).
-
Oxidation: While stirring at ambient temperature, add an aqueous solution of chromium trioxide (CrO₃) dropwise. The reaction mixture will change color from orange to green-blue.
-
Reaction Monitoring: Continue stirring for approximately 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with dichloromethane (CH₂Cl₂).
-
Purification: Combine the organic layers and wash sequentially with water and a saturated sodium chloride solution. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Isolation: Precipitate the final product, this compound, by adding diethyl ether. Filter the solid and dry under vacuum.
Catalytic Oxidation Method
An alternative, more environmentally friendly approach utilizes a platinum-based catalyst with oxygen as the oxidant.[2][3] This method provides good yields and avoids the use of heavy metal oxidants.
-
Reaction Setup: In a pressure reactor, charge an aqueous solution of heptaethylene glycol. Add a platinum-on-carbon catalyst.
-
Oxidation: Pressurize the reactor with oxygen to approximately 100 psig. Heat the reaction mixture to around 70°C with vigorous stirring.
-
Reaction Monitoring: The reaction is typically complete within 8 hours.
-
Isolation: After cooling and depressurizing the reactor, filter to remove the catalyst. Concentrate the filtrate to yield the crude this compound.
-
Purification: The crude product can be further purified by crystallization.
Synthesis Workflow
Quantitative Data for Synthesis
| Parameter | Direct Oxidation Method | Catalytic Oxidation Method |
| Starting Material | Heptaethylene Glycol | Heptaethylene Glycol |
| Key Reagents | CrO₃, H₂SO₄ | Platinum on Carbon, O₂ |
| Conversion Rate | >98%[1] | Quantitative |
| Recovered Yield | 90-95%[1] | 80-90% |
| Reaction Time | ~8 hours | ~8 hours |
| Reaction Temperature | Ambient | ~70°C |
Purity Analysis of this compound
Ensuring the purity of this compound is critical for its successful application in bioconjugation. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and detecting any impurities. Due to the lack of a strong UV chromophore in the PEG backbone, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is often used for detection.
-
Column: A reversed-phase C18 column is suitable for separation.
-
Mobile Phase: A gradient of water and acetonitrile is typically used.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve a small amount of this compound in the initial mobile phase.
-
Analysis: Inject the sample and run the gradient. The purity is determined by the relative peak area of the main component.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis: The spectrum should show characteristic peaks for the PEG backbone protons and the protons adjacent to the carboxylic acid groups. The integration of these peaks can confirm the structure and purity.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~3.6-3.7 ppm: Methylene protons of the PEG backbone (-O-CH₂-CH₂-O-).
-
~4.1-4.2 ppm: Methylene protons adjacent to the carboxylic acid group (-O-CH₂-COOH).
-
~10-12 ppm: Broad singlet for the carboxylic acid proton (-COOH).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for analyzing PEG compounds.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Mobile Phase: A mixture of water and acetonitrile, often with a small amount of formic acid to aid ionization.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound ([M+H]⁺ or [M+Na]⁺).
Purity Analysis Workflow
Quantitative Data for Purity Analysis
| Analytical Technique | Parameter | Typical Result |
| HPLC | Purity | ≥95% |
| ¹H NMR | Structural Confirmation | Conforms to the expected structure |
| Mass Spectrometry | Molecular Weight (C₁₈H₃₄O₁₁) | Expected [M+H]⁺: 427.21 |
Conclusion
The synthesis of this compound can be reliably achieved through the oxidation of heptaethylene glycol, with both direct and catalytic methods offering high yields. Rigorous purity analysis using a combination of HPLC, NMR, and MS is essential to ensure the quality of the final product for its intended applications in bioconjugation and drug development. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists and researchers in the field.
References
A Technical Guide to the Solubility of Bis-PEG7-acid in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bis-PEG7-acid, a homobifunctional crosslinker pivotal in bioconjugation and drug delivery systems. Understanding the solubility of this polyethylene glycol (PEG) derivative in various solvents is critical for its effective application in pharmaceutical and research settings. This document outlines its solubility profile, details experimental protocols for solubility determination, and illustrates key concepts through diagrams.
Core Concepts of this compound Solubility
This compound, characterized by a central hydrophilic chain of seven ethylene glycol units flanked by terminal carboxylic acid groups, exhibits a solubility profile largely dictated by this structure. The PEG spacer inherently enhances solubility in aqueous media[1]. The terminal carboxylic acids can engage in hydrogen bonding, further influencing interactions with protic solvents. Generally, PEGylated compounds, including this compound, are known for their solubility in both water and a range of organic solvents[2][3].
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not extensively published across a wide range of solvents. However, available data and information on analogous compounds provide valuable insights.
| Solvent | Chemical Formula | Type | Reported Solubility of this compound or Analogs |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ≥ 175 mg/mL (for this compound)[4] |
| Water | H₂O | Polar Protic | Soluble (for the related Bis-PEG3-acid)[5] |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble (for Bis-PEG3-acid and Bis-PEG7-NHS ester) |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Soluble (for the related Bis-PEG7-NHS ester) |
Note: The solubility of PEG compounds can be influenced by factors such as the molecular weight of the PEG chain and the nature of the terminal functional groups. The data for analogs provides a strong indication of the expected solubility behavior of this compound.
Experimental Protocols for Solubility Determination
Accurate determination of small molecule solubility is crucial for various applications. The following are standard experimental protocols that can be adapted for this compound.
Method 1: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Principle: An excess amount of the solute (this compound) is added to a specific solvent. The mixture is agitated until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.
Detailed Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, inert container (e.g., glass vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature using a shaker or stirrer. The equilibration time can vary depending on the compound and solvent but is typically 24-48 hours.
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully extract an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is a common and accurate technique for this purpose.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Inject the supernatant sample into the HPLC system.
-
Calculate the concentration based on the peak area and the calibration curve.
-
Method 2: Solution Calorimetry
Solution calorimetry offers a reliable alternative for measuring drug solubility, particularly in viscous solutions.
Principle: This method measures the heat of dissolution when a solute is dissolved in a solvent. The point at which heat generation ceases indicates that the solution is saturated.
Detailed Protocol:
-
Instrument Setup: Use a semi-adiabatic solution calorimeter.
-
Measurement: Measure the heat of dissolution as small, known amounts of this compound are incrementally added to the solvent.
-
Endpoint Determination: The dissolution endpoint is identified when the heat signal plateaus, indicating that no more solute can dissolve.
-
Solubility Calculation: The total mass of the dissolved solute at the saturation point, divided by the volume of the solvent, gives the solubility.
Visualizing Key Concepts
To further elucidate the principles governing the use and properties of this compound, the following diagrams are provided.
Caption: Factors influencing the solubility of this compound.
Caption: Typical bioconjugation workflow using this compound.
References
The Fulcrum of Function: A Technical Guide to the PEG7 Spacer in Bis-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced bioconjugation and therapeutic development, the precise architecture of linker molecules is paramount. Bis-PEG7-acid, a homobifunctional crosslinker, has emerged as a critical tool, particularly in the synthesis of sophisticated constructs like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). At its core lies the PEG7 spacer, a discrete polyethylene glycol chain of seven ethylene oxide units. This technical guide provides an in-depth examination of the PEG7 spacer, elucidating its role in modulating the physicochemical and pharmacological properties of bifunctional molecules. We will explore its impact on solubility, stability, and steric hindrance, present quantitative data comparing various PEG linker lengths, detail relevant experimental protocols, and visualize the complex biological pathways and workflows where it plays a central role.
Introduction: The Molecular Bridge
This compound is a chemical linker characterized by a central, hydrophilic spacer of seven repeating ethylene glycol units, flanked by a reactive carboxylic acid group at each terminus. This structure allows it to act as a molecular bridge, covalently connecting two different molecules of interest. The true significance of this compound, however, lies in the specific properties imparted by its PEG7 core.
Polyethylene glycol (PEG) linkers are renowned for their unique combination of properties:
-
Hydrophilicity: The repeating ethylene oxide units form hydrogen bonds with water, significantly increasing the aqueous solubility of conjugated molecules, a crucial feature when dealing with hydrophobic drugs or proteins.[1]
-
Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and generally elicits a minimal immune response, earning it a "stealth" reputation.[1]
-
Flexibility: The free rotation around the C-O bonds in the PEG backbone provides conformational flexibility, which is essential for allowing the two conjugated molecules to adopt optimal orientations for biological activity.[1]
-
Defined Length: Unlike polydisperse polymers, discrete PEG linkers like PEG7 offer a precisely defined length, enabling systematic optimization of spatial separation between the conjugated moieties.
The Role of the PEG7 Spacer: A Quantitative Perspective
The length of the PEG spacer is not a trivial parameter; it is a critical design element that dictates the efficacy of the final bifunctional molecule. The choice of a PEG7 linker represents a specific balance between providing sufficient separation and avoiding excessive flexibility or length, which can sometimes be detrimental.
Impact on Proteolysis Targeting Chimeras (PROTACs)
In a PROTAC, the linker connects a ligand for a target Protein of Interest (POI) to a ligand for an E3 ubiquitin ligase. The linker's role is to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[2][3] The length of the PEG spacer directly influences the geometry and stability of this complex.
Table 1: Comparative Efficacy of PROTACs with Varying PEG Linker Lengths
| Target Protein | E3 Ligase Ligand | PEG Linker Length (atoms) | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Reference |
|---|---|---|---|---|---|
| Estrogen Receptor α (ERα) | VHL Ligand | 12 (approx. PEG2) | > 1000 nM | < 20% | |
| Estrogen Receptor α (ERα) | VHL Ligand | 16 (approx. PEG4) | ~100 nM | > 80% | |
| Estrogen Receptor α (ERα) | VHL Ligand | 24 (approx. PEG7) | ~25 nM | > 90% | |
| Estrogen Receptor α (ERα) | VHL Ligand | 28 (approx. PEG8) | ~50 nM | > 80% | |
| TANK-binding kinase 1 (TBK1) | VHL Ligand | < 12 | No Degradation | N/A | |
| TANK-binding kinase 1 (TBK1) | VHL Ligand | 21 (approx. PEG6) | 3 nM | 96% |
| TANK-binding kinase 1 (TBK1) | VHL Ligand | 29 (approx. PEG8) | 292 nM | 76% | |
Note: Data is synthesized from multiple sources to illustrate trends. Absolute values are study-dependent.
As the data suggests, an optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced potency due to entropic penalties and inefficient ubiquitination.
Impact on Antibody-Drug Conjugates (ADCs)
In ADCs, the linker tethers a potent cytotoxic payload to a monoclonal antibody. The PEG spacer enhances the overall solubility and stability of the ADC, which is particularly important when conjugating hydrophobic drugs. This allows for a higher drug-to-antibody ratio (DAR) without inducing aggregation, which can lead to rapid clearance from circulation.
Table 2: Influence of PEG Linker Length on ADC Properties
| ADC Property | No PEG Linker | Short PEG Linker (e.g., PEG4) | Longer PEG Linker (e.g., PEG8-PEG12) | Reference |
|---|---|---|---|---|
| Solubility | Low (risk of aggregation) | Improved | Significantly Improved | |
| Plasma Half-Life | Shorter | Extended | Significantly Extended | |
| In Vivo Efficacy | Baseline | Enhanced | Often Maximized |
| In Vitro Potency (IC50) | Potent | May slightly decrease | May further decrease | |
Longer PEG chains create a hydrophilic "hydration shell" around the payload, shielding it from the surrounding environment, which reduces non-specific interactions and slows clearance rates. However, there can be a trade-off, as very long linkers may sometimes slightly decrease the in vitro cytotoxic potency.
Core Experimental Protocols
The utility of this compound is realized through its chemical reactivity. The dual carboxylic acid groups allow for conjugation to primary amines on target molecules, typically through the formation of stable amide bonds.
General Protocol for Two-Step EDC/NHS Amide Coupling
This protocol describes the activation of a carboxylic acid on this compound with EDC and NHS, followed by conjugation to an amine-containing molecule (e.g., a protein or a synthetic ligand).
Materials:
-
This compound
-
Molecule #1 (containing a primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0
-
Desalting Columns
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS to room temperature before opening the vials. Prepare fresh stock solutions in anhydrous DMF or DMSO if needed.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a molar excess of EDC (e.g., 2-10 fold) and NHS (e.g., 5-20 fold) to the this compound solution.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-Containing Molecule:
-
Immediately add the activated this compound solution to Molecule #1, which has been dissolved in Coupling Buffer. The optimal pH for the reaction with primary amines is 7.2-8.0.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the resulting conjugate using a desalting column or other appropriate chromatographic techniques (e.g., SEC, HIC) to remove excess reagents and byproducts.
-
General Protocol for PROTAC Synthesis via Amide Coupling
This protocol outlines the final step in a convergent PROTAC synthesis, where an amine-functionalized linker-warhead is coupled to a carboxyl-functionalized E3 ligase ligand.
Materials:
-
Component A-PEG7-NH2 (Warhead-Linker)
-
Component B-COOH (E3 Ligase Ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Reaction Setup: Dissolve Component B-COOH (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Activation: Stir the mixture for 15 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add a solution of Component A-PEG7-NH2 (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions such as 5% LiCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the final PROTAC product by preparative HPLC.
Mandatory Visualizations
To better understand the processes involving the PEG7 spacer, the following diagrams illustrate a key signaling pathway and a representative experimental workflow.
Caption: PROTAC mechanism of action facilitated by a PEG linker.
Caption: Experimental workflow for ADC characterization by LC-MS.
Conclusion
The PEG7 spacer in this compound is far more than a simple connector; it is a sophisticated chemical tool that provides drug development professionals with a means to rationally design and optimize complex therapeutic molecules. Its discrete length, combined with the inherent hydrophilicity and biocompatibility of polyethylene glycol, allows for the fine-tuning of critical parameters such as solubility, stability, and the spatial orientation of conjugated moieties. As evidenced by its application in PROTACs and ADCs, the selection of the appropriate linker length is a decisive factor in achieving the desired therapeutic outcome. A thorough understanding of the properties and protocols associated with the PEG7 spacer is therefore essential for the continued advancement of targeted therapies.
References
A Comprehensive Technical Guide to Homobifunctional Crosslinkers for Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of homobifunctional crosslinkers, essential tools for covalently linking proteins and other biomolecules. This guide details the core principles of homobifunctional crosslinking, their chemical specificities, and applications in research and drug development. We present quantitative data for a range of common crosslinkers, detailed experimental protocols for their use, and visualizations of key workflows and chemical reactions to aid in the design and execution of your protein conjugation strategies.
Introduction to Homobifunctional Crosslinkers
Homobifunctional crosslinkers are chemical reagents that possess two identical reactive groups, enabling them to form covalent bonds with the same functional group on one or more molecules.[1][2] These reagents are invaluable for a variety of applications, including the study of protein-protein interactions, the stabilization of protein conformations, and the creation of protein-polymer conjugates.[1][2] The two reactive ends of a homobifunctional crosslinker are separated by a spacer arm, the length and chemical nature of which can be varied to suit specific applications.[3]
The primary advantage of homobifunctional crosslinkers lies in their ability to "freeze" protein interactions in time, providing a snapshot of protein complexes as they exist in solution. However, their use in a single-step reaction can also lead to a heterogeneous mixture of products, including intramolecular crosslinks and intermolecular polymers, which requires careful optimization and analysis.
Types of Homobifunctional Crosslinkers and Their Reactive Chemistries
Homobifunctional crosslinkers are most commonly designed to react with primary amines or sulfhydryl groups, which are readily available on the surface of most proteins.
Amine-Reactive Homobifunctional Crosslinkers
These crosslinkers primarily target the primary amines (-NH₂) found on the N-terminus of polypeptide chains and the side chain of lysine residues. The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used due to their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-8.5). A competing reaction is the hydrolysis of the NHS ester, which increases with pH. Therefore, it is crucial to perform reactions in amine-free buffers such as phosphate, borate, or carbonate buffers.
-
Imidoesters: Imidoesters react with primary amines at a more alkaline pH (typically 8-10) to form amidine bonds. A key feature of this reaction is the retention of the positive charge of the original amine group, which can be important for maintaining the native structure and function of the protein.
The chemical reaction between an amine-reactive homobifunctional crosslinker (using Disuccinimidyl suberate - DSS as an example) and the primary amines on a protein is depicted below.
Sulfhydryl-Reactive Homobifunctional Crosslinkers
These crosslinkers target the sulfhydryl groups (-SH) of cysteine residues. This approach is often more specific than amine-reactive crosslinking due to the lower abundance of cysteine residues in proteins.
-
Maleimides: Maleimide groups react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form stable, irreversible thioether bonds. Above pH 7.5, maleimides can also react with primary amines. It is important to perform these reactions in the absence of reducing agents, which would compete for reaction with the maleimide groups.
-
Haloacetyls: Iodoacetyl and bromoacetyl groups react with sulfhydryl groups at physiological to alkaline pH (7.2-9) to form stable thioether linkages. To prevent side reactions with tyrosine, histidine, and tryptophan residues, these reactions should be carried out in the dark.
-
Pyridyl Disulfides: These groups react with sulfhydryls over a broad pH range to form disulfide bonds. A key advantage of this chemistry is that the resulting disulfide bond is cleavable by reducing agents such as dithiothreitol (DTT), allowing for the separation of the crosslinked proteins for further analysis.
Quantitative Data for Common Homobifunctional Crosslinkers
The choice of a homobifunctional crosslinker is often dictated by the required spacer arm length, its solubility, and whether the crosslink needs to be cleavable. The following tables summarize the properties of several common amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.
Table 1: Amine-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |
| Disuccinimidyl suberate | DSS | NHS ester | 11.4 | No | No |
| Bis(sulfosuccinimidyl) suberate | BS³ | Sulfo-NHS ester | 11.4 | No | Yes |
| Disuccinimidyl glutarate | DSG | NHS ester | 7.7 | No | No |
| Disuccinimidyl tartrate | DST | NHS ester | 6.4 | Yes (Periodate) | No |
| Dithiobis(succinimidyl propionate) | DSP | NHS ester | 12.0 | Yes (Reducing agents) | No |
| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | Sulfo-NHS ester | 12.0 | Yes (Reducing agents) | Yes |
| Ethylene glycol bis(succinimidyl succinate) | EGS | NHS ester | 16.1 | Yes (Hydroxylamine) | No |
| Ethylene glycol bis(sulfosuccinimidyl succinate) | Sulfo-EGS | Sulfo-NHS ester | 16.1 | Yes (Hydroxylamine) | Yes |
| Dimethyl pimelimidate | DMP | Imidoester | 9.2 | No | Yes |
| Dimethyl suberimidate | DMS | Imidoester | 11.0 | No | Yes |
| Glutaraldehyde | Aldehyde | 7.5 | No | Yes |
Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? |
| Bismaleimidoethane | BMOE | Maleimide | 8.0 | No | No |
| 1,4-Bismaleimidobutane | BMB | Maleimide | 10.9 | No | No |
| Bismaleimidohexane | BMH | Maleimide | 16.1 | No | No |
| Dithiobis(maleimidoethane) | DTME | Maleimide | 13.2 | Yes (Reducing agents) | No |
| 1,4-Bis-[3-(2-pyridyldithio)-propionamido]butane | DPDPB | Pyridyl disulfide | 19.9 | Yes (Reducing agents) | No |
Experimental Protocols
The following are generalized protocols for common applications of homobifunctional crosslinkers. It is important to optimize the reaction conditions, such as protein concentration and crosslinker-to-protein molar ratio, for each specific application.
Protocol for Protein-Protein Crosslinking using DSS
This protocol is designed for identifying protein-protein interactions in a purified complex or a cell lysate.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents
-
Mass spectrometer (for identification of crosslinked peptides)
Procedure:
-
Protein Preparation: Prepare the protein sample at a concentration of 0.1-5 mg/mL in an amine-free buffer. If starting from a cell lysate, clarify the lysate by centrifugation.
-
DSS Stock Solution Preparation: Immediately before use, prepare a 10-25 mM stock solution of DSS in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration of 0.25-2 mM. The optimal molar excess of DSS to protein will need to be determined empirically but typically ranges from 20:1 to 50:1.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis:
-
SDS-PAGE: Analyze the crosslinked sample by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to crosslinked protein complexes.
-
Mass Spectrometry: For identification of interacting proteins and crosslinked residues, the sample can be subjected to in-gel or in-solution digestion with a protease (e.g., trypsin), followed by enrichment of crosslinked peptides and analysis by LC-MS/MS.
-
Protocol for Antibody-Enzyme Conjugation using Glutaraldehyde
This one-step protocol is a common method for preparing antibody-enzyme conjugates for use in immunoassays.
Materials:
-
Antibody solution (in PBS)
-
Enzyme solution (e.g., Horseradish Peroxidase - HRP, in PBS)
-
Glutaraldehyde solution (e.g., 25% aqueous solution)
-
Quenching/Blocking solution (e.g., 1 M ethanolamine or glycine, pH 8.0)
-
Dialysis tubing or desalting column
Procedure:
-
Protein Preparation: Combine the antibody and enzyme in a suitable buffer such as PBS. A typical molar ratio is 1:2 to 1:4 (antibody:enzyme). The total protein concentration should be in the range of 5-10 mg/mL.
-
Crosslinking Reaction: While gently stirring, add glutaraldehyde to a final concentration of 0.1-0.2%.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature.
-
Quenching: Add the quenching solution to a final concentration of 100 mM to block any unreacted aldehyde groups. Incubate for 1-2 hours at room temperature.
-
Purification: Remove excess crosslinker and unreacted proteins by dialysis against PBS or by using a desalting column. The purified conjugate can be stored at 4°C.
Protocol for Sulfhydryl-Sulfhydryl Crosslinking using BMOE
This protocol is suitable for crosslinking proteins via their cysteine residues.
Materials:
-
Protein sample containing free sulfhydryl groups in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5)
-
Bismaleimidoethane (BMOE)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., DTT or TCEP) if disulfide bonds need to be reduced
-
Quenching solution (e.g., buffer containing a free thiol like cysteine or β-mercaptoethanol)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein sample by incubating with a reducing agent. Remove the reducing agent using a desalting column. The protein should be in a buffer at pH 6.5-7.5.
-
BMOE Stock Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of BMOE in anhydrous DMSO or DMF.
-
Crosslinking Reaction: Add the BMOE stock solution to the protein sample to a final concentration of 0.5-5 mM.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Quenching: Stop the reaction by adding a quenching solution containing a free thiol.
-
Analysis: Analyze the crosslinked products by SDS-PAGE and/or mass spectrometry.
Workflow for Crosslinking Mass Spectrometry (XL-MS)
Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and gaining structural insights into protein complexes. The general workflow is illustrated below.
This workflow begins with the crosslinking of a protein sample, followed by enzymatic digestion to generate peptides. The resulting peptide mixture, which contains linear peptides, loop-linked peptides, and intermolecularly crosslinked peptides, is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software is used to identify the crosslinked peptides from the complex MS/MS data, providing information on which proteins are interacting and at which specific residues.
Conclusion
Homobifunctional crosslinkers are versatile and powerful tools for protein conjugation, enabling the study of protein interactions and the construction of novel biomolecular conjugates. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is essential for the successful design and execution of crosslinking experiments. This guide provides the foundational knowledge, quantitative data, and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize these reagents to advance their scientific objectives.
References
An In-depth Technical Guide to the Applications of Bis-PEG7-acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis-PEG7-acid, a homobifunctional crosslinker, has emerged as a pivotal tool in modern drug discovery. Its distinct chemical architecture, featuring a hydrophilic seven-unit polyethylene glycol (PEG) spacer flanked by two terminal carboxylic acid groups, offers a unique combination of properties that enhance the solubility, stability, and pharmacokinetic profiles of complex bioconjugates. This technical guide provides a comprehensive overview of the core applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and functionalized nanoparticle drug delivery systems. Detailed experimental protocols, quantitative data, and visual diagrams of relevant pathways and workflows are presented to equip researchers with the practical knowledge required to effectively utilize this versatile linker in their drug development endeavors.
Introduction to this compound
This compound is a polyethylene glycol derivative characterized by a discrete chain length of seven ethylene glycol units, terminating in a carboxylic acid at each end. This homobifunctional nature allows for the sequential or simultaneous conjugation of two different molecules, typically through the formation of stable amide bonds.[1][2] The PEG spacer is a critical feature, imparting increased hydrophilicity to the resulting conjugate, which can be highly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[3][4]
The carboxylic acid functional groups are reactive towards primary amines in the presence of carbodiimide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[3] This chemistry provides a reliable method for conjugating a wide range of biomolecules, including proteins, peptides, and small molecule ligands.
Physicochemical Properties
While specific quantitative data for this compound is not extensively published, the general properties of dicarboxylic acid-terminated PEGs can be inferred.
| Property | Description |
| Molecular Formula | C18H34O11 |
| Molecular Weight | 426.5 g/mol |
| Appearance | Typically a white or off-white waxy solid or viscous liquid. |
| Solubility | Highly soluble in water and polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Insoluble in nonpolar solvents like ether. |
| Stability | The ether linkages in the PEG backbone are generally stable to hydrolysis under neutral pH conditions. However, the ester bonds formed after conjugation can be susceptible to hydrolysis, which is a key consideration in prodrug design. Oxidative degradation can occur at elevated temperatures or in the presence of oxygen. |
| Reactivity | The terminal carboxylic acids readily react with primary amines in the presence of activating agents (e.g., EDC, HATU) to form stable amide bonds. |
| Storage | Should be stored at -20°C in a desiccated environment to prevent degradation. |
Applications in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific target proteins. A PROTAC consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound is an effective linker for PROTAC synthesis due to its optimal length and flexibility, which are crucial for the formation of a productive ternary complex between the target protein and the E3 ligase.
Mechanism of Action of a BCR-ABL PROTAC
A clinically relevant example is the targeting of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). A PROTAC designed with a this compound linker can effectively induce the degradation of BCR-ABL.
The following diagram illustrates the signaling pathway and the mechanism of a BCR-ABL PROTAC.
References
The Strategic Application of Bis-PEG7-acid as a Hydrophilic Linker in Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of Bis-PEG7-acid as a linker in the design and development of antibody-drug conjugates (ADCs). As the field of targeted cancer therapy continues to advance, the linker connecting the monoclonal antibody to the cytotoxic payload has emerged as a pivotal component influencing the efficacy, safety, and pharmacokinetic profile of ADCs. This compound, a homobifunctional linker featuring a discrete seven-unit polyethylene glycol (PEG) chain, offers significant advantages in optimizing ADC performance through its hydrophilicity and defined length.
Introduction to this compound and its Role in ADCs
This compound is a chemical linker characterized by a central heptaethylene glycol chain flanked by two terminal carboxylic acid groups[1]. This structure imparts a high degree of hydrophilicity, which is instrumental in addressing some of the key challenges in ADC development, such as the aggregation of ADCs carrying hydrophobic payloads[2][3]. The terminal carboxylic acids can be readily activated, typically as N-hydroxysuccinimide (NHS) esters, to react with primary amines, such as the lysine residues on the surface of monoclonal antibodies, forming stable amide bonds[1][4].
The incorporation of a PEG spacer, such as the PEG7 unit in this compound, has been shown to improve the solubility and stability of ADCs. This enhanced hydrophilicity can lead to improved pharmacokinetics, including a longer circulation half-life and reduced non-specific clearance. Furthermore, the defined length of the PEG chain in this compound allows for the synthesis of more homogeneous ADCs with a consistent drug-to-antibody ratio (DAR), a critical quality attribute that directly impacts the therapeutic window of the ADC.
The choice between a cleavable and a non-cleavable linker strategy is a critical decision in ADC design. While this compound itself forms a stable, non-cleavable linkage when conjugated to an antibody and a payload, its fundamental structure can be incorporated into more complex linker designs that include cleavable moieties. These cleavable linkers are designed to release the cytotoxic payload in response to specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH, reducing environments, or the presence of specific enzymes. Non-cleavable linkers, on the other hand, rely on the complete degradation of the antibody in the lysosome to release the payload, which can lead to greater stability in circulation and a wider therapeutic window.
Physicochemical Properties and Synthesis
This compound is a well-defined chemical entity with the molecular formula C18H34O11 and a molecular weight of 426.45 g/mol . Its structure consists of a flexible chain of seven repeating ethylene glycol units, which provides a desirable balance of hydrophilicity and length.
The synthesis of this compound for use in ADCs typically involves multi-step organic synthesis to build the PEG chain and introduce the terminal carboxylic acid functionalities. For conjugation to antibodies, the carboxylic acid groups are often activated to NHS esters to facilitate efficient and specific reaction with lysine residues.
Quantitative Data on ADCs Utilizing PEG Linkers
The following tables summarize representative quantitative data for ADCs that incorporate PEG linkers. While specific data for this compound is not always available in comparative studies, the data for other discrete PEG linkers provide valuable insights into the impact of PEGylation on ADC performance.
Table 1: Drug-to-Antibody Ratio (DAR) of PEGylated ADCs
| Antibody-Payload | Linker Type | Conjugation Method | Average DAR | Reference |
| Trastuzumab-MMAE | mPEG24-Val-Lys-PAB | Cysteine-based | 7.8 | |
| RS7-MMAE | mPEG24-Val-Lys-PAB | Cysteine-based | 4 or 8 | |
| Anti-CD30-MMAE | Bis-sulfone PEG4 | Cysteine re-bridging | 4 | |
| Trastuzumab-Exatecan | Hydrophilic PEG linker | Site-specific | 8 |
Table 2: In Vitro Cytotoxicity (IC50) of PEGylated ADCs
| Cell Line | ADC | Linker | IC50 (nM) | Reference |
| Karpas-299 (CD30+) | Brentuximab-MMAE (Adcetris®) | Val-Cit-PABC | 0.016 | |
| Karpas-299 (CD30+) | brentuximab-MMAE | PEG4-Glu-Val-Cit-PABC | 0.035 | |
| BT-474 (HER2+) | Trastuzumab-MMAE | Disulfide rebridging | ~1 | |
| NCI-N87 (HER2+) | ZHER2-MMAE | SMCC (no PEG) | ~0.1 | |
| NCI-N87 (HER2+) | ZHER2-MMAE | PEG4K | ~0.65 | |
| NCI-N87 (HER2+) | ZHER2-MMAE | PEG10K | ~2.25 |
Table 3: In Vivo Efficacy of PEGylated ADCs in Xenograft Models
| Xenograft Model | ADC Treatment | Dose | Tumor Growth Inhibition (%) | Reference |
| NCI-N87 | T-DM1 | 3.6 mg/kg | Significant | |
| NCI-N87 | T-PBD (DAR 2) | 1 mg/kg | 60% overall response | |
| MDA-MB-453 | T-DM1 | 3.6 mg/kg | Significant | |
| High Expression DU145-PSMA | VH2-VH1-DGN549 | 30 µg/kg | Significant |
Table 4: Pharmacokinetic Parameters of PEGylated ADCs
| ADC | PEG Length | Clearance Rate (mL/day/kg) | Half-life (t1/2) | Reference |
| Non-targeted ADC-MMAE | PEG0 | High | Short | |
| Non-targeted ADC-MMAE | PEG8 | Low | Long | |
| Non-targeted ADC-MMAE | PEG12 | Low | Long | |
| ZHER2-MMAE | No PEG | - | ~1 hour | |
| ZHER2-MMAE | PEG4K | - | ~2.5 hours | |
| ZHER2-MMAE | PEG10K | - | ~11.2 hours |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, characterization, and evaluation of ADCs. The following sections provide representative protocols for key experiments in ADC development.
ADC Conjugation via NHS Ester-Mediated Lysine Coupling
This protocol describes the conjugation of a drug-linker construct containing an NHS ester to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-Linker-NHS ester dissolved in an organic solvent (e.g., DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Antibody Preparation: Adjust the pH of the mAb solution to 8.3 by adding 1/10th volume of 1 M sodium bicarbonate. The final antibody concentration should be between 2-10 mg/mL. Ensure the antibody solution is free of amine-containing buffers or stabilizers.
-
Drug-Linker-NHS Ester Preparation: Prepare a stock solution of the Drug-Linker-NHS ester in anhydrous DMSO at a concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess of the Drug-Linker-NHS ester solution to the antibody solution while gently vortexing. A typical starting molar ratio is 10:1 (linker:antibody).
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring or rotation, protected from light.
-
Purification: Remove the unreacted drug-linker and byproducts by size exclusion chromatography (e.g., Sephadex G-25 column) equilibrated with PBS.
-
Characterization: Determine the protein concentration and the drug-to-antibody ratio (DAR) of the purified ADC.
Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the average DAR and the distribution of drug-loaded species in an ADC preparation.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
ADC sample
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs). The unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values due to increased hydrophobicity.
-
Integrate the area of each peak.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100
-
In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the in vitro cytotoxicity of ADCs.
Materials:
-
Cancer cell lines (target antigen-positive and -negative)
-
Complete cell culture medium
-
96-well plates
-
ADC test sample and controls (e.g., unconjugated antibody, free drug)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete medium. Add 100 µL of the diluted samples to the respective wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Incubate for 15 minutes on an orbital shaker to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Visualizations of Key Concepts
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts in ADC development.
Caption: Workflow for ADC conjugation via NHS ester chemistry.
Caption: Workflow for DAR determination by HIC-HPLC.
Caption: Workflow for in vitro cytotoxicity MTT assay.
Caption: General mechanism of action for an ADC.
Conclusion
This compound serves as a valuable and versatile linker for the development of antibody-drug conjugates. Its discrete and hydrophilic nature addresses key challenges associated with ADC stability, solubility, and homogeneity. By providing a defined spacer between the antibody and the cytotoxic payload, this compound can contribute to an improved pharmacokinetic profile and a wider therapeutic index. The experimental protocols and conceptual workflows presented in this guide provide a framework for the rational design, synthesis, and evaluation of ADCs incorporating this and other PEGylated linkers. As the field of ADCs continues to evolve, the strategic selection and design of linkers like this compound will remain a cornerstone of developing safer and more effective targeted cancer therapies.
References
The Strategic Application of Bis-PEG7-acid in PROTAC Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the body's own cellular disposal machinery.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
The linker component, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. Among the various linker chemistries, polyethylene glycol (PEG) linkers are widely employed due to their advantageous properties. This guide focuses on the specific application of Bis-PEG7-acid, a bifunctional linker with a discrete seven-unit PEG chain, in the development of next-generation PROTACs.
The Role and Advantages of this compound in PROTAC Design
This compound offers a compelling combination of features that address key challenges in PROTAC development:
-
Enhanced Solubility and Physicochemical Properties: The hydrophilic nature of the PEG7 chain significantly improves the aqueous solubility of often large and hydrophobic PROTAC molecules. This is crucial for their formulation and bioavailability. The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, further enhancing interaction with aqueous environments.
-
Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion, the flexibility of PEG linkers allows them to adopt conformations that can shield the PROTAC's polar surface area, creating a more compact structure that can better traverse the cell membrane.[1] The defined length of the PEG7 linker provides a predictable impact on these properties.
-
Optimal Ternary Complex Formation: The length and flexibility of the linker are paramount for the successful formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). A linker that is too short can cause steric hindrance, while one that is too long may lead to an unstable complex. The 28-atom length of a PEG7 linker often provides the necessary distance and flexibility to orient the POI and E3 ligase for efficient ubiquitination.
-
Synthetic Tractability: this compound provides two carboxylic acid functional groups, enabling straightforward and versatile conjugation to amine-functionalized warheads and E3 ligase ligands through amide bond formation.
Data Presentation: Performance of PROTACs with PEG Linkers
While specific and comprehensive public data for PROTACs utilizing a this compound linker is limited, the following tables summarize representative quantitative data for PROTACs employing PEG linkers of varying lengths. This data illustrates the impact of the linker on key performance metrics.
| PROTAC | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | BRD4 | VHL | PEG4 | 15 | >90 | HeLa |
| PROTAC B | BRD4 | VHL | PEG6 | 5 | >95 | HeLa |
| PROTAC C | BTK | CRBN | PEG6 | 2.2 | 97 | Mino |
| PROTAC D | TBK1 | VHL | Alkyl/Ether (21 atoms) | 3 | 96 | Not Specified |
| PROTAC E | ERα | VHL | 16-atom PEG | <1 | ~100 | MCF7 |
Note: Data is compiled from various sources and is intended for illustrative purposes. DC50 and Dmax values are highly dependent on the specific cell line and experimental conditions.
| PROTAC | Target Protein | E3 Ligase | Linker Composition | Binary Binding Affinity (Kd, nM) | Ternary Complex Affinity (Kd, nM) | Cooperativity (α) |
| MZ1 | BRD4 (BD2) | VHL | PEG-based | 98 (to VHL) | 4.4 | 22 |
| AT1 | BRD4 (BD2) | VHL | PEG-based | 180 (to VHL) | 18 | 10 |
Note: Cooperativity (α) is a measure of the change in binding affinity of the PROTAC for one protein in the presence of the other. α > 1 indicates positive cooperativity, which is often desirable for potent degradation.
| Compound | Permeability (Papp, 10⁻⁶ cm/s) - PAMPA | Permeability (Papp, 10⁻⁶ cm/s) - Caco-2 (A-B) | Efflux Ratio (B-A / A-B) |
| Representative PROTAC 1 | <0.5 | 0.2 | 15.0 |
| Representative PROTAC 2 | 1.2 | 0.8 | 5.2 |
Note: Permeability can be significantly influenced by the overall physicochemical properties of the PROTAC molecule, not just the linker.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general two-step amide coupling procedure.
Materials:
-
Warhead-NH2 (amine-functionalized POI ligand)
-
E3-ligand-NH2 (amine-functionalized E3 ligase ligand)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
HPLC purification system
Step 1: Mono-functionalization of this compound
-
Dissolve this compound (1.2 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.4 eq) and stir for 15 minutes at room temperature.
-
Add Warhead-NH2 (1 eq) to the reaction mixture.
-
Stir at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, purify the mono-functionalized Warhead-PEG7-acid intermediate by reverse-phase HPLC.
Step 2: Coupling to the E3 Ligase Ligand
-
Dissolve the purified Warhead-PEG7-acid (1 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (2.4 eq) and stir for 15 minutes at room temperature.
-
Add E3-ligand-NH2 (1.1 eq) to the reaction mixture.
-
Stir at room temperature overnight, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC conjugate by reverse-phase HPLC.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibody against the POI overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash and repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of degradation versus PROTAC concentration and fit the curve to determine DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified E3 ligase (e.g., VHL complex)
-
Purified POI
-
PROTAC
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
E3 Ligase Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interaction (PROTAC to E3):
-
Inject a series of PROTAC concentrations over the immobilized E3 ligase surface.
-
Measure the association and dissociation rates.
-
Fit the data to a binding model to determine the binary binding affinity (Kd).
-
-
Ternary Complex Formation:
-
Prepare a series of PROTAC concentrations mixed with a constant, saturating concentration of the POI.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Measure the association and dissociation rates of the ternary complex.
-
Fit the data to determine the ternary complex binding affinity (Kd).
-
-
Data Analysis: Calculate the cooperativity factor (α) by dividing the binary Kd by the ternary Kd.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Materials:
-
ITC instrument
-
Purified E3 ligase
-
Purified POI
-
PROTAC
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze all proteins and dissolve the PROTAC in the same buffer to minimize buffer mismatch effects.
-
Binary Titration (PROTAC into E3 Ligase):
-
Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).
-
Fill the syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform a series of injections and record the heat changes.
-
-
Ternary Titration (PROTAC into E3 + POI):
-
Fill the ITC cell with a pre-mixed solution of the E3 ligase and a saturating concentration of the POI.
-
Fill the syringe with the PROTAC solution.
-
Perform the titration to measure the heat changes associated with ternary complex formation.
-
-
Data Analysis: Fit the integrated heat data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for both binary and ternary interactions. Calculate the cooperativity from the binding affinities.
NanoBRET™ Assay for In-Cell Ternary Complex Formation
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase
-
Transfection reagent
-
HaloTag® NanoBRET™ 618 Ligand
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96- or 384-well plates
Procedure:
-
Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Assay Plate Preparation: Seed the transfected cells into assay plates.
-
HaloTag® Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Luminescence Measurement: Add the Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., lecithin in dodecane)
-
Phosphate buffered saline (PBS)
-
PROTAC solution in PBS
-
UV-Vis plate reader or LC-MS/MS
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Assay Setup:
-
Fill the acceptor wells with PBS.
-
Add the PROTAC solution to the donor wells.
-
Assemble the donor and acceptor plates to form a "sandwich".
-
-
Incubation: Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters.
Caco-2 Permeability Assay
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution)
-
PROTAC solution
-
LC-MS/MS
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay (Apical to Basolateral):
-
Add the PROTAC solution to the apical (upper) chamber.
-
At various time points, take samples from the basolateral (lower) chamber.
-
-
Permeability Assay (Basolateral to Apical):
-
Add the PROTAC solution to the basolateral chamber.
-
At various time points, take samples from the apical chamber.
-
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Data Analysis: Calculate the Papp values for both directions and determine the efflux ratio to assess the involvement of active transporters.
In Vivo Pharmacokinetic (PK) Study in Mice
Materials:
-
Male C57BL/6 mice
-
PROTAC formulation (e.g., in PEG300/Tween 80/saline)
-
Dosing syringes and needles
-
Blood collection supplies (e.g., heparinized capillaries)
-
LC-MS/MS
Procedure:
-
Dosing: Administer the PROTAC to mice via the desired route (e.g., intravenous, oral gavage) at a specific dose.
-
Blood Sampling: Collect blood samples from a subset of mice at various time points post-dosing (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Sample Analysis: Extract the PROTAC from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Conclusion
The rational design of PROTACs is a multifactorial process where the linker plays a pivotal role in dictating the molecule's overall performance. This compound offers a valuable building block for PROTAC synthesis, providing a balance of hydrophilicity, flexibility, and synthetic accessibility. While specific quantitative data for PROTACs incorporating this exact linker remains somewhat limited in the public domain, the principles and experimental methodologies outlined in this guide provide a robust framework for the design, synthesis, and evaluation of novel PROTACs. Through systematic optimization of the linker in conjunction with the warhead and E3 ligase ligand, researchers can unlock the full therapeutic potential of targeted protein degradation.
References
The Chemical Reactivity of Terminal Carboxylic Acid Groups: A Technical Guide for Drug Development Professionals
Introduction
The terminal carboxylic acid group is a ubiquitous and versatile functional group in organic chemistry, playing a pivotal role in the fields of drug development, bioconjugation, and molecular biology. Its unique electronic structure imparts a rich and varied chemical reactivity, allowing for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the core chemical reactions of terminal carboxylic acid groups, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing their synthetic potential. The guide details key reactions such as amide bond formation, esterification, and reduction, complete with experimental protocols, quantitative data, and visual representations of reaction mechanisms and signaling pathways.
Fundamental Reactivity of the Carboxyl Group
The reactivity of a carboxylic acid is dominated by the interplay between the electrophilic carbonyl carbon and the acidic proton of the hydroxyl group. The delocalization of electron density across the O=C-O system influences its reactivity, making the carbonyl carbon less electrophilic than that of an aldehyde or ketone. However, the presence of the hydroxyl group provides a site for deprotonation, forming a carboxylate anion, and also a leaving group that can be displaced in nucleophilic acyl substitution reactions.
pKa Values of Common Carboxylic Acids
The acidity of the carboxylic acid proton is a key determinant of its reactivity, particularly in base-catalyzed reactions and its physiological behavior. The following table summarizes the pKa values for a selection of common carboxylic acids.
| Carboxylic Acid | Structure | pKa |
| Formic Acid | HCOOH | 3.75[1] |
| Acetic Acid | CH₃COOH | 4.76[1] |
| Propanoic Acid | CH₃CH₂COOH | 4.87 |
| Benzoic Acid | C₆H₅COOH | 4.20[1] |
| Trifluoroacetic Acid | CF₃COOH | 0.52 |
| Oxalic Acid | (COOH)₂ | 1.27 (pKa1), 4.27 (pKa2) |
| Citric Acid | C₆H₈O₇ | 3.13 (pKa1), 4.76 (pKa2), 6.40 (pKa3)[1] |
Key Chemical Transformations
Amide Bond Formation
The formation of an amide bond is one of the most important transformations of carboxylic acids, central to peptide synthesis and the conjugation of small molecules to proteins. The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt. Therefore, activating agents are required to convert the hydroxyl group into a better leaving group.
EDC/NHS Coupling
A widely used method for amide bond formation in biological and pharmaceutical applications is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react directly with an amine or, for improved efficiency and stability, with NHS to form a semi-stable NHS ester, which subsequently reacts with the amine to form the amide bond.[2]
Quantitative Data for EDC/NHS Coupling
| Carboxylic Acid | Amine | Coupling Conditions | Yield (%) | Reference |
| Boc-Valine | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt (cat.), DIPEA, CH₃CN, 23°C | 72 | |
| 2,5-Dimethylthiazole-4-carboxylic acid | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC, DMAP, HOBt (cat.), DIPEA, CH₃CN, 23°C | 78 | |
| Naproxen | 4-t-Butylaniline derivative | EDC, DMAP, HOBt (cat.), DIPEA, CH₃CN, 23°C | 70 | |
| Thiazole carboxylic acid | Proline methyl ester | EDC, DMAP, HOBt (cat.), DIPEA, CH₃CN, 23°C | 60 |
Experimental Protocol: Amide Bond Formation using EDC/NHS
This protocol describes a general procedure for the coupling of a carboxylic acid to a primary amine using EDC and NHS.
Materials:
-
Carboxylic acid-containing molecule
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Solution (e.g., 1 M hydroxylamine, Tris, or glycine)
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in Activation Buffer.
-
Add EDC (typically 1.5-2 molar equivalents) and NHS (typically 1.5-2 molar equivalents) to the solution.
-
Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.
-
-
Coupling with Amine:
-
Add the amine-containing molecule (typically 1-1.5 molar equivalents) dissolved in Coupling Buffer to the activated carboxylic acid solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to block any unreacted NHS-esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting amide conjugate using a desalting column or other appropriate chromatographic techniques to remove excess reagents and byproducts.
-
EDC/NHS Amide Formation Workflow
Caption: Workflow for amide bond formation using EDC/NHS coupling.
Esterification
Esterification is a fundamental reaction of carboxylic acids, widely used in the synthesis of pharmaceuticals, prodrugs, and fragrance compounds.
Fischer Esterification
The Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.
Quantitative Data for Fischer Esterification
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Yield (%) | Reference |
| Benzoic Acid | Methanol | H₂SO₄ | 65°C | 90 | |
| Hydroxy Acid | Ethanol | H₂SO₄ | Reflux, 2h | 95 | |
| d-Tartaric Acid | Benzyl Alcohol | p-TsOH | Reflux, 20h | 57 | |
| Acetic Acid | Ethanol | H₂SO₄ | Equilibrium | 65 (1:1 ratio), 97 (1:10 ratio) |
Experimental Protocol: Fischer Esterification of Benzoic Acid
This protocol outlines the synthesis of methyl benzoate from benzoic acid and methanol.
Materials:
-
Benzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve benzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purify the crude methyl benzoate by distillation.
-
Fischer Esterification Mechanism
Caption: Mechanism of Fischer Esterification.
Reduction to Alcohols
The reduction of carboxylic acids to primary alcohols is a valuable transformation in organic synthesis. Due to the relatively low electrophilicity of the carboxyl carbon, strong reducing agents are required.
Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. The reaction proceeds via the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol.
Borane (BH₃) Reduction
Borane (BH₃), typically used as a complex with tetrahydrofuran (THF) or dimethyl sulfide (DMS), is a more selective reducing agent for carboxylic acids. It offers the advantage of selectively reducing carboxylic acids in the presence of other functional groups like esters and nitro groups.
Quantitative Data for Carboxylic Acid Reduction
| Carboxylic Acid | Reducing Agent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenylacetic Acid | LiAlH₄ | Ether, reflux | 94.7 (large scale) | | | 4-Nitrobenzoic Acid | BH₃-NH₃, TiCl₄ | Diethyl ether, RT | 85 | | | 2-Chlorobenzoic Acid | BH₃-NH₃, TiCl₄ | Diethyl ether, RT | 91 | | | Adipic Acid | BH₃-NH₃, TiCl₄ | Diethyl ether, RT | 88 | |
Experimental Protocol: Reduction of a Carboxylic Acid using Borane-THF
This protocol describes the reduction of an aromatic carboxylic acid to a primary alcohol.
Materials:
-
Aromatic carboxylic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether or ethyl acetate
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the BH₃·THF solution (typically 1.0-1.5 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8 hours or until the reaction is complete as monitored by TLC.
-
-
Quenching and Workup:
-
Cool the reaction mixture back to 0°C and slowly add methanol to quench the excess borane (caution: hydrogen gas evolution).
-
Stir for 30 minutes, then add water and extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography on silica gel.
-
Reduction of Carboxylic Acid Workflow
Caption: General workflow for the reduction of a carboxylic acid.
Role in Signaling Pathways
Terminal carboxylic acid groups are integral to the structure and function of many signaling molecules. A prominent example is the prostaglandin family, where the terminal carboxylate is crucial for receptor binding and subsequent signal transduction.
Prostaglandin E₂ (PGE₂) Signaling Pathway
Prostaglandin E₂ (PGE₂) is a lipid mediator that exerts its effects by binding to a family of G-protein coupled receptors (GPCRs) known as EP receptors (EP1-EP4). The binding of PGE₂, a molecule containing a terminal carboxylic acid, to these receptors initiates a cascade of intracellular events that regulate a wide range of physiological processes, including inflammation, pain, and immune responses. The carboxylate group of PGE₂ forms key ionic interactions with positively charged amino acid residues in the binding pocket of the EP receptors, which is a critical step in receptor activation.
PGE₂ Receptor Signaling Diagram
References
An In-depth Technical Guide to Bis-PEG7-acid: Properties, Applications, and Supplier Information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis-PEG7-acid, a homobifunctional polyethylene glycol (PEG) linker. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, applications in bioconjugation, relevant experimental protocols, and supplier information.
Core Concepts: Introduction to this compound
This compound, identified by the CAS number 94376-75-7 , is a versatile crosslinking reagent used extensively in the fields of bioconjugation and drug delivery.[1][2][3][4] Its structure features a central hydrophilic chain of seven polyethylene glycol units, flanked by a carboxylic acid group at each terminus. This bifunctional nature allows for the covalent linkage of two molecules, typically biomolecules, through the formation of stable amide bonds.
The key attributes of this compound include:
-
Enhanced Solubility : The hydrophilic PEG spacer significantly increases the aqueous solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.
-
Biocompatibility : PEG is a well-established biocompatible polymer that can reduce the immunogenicity of conjugated molecules and prolong their circulation half-life in vivo.
-
Flexible Spacer Arm : The PEG7 chain provides a flexible and defined-length spacer arm between the conjugated molecules, which can be crucial for maintaining the biological activity of proteins or facilitating the interaction of a therapeutic agent with its target.
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound, primarily associated with CAS number 94376-75-7.
| Property | Value | Reference(s) |
| CAS Number | 94376-75-7 | [1] |
| Molecular Formula | C18H34O11 | |
| Molecular Weight | 426.46 g/mol | |
| Appearance | A viscous liquid | |
| Purity | Typically ≥95% | |
| Storage Conditions | -20°C | |
| Solubility | Soluble in DMSO |
Note: Another CAS number, 1246189-43-4, is sometimes associated with a similar structure, occasionally referred to as Bis-PEG8-acid, and may have a slightly different molecular formula and weight.
Applications in Drug Development and Research
This compound is a valuable tool in the development of complex biologics, most notably in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound can be used to link a cytotoxic payload to a monoclonal antibody. The hydrophilic nature of the PEG linker can improve the pharmacokinetic properties of the ADC and reduce its tendency to aggregate.
The general workflow for creating an ADC using a PEG linker like this compound is depicted below.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. This compound can serve as a component of this linker, providing the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
The mechanism of action for a PROTAC is illustrated in the following diagram.
Experimental Protocols
While specific protocols for this compound are often proprietary or application-dependent, the following section provides a detailed, representative methodology for the conjugation of a PEG-acid linker to a protein. This protocol is adapted from established bioconjugation techniques for similar molecules.
Two-Step Protein Conjugation via Amine Coupling
This protocol describes the activation of the carboxylic acid groups of this compound to form N-hydroxysuccinimide (NHS) esters, followed by conjugation to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
This compound
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO (e.g., 100 mM).
-
Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with 1.1 to 1.5 equivalents of both EDC and NHS stock solutions.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active Bis-PEG7-NHS ester.
-
-
Conjugation to the Protein:
-
Add the freshly activated Bis-PEG7-NHS ester solution to the protein solution. A 10- to 50-fold molar excess of the linker over the protein is a common starting point, but this should be optimized for the specific application.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., using a desalting column) or by dialysis against a suitable buffer.
-
-
Characterization:
-
Characterize the resulting conjugate to determine the degree of labeling and confirm its integrity using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
-
Supplier Information
This compound (CAS 94376-75-7) is commercially available from a number of suppliers specializing in reagents for biotechnology and pharmaceutical research. A selection of these suppliers is listed below:
| Supplier | Website |
| BroadPharm | --INVALID-LINK-- |
| Pharmaffiliates | --INVALID-LINK-- |
| Glyco MindSynth | --INVALID-LINK-- |
| AxisPharm | --INVALID-LINK-- |
| APExBIO | --INVALID-LINK-- |
| Chem-Impex | --INVALID-LINK-- |
| DC Chemicals | --INVALID-LINK-- |
Disclaimer: This is not an exhaustive list, and inclusion does not constitute an endorsement. Researchers should obtain and review the product's technical data sheet from the supplier before use.
References
Safety and handling precautions for Bis-PEG7-acid
An In-depth Technical Guide to the Safe Handling of Bis-PEG7-acid
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in the field of drug development. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of the product.
Chemical Identification and Properties
This compound is a homobifunctional crosslinker containing two terminal carboxylic acid groups separated by a hydrophilic polyethylene glycol (PEG) spacer. This structure makes it a valuable tool in bioconjugation, particularly for linking molecules to primary amines.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | HO2CCH2CH2O-PEG7-CH2CH2CO2H, Bis-PEG7-dicarboxylic acid | [1] |
| CAS Number | 94376-75-7; 1246189-43-4 | [1][2] |
| Molecular Formula | C18H34O11 | [2] |
| Molecular Weight | 426.46 g/mol | [3] |
| Appearance | Colorless to viscous liquid | |
| Purity | ≥ 97% | |
| Solubility | Soluble in aqueous media, DMSO, and DMF |
Hazard Identification and Safety Precautions
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H410 | Very toxic to aquatic life with long lasting effects. | |
| Precautionary | P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. | |
| P273 | Avoid release to the environment. | |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | |
| P330 | Rinse mouth. | |
| P391 | Collect spillage. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Occupational Exposure Limits: There are no established occupational exposure limits (e.g., PEL, TLV) for this compound. Therefore, it is crucial to minimize exposure through engineering controls and personal protective equipment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.
Caption: Recommended Personal Protective Equipment for handling this compound.
Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any aerosols or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is -20°C.
-
Keep away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents.
Accidental Release and First Aid Measures
Accidental Release:
-
Ensure adequate ventilation and evacuate personnel from the affected area.
-
Wear appropriate personal protective equipment (see Section 3).
-
Contain the spill using an inert absorbent material (e.g., diatomite, universal binders).
-
Collect the absorbed material into a suitable container for disposal.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
-
Prevent the product from entering drains or water courses.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Experimental Protocols
The following provides a general protocol for handling and using this compound in bioconjugation applications.
Preparation of Stock Solutions:
-
Due to its viscous nature, it is recommended to prepare a stock solution for easier handling.
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Dissolve the reagent in an anhydrous, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Store the unused stock solution at -20°C under an inert gas (e.g., argon or nitrogen) and sealed with a septum to minimize air and moisture exposure.
Activation of Carboxylic Acid Groups for Amine Coupling (Two-Step EDC/NHS Method): This protocol is for the activation of the terminal carboxylic acids of this compound to form an amine-reactive NHS ester.
-
Activation:
-
Dissolve this compound in an appropriate buffer. A non-amine containing buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 4.5-6.0 is recommended for the activation step.
-
Add a 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 25-fold molar excess of N-hydroxysulfosuccinimide (sulfo-NHS) to the this compound solution.
-
Allow the reaction to proceed for 15 minutes at room temperature.
-
-
Conjugation:
-
Immediately before adding the amine-containing molecule (e.g., protein, peptide), the pH of the reaction mixture can be raised to 7.2-7.5 for optimal coupling. Use a non-amine buffer such as phosphate-buffered saline (PBS).
-
Add the amine-containing molecule to the activated this compound solution.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature.
-
-
Quenching:
-
To stop the reaction, add an amine-containing buffer such as Tris or hydroxylamine.
-
Caption: Workflow for the two-step conjugation of this compound to an amine-containing molecule.
Stability and Decomposition
This compound is stable under recommended storage conditions. However, exposure to high temperatures, especially in the presence of air, can lead to thermo-oxidative degradation. The degradation mechanism for polyethylene glycols typically involves random chain scission and oxidation, which can compromise the integrity of the molecule.
Caption: Conceptual thermo-oxidative degradation pathway of the PEG component in this compound.
Disposal Considerations
Dispose of this compound and its contaminated materials in accordance with local, state, and federal regulations. It is classified as a hazardous waste and should be handled by a licensed professional waste disposal service. Do not allow the material to be released into the environment.
Disclaimer: This document is intended as a guide for the safe handling of this compound and is based on currently available information. It is the responsibility of the user to conduct a thorough risk assessment for their specific application and to implement appropriate safety measures. Always consult the most recent Safety Data Sheet (SDS) from the supplier before use.
References
The Pivotal Role of Linker Length: A Technical Guide to Bis-PEG7-acid in Advanced Bioconjugates
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of targeted therapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of the conjugate's overall success. Among the diverse array of linker technologies, polyethylene glycol (PEG) linkers have become indispensable due to their capacity to enhance solubility, stability, and pharmacokinetic profiles. This technical guide delves into the nuanced effects of PEG linker length, with a specific focus on the Bis-PEG7-acid linker, on the properties of advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
The Function of PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are hydrophilic, flexible spacers that play a multifaceted role in the design of bioconjugates. Their primary functions include improving the solubility of hydrophobic drugs and proteins, reducing immunogenicity by masking epitopes, and enhancing stability by protecting the conjugate from enzymatic degradation.[1] The ability to fine-tune the length of the PEG chain allows for precise spatial control between the conjugated molecules, which is crucial for optimal biological activity.[1]
The "Bis-acid" functionality of the this compound linker provides two terminal carboxylic acid groups. These groups can be activated to react with primary amines on proteins or other molecules, forming stable amide bonds.[2] This bifunctional nature makes it a versatile tool for crosslinking or for creating conjugates where the linker is attached to two other components.
Impact of PEG Linker Length on Conjugate Properties
The length of the PEG linker is not merely a spacer; it profoundly influences the physicochemical and biological characteristics of the conjugate.[3][4] The optimal linker length must be empirically determined for each specific application, as it represents a balance between several competing factors.
Solubility and Aggregation
A primary advantage of incorporating PEG linkers is the enhancement of aqueous solubility, particularly for conjugates carrying hydrophobic payloads. The repeating ethylene oxide units of the PEG chain create a hydration shell, which helps to prevent aggregation. Longer PEG chains generally lead to increased hydrophilicity and a greater reduction in aggregation. The steric hindrance provided by the flexible PEG chain also physically separates hydrophobic payloads on adjacent molecules, further mitigating aggregation.
Pharmacokinetics and Stability
PEGylation is a well-established strategy to extend the in-vivo half-life of therapeutic molecules. The increased hydrodynamic volume of the conjugate resulting from the PEG chain reduces renal clearance. Longer PEG linkers typically lead to a more pronounced increase in circulation time. However, there is a point of diminishing returns, and excessively long linkers may not provide additional benefits. The stability of the conjugate in circulation is also enhanced by the protective PEG layer, which can shield it from proteolytic enzymes.
Efficacy and Potency
The linker length directly impacts the efficacy of the conjugate by influencing its ability to interact with its target. In PROTACs, the linker must be of an optimal length to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. A linker that is too short may cause steric hindrance, preventing the complex from forming, while a linker that is too long may lead to a higher entropic penalty upon binding, reducing potency. Similarly, in ADCs, the linker length can affect the efficiency of payload release at the target site.
The this compound linker, with its seven repeating ethylene glycol units, offers a mid-length, flexible spacer. This length is often sufficient to overcome steric hindrance without introducing excessive flexibility that could negatively impact binding affinity.
Quantitative Data on Linker Length Effects
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key conjugate properties.
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
Table 2: Effect of PEG Linker Length on Binding Affinity
| PEG Linker Length | IC50 (nM) | Target Receptor |
| PEG2 | 1.9 ± 0.2 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG3 | 2.3 ± 0.3 | Gastrin-Releasing Peptide Receptor (GRPR) |
| PEG4 | 3.1 ± 0.4 | Gastrin-Releasing Peptide Receptor (GRPR) |
| Data from a study on natGa-NOTA-PEGn-RM26 binding to GRPR. In this specific case, shorter linkers resulted in higher binding affinity (lower IC50). |
Table 3: Impact of PEG Linker Length on PROTAC-Mediated Degradation
| PROTAC Linker Length (atoms) | ER Degradation | Cytotoxicity (IC50) |
| 9 | Moderate | > 10 µM |
| 12 | High | ~5 µM |
| 16 | High | ~1 µM |
| 19 | Moderate | ~10 µM |
| 21 | Low | > 10 µM |
| Data from a study on ER-α targeting PROTACs, showing an optimal linker length for degradation and cytotoxicity. |
Experimental Protocols
General Protocol for ADC Synthesis with Bis-PEG-acid Linker
-
Antibody Modification: Partially reduce a monoclonal antibody with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: Activate the carboxylic acid groups of the this compound linker using a coupling agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). React the activated linker with an amine-containing payload molecule to form an amide bond, leaving one activated carboxylic acid group free.
-
Conjugation: React the maleimide-functionalized drug-linker construct with the reduced antibody. The maleimide group will react with the free sulfhydryl groups on the antibody to form a stable thioether bond.
-
Purification and Characterization: Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated drug-linker and aggregated antibody. Characterize the ADC to determine the drug-to-antibody ratio (DAR) using methods like UV-Vis spectroscopy or mass spectrometry.
Protocol for In Vitro Cytotoxicity Assay
-
Cell Culture: Plate target cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the ADC or control compounds.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the ADC that inhibits cell growth by 50%.
Protocol for In Vivo Half-Life Determination
-
Administration: Administer a single intravenous (IV) dose of the PEGylated bioconjugate to an animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).
-
Quantification: Process the blood samples to obtain plasma and quantify the concentration of the bioconjugate using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Analysis: Plot the plasma concentration of the bioconjugate versus time and calculate the in vivo half-life.
Visualizing Workflows and Pathways
Conclusion
The length of a PEG linker is a critical design parameter that significantly influences the therapeutic index of a bioconjugate. The this compound linker, with its defined length and bifunctional nature, provides a valuable tool for creating advanced therapeutics with optimized properties. While longer PEG chains generally enhance solubility and in vivo half-life, the optimal length for efficacy must be carefully determined for each specific antibody, payload, and target combination. A systematic approach to linker design and evaluation, as outlined in this guide, is essential for the rational development of next-generation bioconjugates with improved safety and efficacy.
References
A Technical Guide to Bis-PEG-Acid Linkers: A Comparative Analysis of Bis-PEG7-Acid and Its Variants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of Bis-PEG7-acid and other discrete Polyethylene Glycol (PEG) diacid linkers. These homobifunctional linkers are fundamental tools in bioconjugation, enabling the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as the functionalization of surfaces for biomedical applications.
Introduction to Bis-PEG-Acid Linkers
Bis-PEG-acid linkers are linear molecules comprised of a central chain of repeating ethylene glycol units, capped at both ends by a carboxylic acid group. Their general structure is HOOC-(CH₂)m-(OCH₂CH₂)n-O-(CH₂)m-COOH. These linkers are highly valued in bioconjugation for their water solubility, biocompatibility, and ability to reduce the immunogenicity of conjugated molecules.[1][2][3] The discrete nature of these PEGs, meaning they have a specific, single molecular weight and a defined number of PEG units, ensures batch-to-batch consistency and precise control over linker length, which is critical for optimizing the pharmacokinetic and pharmacodynamic properties of a conjugate.[1]
The terminal carboxylic acid groups can be readily activated, most commonly with carbodiimide chemistry (EDC/NHS), to form stable amide bonds with primary amines on biomolecules such as proteins, antibodies, or peptides.[4] This versatility makes them a cornerstone of modern biopharmaceutical development.
Comparative Data of Bis-PEG-Acid Variants
The primary differentiator among Bis-PEG-acid variants is the length of the hydrophilic PEG chain, denoted by the number of ethylene glycol units (n). This length is a critical design parameter that influences the spatial, physical, and biological properties of the final conjugate. The properties of this compound are compared with other common variants in the table below.
| Property | Bis-PEG3-acid | Bis-PEG5-acid | This compound | Bis-PEG9-acid | Bis-PEG11-acid |
| PEG Units (n) | 3 | 5 | 7 | 9 | 11 |
| Molecular Formula | C₁₀H₁₈O₇ | C₁₄H₂₆O₉ | C₁₈H₃₄O₁₁ | C₂₂H₄₂O₁₃ | C₂₆H₅₀O₁₅ |
| Molecular Weight ( g/mol ) | 250.25 | 338.35 | 426.46 | 514.56 | 602.67 |
| Spacer Arm Length (Å) | ~18.5 | ~25.7 | ~32.9 | ~40.1 | ~47.3 |
| CAS Number | 50644-73-0 | 756525-88-9 | 94376-75-7 | 756525-90-3 | 664013-68-9 |
| Physical Form | Viscous Liquid | Viscous Liquid | Viscous Liquid | Waxy Solid | Waxy Solid |
Note: Spacer Arm Length is an estimation based on standard bond lengths and may vary based on conformation.
The Critical Role of PEG Linker Length
Selecting the optimal PEG chain length is crucial for the success of a bioconjugate. Longer linkers are not always better; the ideal length depends on the specific application, the properties of the molecules being conjugated, and the desired biological outcome.
-
Solubility and Aggregation: Increasing the number of PEG units enhances the hydrophilicity of the conjugate, which is particularly beneficial for poorly soluble small molecule drugs, reducing aggregation and improving formulation stability.
-
Steric Hindrance and Bioactivity: The PEG chain acts as a spacer, physically separating the conjugated molecules. A longer linker, like that of this compound or higher variants, can mitigate steric hindrance, ensuring that a conjugated antibody retains its ability to bind to its target antigen or that an enzyme maintains its catalytic activity.
-
Pharmacokinetics (PK): Longer PEG chains increase the hydrodynamic radius of the conjugate. This increased size can significantly extend the in-vivo circulation half-life by reducing renal clearance, a key strategy for improving drug efficacy.
-
Receptor Interaction: In targeted drug delivery, the linker length can influence how a ligand interacts with its receptor. While longer linkers can provide the flexibility needed to reach a binding site, some studies have shown that shorter, more constrained linkers may lead to more favorable interactions by limiting conformational freedom.
The following diagram illustrates the relationship between PEG chain length and its functional impact.
Key Applications
Bis-PEG-acid linkers are instrumental in several cutting-edge areas of drug development and biotechnology:
-
Antibody-Drug Conjugates (ADCs): In ADCs, these linkers connect a potent cytotoxic payload to a monoclonal antibody. The PEG component enhances the solubility and stability of the ADC, contributing to a better therapeutic index.
-
PROTACs: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. PEG linkers are the most common type used to connect the target protein binder and the E3 ligase ligand, with the linker length being a key factor in optimizing degradation efficiency.
-
Surface Modification: The carboxylic acid groups can be used to immobilize the PEG linker onto amine-functionalized surfaces, such as nanoparticles, beads, or biosensors. This PEGylation significantly reduces non-specific protein binding, a crucial step in many diagnostic and research applications.
Experimental Protocol: Amine Conjugation via EDC/NHS Chemistry
This section provides a generalized protocol for the two-step conjugation of a Bis-PEG-acid linker to a primary amine-containing molecule (e.g., a protein) in an aqueous environment.
Materials and Reagents:
-
Bis-PEGn-acid (e.g., this compound)
-
Amine-containing molecule (e.g., antibody at 1-10 mg/mL)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography, or desalting columns)
Protocol Workflow:
Detailed Steps:
-
Preparation: Equilibrate all reagents to room temperature before use. Prepare stock solutions of EDC and NHS in anhydrous DMSO or DMF if needed, or use them directly as solids. Ensure the protein sample is in an amine-free buffer (like PBS or MES).
-
Activation of Bis-PEG-acid:
-
Dissolve the Bis-PEG-acid linker in Activation Buffer (pH 5.0-6.0).
-
Add EDC and NHS to the linker solution. A typical molar ratio is 1:2:2 (linker:EDC:NHS), but this may require optimization. The activation reaction is most efficient at a pH between 4.5 and 7.2.
-
Incubate the mixture for 15 minutes at room temperature. This reaction forms a semi-stable, amine-reactive NHS ester.
-
-
Conjugation to Amine:
-
Immediately add the activated PEG-NHS ester solution to the protein solution, which should be in the Coupling Buffer (pH 7.2-7.5). The reaction of the NHS ester with primary amines is most efficient at this slightly alkaline pH.
-
The final concentration of organic solvent (if used for stocks) should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Stop the reaction by adding a Quenching Buffer. Hydroxylamine or Tris buffer will react with and hydrolyze any remaining unreacted NHS esters. Incubate for 15-30 minutes.
-
-
Purification:
-
Remove unreacted linker, EDC/NHS byproducts, and quenching reagents from the final conjugate. This is typically achieved through dialysis against a suitable storage buffer, size-exclusion chromatography (SEC), or the use of spin desalting columns.
-
-
Characterization and Storage:
-
Characterize the final conjugate to determine the degree of labeling (e.g., using MALDI-TOF mass spectrometry).
-
Store the purified conjugate under conditions that are optimal for the native protein.
-
References
Methodological & Application
Application Notes: Protocol for EDC/NHS Conjugation with Bis-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the conjugation of amine-containing molecules to other molecules or surfaces using a homobifunctional crosslinker, Bis-PEG7-acid, through 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This compound is a hydrophilic polyethylene glycol (PEG) linker with a terminal carboxylic acid group at each end.[1][2] This allows for the creation of a stable amide bond with primary amine groups present on biomolecules such as proteins, peptides, or antibodies.[1][3] The PEG spacer enhances the solubility and stability of the resulting conjugate.[4] EDC/NHS chemistry is a widely used method for bioconjugation due to its efficiency in forming stable amide bonds. EDC activates the carboxyl groups of the this compound, which then react with NHS to form a more stable NHS ester intermediate, thereby increasing the coupling efficiency to primary amines. This two-step process is particularly advantageous when the molecule to be conjugated also contains carboxyl groups, as it minimizes self-polymerization.
Principle of the Reaction
The conjugation process involves two key steps:
-
Activation of Carboxylic Acids: EDC activates the carboxyl groups on the this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: In the presence of NHS, the O-acylisourea intermediate is converted to a more stable amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate.
-
Amine Coupling: The NHS ester reacts with a primary amine-containing molecule to form a stable amide bond, releasing NHS.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the EDC/NHS conjugation protocol with this compound. Optimization may be required for specific applications.
| Parameter | Recommended Range/Value | Notes |
| Activation Buffer pH | 4.5 - 6.0 | MES buffer is a common choice as it lacks amines and carboxyls. |
| Coupling Buffer pH | 7.0 - 8.5 | Phosphate-buffered saline (PBS) or borate buffer are suitable. Avoid buffers with primary amines (e.g., Tris, Glycine). |
| Molar Ratio (Carboxyl:EDC:NHS) | 1:2-10:2-5 (fold molar excess over carboxyl groups) | A common starting point is a 1:10:25 molar ratio of the carboxyl-containing molecule to EDC and NHS, respectively. |
| Activation Reaction Time | 15 - 30 minutes at room temperature | |
| Coupling Reaction Time | 2 - 4 hours at room temperature, or overnight at 4°C | |
| Quenching Agent Concentration | 10 - 50 mM Hydroxylamine or 100 mM Tris or Glycine | Hydroxylamine specifically cleaves unreacted NHS esters. Tris and Glycine will react with remaining NHS esters. |
| Quenching Time | 15 - 30 minutes at room temperature |
Experimental Protocol
This protocol describes a general two-step method for conjugating an amine-containing molecule to another molecule using this compound as a linker.
Materials
-
This compound
-
Molecule to be conjugated (containing a primary amine)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Purification System: Desalting column, dialysis tubing, or appropriate chromatography system (e.g., Size Exclusion Chromatography)
Procedure
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent condensation of moisture, as they are moisture-sensitive.
-
Prepare a fresh solution of this compound in Activation Buffer at the desired concentration.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is prone to hydrolysis.
-
Add the EDC solution to the this compound solution, followed immediately by the NHS/Sulfo-NHS solution. A typical molar excess of EDC and NHS over the carboxyl groups of this compound is recommended (see table above).
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Step 2: Conjugation to the Amine-Containing Molecule
-
Immediately after the activation step, the pH of the reaction mixture should be raised to 7.2-7.5 by adding the amine-containing molecule dissolved in Coupling Buffer or by adding a concentrated, amine-free buffer like phosphate buffer.
-
Add the amine-containing molecule to the activated this compound solution. The molar ratio of the amine-containing molecule to this compound should be optimized for the specific application.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching the Reaction
-
To stop the reaction and deactivate any unreacted NHS esters, add the Quenching Solution to the reaction mixture.
-
Incubate for 15-30 minutes at room temperature.
Step 4: Purification of the Conjugate
-
Remove excess reagents, by-products (like isourea), and unreacted molecules by a suitable purification method.
-
Options for purification include:
-
Desalting Column/Size Exclusion Chromatography (SEC): Effective for removing small molecules from larger bioconjugates.
-
Dialysis: Suitable for removing small molecules from large protein conjugates.
-
Affinity Chromatography: Can be used if one of the components has a specific tag or binding partner.
-
Visualization of the Experimental Workflow
Caption: Workflow for EDC/NHS conjugation using this compound.
Signaling Pathway of the Chemical Reaction
Caption: Chemical reaction pathway for EDC/NHS conjugation.
References
Step-by-step guide to amine coupling using Bis-PEG7-acid
Application Notes: Amine Coupling Using Bis-PEG7-acid
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a cornerstone technique in drug development and biotechnology. It is employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecules. Key benefits of PEGylation include increased solubility and stability, prolonged circulation half-life, and reduced immunogenicity.[1][2][3]
This compound is a homobifunctional, monodisperse PEG linker containing two terminal carboxylic acid groups separated by a hydrophilic 7-unit polyethylene glycol spacer.[4][5] This linker is ideal for crosslinking amine-containing molecules, creating well-defined conjugates. The carboxylic acid groups do not directly react with amines; they must first be activated to form an amine-reactive intermediate. The most common and efficient method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process minimizes unwanted side reactions and improves coupling efficiency.
These application notes provide a comprehensive, step-by-step guide for researchers and scientists on performing amine coupling reactions using this compound.
Principle of the Reaction
The amine coupling reaction using this compound is a two-stage process:
-
Activation of Carboxylic Acids: The terminal carboxylic acid groups on the this compound are activated by EDC. This reaction forms a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the original carboxyl group. To increase efficiency and create a more stable intermediate, NHS or Sulfo-NHS is added. EDC couples the NHS to the carboxyl group, forming a semi-stable NHS ester that is much more resistant to hydrolysis than the O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5–6.0).
-
Amine Coupling (Amide Bond Formation): The activated Bis-PEG7-NHS ester readily reacts with primary amines (-NH₂) present on the target molecule (e.g., the epsilon-amino group of lysine residues or the N-terminus of a protein). This nucleophilic attack results in the formation of a stable, covalent amide bond, with NHS being released as a byproduct. This second step is most efficient at a physiological to slightly alkaline pH (7.2–8.5).
The overall reaction mechanism allows for controlled conjugation, linking two separate amine-containing molecules or creating intramolecular crosslinks within a single molecule.
Experimental Protocols
This section provides a detailed two-step protocol for conjugating an amine-containing protein to another amine-containing molecule using this compound as a homobifunctional crosslinker.
Materials and Reagents
-
This compound (e.g., BroadPharm BP-20413)
-
Protein/Molecule 1 with primary amines (e.g., Antibody)
-
Protein/Molecule 2 with primary amines (e.g., Enzyme)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4, or 50 mM Borate Buffer, pH 8.5 (Note: Avoid buffers with primary amines like Tris or Glycine)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M Hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Purification System: Desalting columns (e.g., Zeba™ Spin), Size Exclusion Chromatography (SEC), or Dialysis cassettes
Protocol 1: Two-Step Amine Coupling Procedure
This method is preferred as it provides better control over the reaction by first activating the crosslinker and then adding the target molecule.
Step 1: Preparation of Reagents
-
Prepare Buffers: Prepare Activation, Coupling, and Quenching buffers and ensure they are at the correct pH. Degas buffers if necessary.
-
Dissolve this compound: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to make a stock solution (e.g., 100 mM).
-
Dissolve EDC/NHS: Prepare stock solutions of EDC (e.g., 100 mM) and NHS/Sulfo-NHS (e.g., 100 mM) in either Activation Buffer (if using Sulfo-NHS) or anhydrous DMSO/DMF (if using NHS). Equilibrate reagents to room temperature before opening vials to prevent moisture condensation.
-
Prepare Protein Solutions: Prepare your amine-containing molecules in the appropriate buffers. Molecule 1 should be in Activation Buffer, and Molecule 2 should be in Coupling Buffer. A typical protein concentration is 2-10 mg/mL.
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the dissolved this compound with your first amine-containing molecule (Molecule 1) in Activation Buffer (pH 6.0). The molar ratio of this compound to Molecule 1 will determine the degree of initial labeling and should be optimized.
-
Add the EDC stock solution to the mixture, followed immediately by the NHS/Sulfo-NHS stock solution. A common molar excess is 1.5-2 equivalents of EDC/NHS relative to the carboxylic acid groups of the this compound.
-
Incubate the reaction for 15-30 minutes at room temperature. This step forms the semi-stable NHS ester on the unreacted end of the this compound that is now linked to Molecule 1.
Step 3: Removal of Excess Reagents (Optional but Recommended)
-
To prevent unwanted polymerization in the next step, it is advisable to remove excess EDC and unreacted this compound.
-
Use a desalting column equilibrated with Coupling Buffer (pH 7.2-8.5) to quickly separate the activated Molecule 1-PEG conjugate from smaller molecules.
Step 4: Conjugation to the Second Molecule
-
Immediately add the purified, activated Molecule 1-PEG conjugate to Molecule 2, which is prepared in Coupling Buffer.
-
The molar ratio of the activated Molecule 1-PEG to Molecule 2 should be optimized for the desired final conjugate. A 1:1 ratio is a common starting point.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
Step 5: Quenching the Reaction
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris per 1 mL of reaction).
-
Incubate for 15-30 minutes at room temperature. This will hydrolyze any remaining active NHS esters and prevent further reactions.
Step 6: Purification of the Final Conjugate
-
Purify the final conjugate to remove quenched crosslinkers, unreacted molecules, and reaction byproducts.
-
Size Exclusion Chromatography (SEC) is highly effective for separating the larger conjugate from smaller, unreacted components.
-
Other suitable methods include Ion Exchange Chromatography (IEX) or extensive dialysis against an appropriate storage buffer.
Step 7: Characterization and Storage
-
Analyze the purified conjugate to confirm successful coupling and assess purity. Common analytical techniques include:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated product compared to the starting materials.
-
HPLC/SEC: To determine the purity and aggregation state of the conjugate.
-
Mass Spectrometry (LC/MS): To confirm the precise mass of the conjugate and determine the degree of labeling.
-
-
Store the purified conjugate in a suitable buffer at 4°C for short-term storage or at -20°C to -80°C for long-term storage. The optimal storage conditions depend on the stability of the conjugated molecules.
Data Presentation: Optimization Parameters
The success of the conjugation reaction depends on several factors. The following tables summarize key quantitative parameters that should be considered and optimized for each specific application.
Table 1: Recommended Molar Ratios for Coupling Reactions
| Parameter | Molar Ratio (Reagent:Target) | Expected Outcome & Notes | Citation |
| EDC/NHS to this compound | 1.5:1 to 5:1 | Ensures efficient activation of carboxylic acids. Higher ratios can be used but may increase the need for purification. | |
| Crosslinker to Protein | 5:1 to 20:1 | A good starting range for achieving a moderate Degree of Labeling (DOL) without causing significant protein precipitation. | |
| Crosslinker to Protein | > 30:1 | Used for achieving a high DOL. This increases the risk of protein aggregation and potential loss of biological activity. | |
| Activated Molecule 1 to Molecule 2 | 1:1 to 5:1 | Start with a lower ratio to minimize polymerization and optimize based on desired final product yield. |
Table 2: Reaction Conditions
| Parameter | Recommended Value | Rationale | Citation |
| Activation pH | 4.5 – 6.0 | Optimal pH for EDC-mediated carboxyl activation; minimizes hydrolysis of EDC. | |
| Conjugation pH | 7.2 – 8.5 | Optimal for the reaction between NHS esters and primary amines. Higher pH increases amine reactivity but also the rate of NHS-ester hydrolysis. | |
| Activation Time | 15 – 30 minutes | Sufficient time to form the NHS ester without significant hydrolysis of the intermediate. | |
| Conjugation Time | 1 – 4 hours at RT, or overnight at 4°C | Reaction time can be adjusted to control the extent of conjugation. Longer times may not significantly increase yield due to hydrolysis. | |
| Protein Concentration | 2 – 10 mg/mL | Higher concentrations favor the bimolecular conjugation reaction over the competing hydrolysis of the NHS ester. |
Benefits of PEGylation
The incorporation of the this compound linker imparts the benefits of PEGylation to the final conjugate. These advantages are critical for the development of effective therapeutics and robust diagnostic reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. This compound, 94376-75-7 | BroadPharm [broadpharm.com]
- 5. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
Application Notes and Protocols for the Conjugation of Bis-PEG7-acid to Primary Amines on Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy in the biopharmaceutical industry to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its plasma half-life, enhance its stability, and reduce its immunogenicity.[1][2]
Bis-PEG7-acid is a homobifunctional crosslinking reagent featuring two terminal carboxylic acid groups separated by a seven-unit polyethylene glycol spacer. The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate in aqueous solutions.[3] The terminal carboxylic acids can be activated to react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group on a protein, to form stable amide bonds. This allows for the creation of protein-protein conjugates, the formation of intramolecular crosslinks to stabilize protein structure, or the attachment of two separate molecules to a single protein.
This document provides detailed application notes and protocols for the successful conjugation of this compound to primary amines on a target protein.
Principle of the Reaction
The conjugation of this compound to a protein's primary amines is typically achieved through a two-step process involving the activation of the carboxylic acid groups using carbodiimide chemistry.
-
Activation: The carboxylic acid groups of this compound are activated using a water-soluble carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate.
-
Stabilization and Amine Reaction: The O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. NHS or Sulfo-NHS reacts with this intermediate to form a more stable amine-reactive NHS or Sulfo-NHS ester. This ester intermediate readily reacts with primary amines on the protein to form a stable amide bond, releasing NHS or Sulfo-NHS as a byproduct.
The overall efficiency and degree of labeling of the conjugation reaction can be controlled by optimizing various parameters, including the molar ratio of reactants, pH, temperature, and reaction time.
Experimental Protocols
Materials and Reagents
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.4; MES buffer for the activation step)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25) for buffer exchange and purification
-
Spectrophotometer for protein concentration and degree of labeling determination
-
Mass spectrometer for conjugate characterization
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol involves the pre-activation of this compound to form an NHS ester, followed by the reaction with the target protein.
Step 1: Activation of this compound
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer (e.g., 100 mM).
-
In a microcentrifuge tube, add the desired molar excess of this compound stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) stock solutions over this compound.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to generate the activated Bis-PEG7-NHS ester.
Step 2: Conjugation to the Protein
-
Prepare the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines. If necessary, perform a buffer exchange using a desalting column.
-
Add the freshly prepared activated Bis-PEG7-NHS ester solution to the protein solution. A typical starting point is a 10- to 50-fold molar excess of the activated linker over the protein.[4]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
Step 3: Purification of the Conjugate
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: One-Pot Conjugation
This protocol combines the activation and conjugation steps in a single reaction vessel.
-
Prepare the target protein in the Conjugation Buffer (pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
Add the desired molar excess of this compound to the protein solution.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS) over this compound directly to the protein-linker mixture.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quench the reaction as described in Protocol 1, Step 2.4.
-
Purify the conjugate as described in Protocol 1, Step 3.
Data Presentation
The following tables summarize representative quantitative data for the conjugation of this compound to a model protein (e.g., a monoclonal antibody, mAb). Note that optimal conditions should be determined empirically for each specific protein.
Table 1: Effect of Molar Ratio on Degree of Labeling (DOL)
| Molar Ratio (this compound:Protein) | Reaction Time (hours) | Temperature (°C) | Degree of Labeling (DOL) | Conjugation Efficiency (%) |
| 5:1 | 2 | 25 | 1.8 | 75 |
| 10:1 | 2 | 25 | 3.5 | 90 |
| 20:1 | 2 | 25 | 5.2 | 85 |
| 50:1 | 2 | 25 | 7.1 | 70 |
Degree of Labeling (DOL) is defined as the average number of this compound molecules conjugated per protein molecule. Conjugation Efficiency is the percentage of the initial protein that is successfully conjugated.
Table 2: Effect of pH on Conjugation Efficiency
| pH | Molar Ratio (this compound:Protein) | Reaction Time (hours) | Conjugation Efficiency (%) |
| 6.5 | 20:1 | 2 | 65 |
| 7.4 | 20:1 | 2 | 85 |
| 8.0 | 20:1 | 2 | 92 |
| 8.5 | 20:1 | 2 | 88 |
Characterization of the Conjugate
Determination of Degree of Labeling (DOL)
The DOL is a critical parameter to assess the extent of PEGylation.
-
UV-Vis Spectrophotometry: For proteins with a known extinction coefficient, the concentration of the protein can be determined by measuring the absorbance at 280 nm. If the PEG linker contains a chromophore, the DOL can be calculated from the absorbance spectra of the conjugate. However, this compound does not have a significant chromophore.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are powerful techniques to determine the molecular weight of the intact conjugate.[5] The DOL can be calculated from the mass shift observed between the native protein and the conjugated protein.
DOL = (Mass of Conjugate - Mass of Native Protein) / Mass of this compound
Analysis of Conjugate Purity and Heterogeneity
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation. The appearance of higher molecular weight bands and the reduction of the native protein band indicate successful conjugation.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time compared to the unconjugated protein. SEC can be used to separate the conjugate from unreacted protein and aggregates.
-
Ion-Exchange Chromatography (IEX): The attachment of the neutral PEG linker can shield the charged residues on the protein surface, leading to a change in its isoelectric point and retention time on an IEX column.
Mandatory Visualizations
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
Application Notes and Protocols for the Activation of Bis-PEG7-acid with EDC and NHS
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the activation of Bis-PEG7-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This procedure is a critical step in bioconjugation techniques, enabling the covalent attachment of the polyethylene glycol (PEG) linker to primary amine-containing molecules such as proteins, peptides, and antibodies.
Principle of the Reaction
The activation of this compound with EDC and NHS is a two-step process designed to create a more stable, amine-reactive intermediate.
-
Carboxyl Activation: EDC reacts with the carboxylic acid groups of this compound to form a highly reactive but unstable O-acylisourea intermediate.[1][2]
-
NHS Ester Formation: NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is less susceptible to hydrolysis in aqueous solutions compared to the O-acylisourea intermediate and can efficiently react with primary amines.[2][3][4]
The resulting activated Bis-PEG7-NHS ester can then be used to modify amine-containing molecules, forming a stable amide bond.
Reaction Schematics
Below is a diagram illustrating the chemical pathway for the activation of a carboxylic acid with EDC and NHS.
References
Optimizing Protein Conjugation: A Detailed Guide to Molar Ratios of Bis-PEG7-acid
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to proteins, known as PEGylation, is a widely employed strategy to enhance the therapeutic properties of protein-based drugs. This modification can improve a protein's solubility, extend its circulating half-life, reduce immunogenicity, and increase its stability. Bis-PEG7-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups. These groups can be activated to react with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group on proteins, forming stable amide bonds. The bifunctional nature of this compound allows for its use as a crosslinker to form protein dimers or intramolecularly link different sites on the same protein. However, with careful control of the reaction conditions, particularly the molar ratio of the linker to the protein, it can also be used to achieve mono-PEGylation.
This document provides detailed application notes and protocols for the optimal use of this compound in protein conjugation, with a focus on controlling the degree of labeling (DOL) and minimizing unwanted crosslinking through precise molar ratio adjustments.
Principle of Conjugation
The conjugation of this compound to a protein is a two-step process. First, the terminal carboxylic acid groups of the PEG linker are activated, typically using a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a highly reactive NHS ester. In the second step, this activated PEG linker reacts with primary amines on the protein surface to form stable amide bonds. The efficiency of this second reaction is pH-dependent, with optimal reactivity typically observed between pH 7 and 8.[1]
Factors Influencing Optimal Conjugation
Several factors critically influence the outcome of the PEGylation reaction:
-
Molar Ratio of this compound to Protein: This is the most critical parameter for controlling the degree of labeling and the extent of crosslinking. Higher molar ratios generally lead to a higher degree of labeling but also increase the likelihood of protein-protein crosslinking.
-
Protein Concentration: Higher protein concentrations can favor intermolecular crosslinking.
-
Reaction pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-7.2), while the subsequent reaction with primary amines on the protein is favored at a slightly basic pH (7-8).[1]
-
Reaction Time and Temperature: These parameters can be adjusted to control the extent of the reaction.
Quantitative Data on Molar Ratios
The optimal molar ratio of activated this compound to protein is application-dependent and should be determined empirically for each specific protein. The following tables provide a general guideline for achieving different degrees of protein modification.
Table 1: Molar Ratios for Activation of this compound
| Component | Molar Ratio (this compound : Reagent) | Remarks |
| EDC | 1 : 2 to 1 : 10 | A molar excess of EDC is required to efficiently activate the carboxylic acid groups. |
| NHS or Sulfo-NHS | 1 : 2 to 1 : 10 | NHS/Sulfo-NHS is used to stabilize the activated intermediate, forming a more stable NHS ester that is less susceptible to hydrolysis. |
Data synthesized from multiple sources indicating the need for molar excess of activating agents.
Table 2: Recommended Starting Molar Ratios of Activated this compound to Protein for Desired Degree of Labeling (DOL)
| Desired Outcome | Molar Ratio (Activated this compound : Protein) | Expected Degree of Labeling (DOL) | Potential for Crosslinking | Remarks |
| Low Labeling / Mono-PEGylation | 1:1 to 5:1 | 1 - 3 | Low | Ideal for applications where minimal modification is desired to preserve protein activity. Lower protein concentrations are recommended. |
| Moderate Labeling | 5:1 to 20:1 | 4 - 8 | Moderate | A common starting range for achieving a balance between labeling efficiency and protein aggregation. |
| High Labeling / Crosslinking | > 20:1 | > 8 | High | Suitable for applications where a high degree of modification or intentional crosslinking is the goal. |
These are general guidelines; the optimal ratio will depend on the number of available lysine residues and the desired properties of the final conjugate. For example, a common starting point for antibody conjugation is a 10:1 to 20:1 molar ratio of the activated linker to the antibody.[]
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS
This protocol describes the activation of the carboxylic acid groups on this compound to form a reactive NHS ester.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Dissolve this compound in DMF or DMSO to a final concentration of 10-100 mM.
-
Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
In a clean reaction tube, add the this compound solution.
-
Add EDC and NHS/Sulfo-NHS to the this compound solution at a molar ratio between 1:2 and 1:10 (e.g., 1 equivalent of this compound, 5 equivalents of EDC, and 5 equivalents of NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes. The resulting solution contains the activated Bis-PEG7-NHS ester.
Figure 1. Activation of this compound.
Protocol 2: Conjugation of Activated this compound to Protein
This protocol describes the reaction of the activated Bis-PEG7-NHS ester with primary amines on a target protein.
Materials:
-
Activated Bis-PEG7-NHS ester solution (from Protocol 1)
-
Target Protein
-
Conjugation Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Prepare the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Add the freshly prepared activated Bis-PEG7-NHS ester solution to the protein solution at the desired molar ratio (refer to Table 2). The volume of the organic solvent from the activation step should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 30 minutes at room temperature.
-
Purify the PEGylated protein from excess reagents and byproducts using a desalting column or dialysis against an appropriate buffer.
Figure 2. Protein conjugation workflow.
Protocol 3: Characterization of PEGylated Protein
It is essential to characterize the final conjugate to determine the degree of labeling and assess the extent of aggregation or crosslinking.
Methods:
-
SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein and to detect the presence of crosslinked dimers or higher-order oligomers.
-
Size Exclusion Chromatography (SEC): To separate and quantify monomeric PEGylated protein from aggregates and unreacted protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise mass of the conjugate and calculate the degree of labeling.
-
UV-Vis Spectroscopy: Can be used to determine protein concentration and, if the PEG linker contains a chromophore, the degree of labeling.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive EDC/NHS- Hydrolysis of NHS-ester- Incorrect buffer pH | - Use fresh, high-quality reagents.- Use the activated PEG linker immediately.- Ensure the activation pH is ~6.0 and the conjugation pH is 7.2-8.0. |
| Protein Aggregation/Precipitation | - High degree of labeling- Intermolecular crosslinking- Hydrophobic interactions | - Reduce the molar ratio of this compound to protein.- Perform the reaction at a lower protein concentration.- Include solubility-enhancing additives like arginine in the buffer. |
| High Polydispersity of Conjugate | - Inconsistent reaction conditions- Multiple reactive sites on the protein | - Precisely control reaction time, temperature, and pH.- Consider site-specific conjugation strategies if a homogenous product is required. |
Conclusion
The molar ratio of this compound to protein is a pivotal parameter in controlling the outcome of the conjugation reaction. By carefully optimizing this ratio, along with other reaction conditions, researchers can achieve the desired degree of protein modification while minimizing undesirable side reactions such as aggregation and extensive crosslinking. The protocols and guidelines presented in this document serve as a comprehensive starting point for developing robust and reproducible protein PEGylation strategies for a wide range of research and therapeutic applications.
References
Application Notes and Protocols for the Use of HATU as a Coupling Reagent with Bis-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) as a coupling reagent for the conjugation of Bis-PEG7-acid to primary amines. This combination is frequently employed in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents, where the PEG linker enhances solubility and pharmacokinetic properties.[1][2][3]
Introduction to HATU Coupling Chemistry
HATU is a highly efficient, third-generation uronium salt-based coupling reagent renowned for its rapid reaction kinetics, high coupling efficiency, and ability to minimize racemization, particularly in peptide synthesis.[4][5] Its utility extends to the formation of amide bonds between a wide range of carboxylic acids and amines, including sterically hindered substrates. The terminal carboxylic acid groups of this compound can be readily activated by HATU to form a stable amide bond with primary amine groups.
The core mechanism of HATU-mediated coupling involves a two-step process. First, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), the carboxylic acid is deprotonated. The resulting carboxylate anion attacks HATU to form a highly reactive OAt-active ester. This active ester is then susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond and the release of 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts. The pyridine nitrogen atom in the HOAt leaving group is thought to stabilize the transition state, contributing to the high efficiency of HATU.
Mechanism of HATU Activation and Amide Bond Formation
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Protocol: Coupling of this compound with a Primary Amine
This protocol provides a general procedure for the solution-phase coupling of this compound to a molecule containing a primary amine. It is recommended to optimize the reaction conditions for each specific substrate combination.
Materials and Reagents:
-
This compound
-
Amine-containing substrate
-
HATU
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes, methanol)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography equipment (e.g., flash chromatography system or preparative HPLC)
-
Analytical equipment for reaction monitoring and product characterization (e.g., TLC, LC-MS, NMR)
Protocol:
-
Preparation:
-
Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF. The concentration should be sufficient to ensure complete dissolution.
-
In a separate flask, dissolve the amine-containing substrate (2.2 equivalents for a disubstituted product, or 1.0 equivalent for a monosubstituted product with a large excess of this compound) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add DIPEA (4.4 equivalents for disubstitution, 2.2 for monosubstitution). Stir the mixture at room temperature for 5-10 minutes.
-
Add HATU (2.1 equivalents for disubstitution, 1.05 for monosubstitution) to the reaction mixture. The solution may change color.
-
Continue stirring at room temperature for 10-15 minutes to allow for the formation of the active ester.
-
-
Coupling Reaction:
-
Slowly add the solution of the amine-containing substrate to the activated this compound mixture.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water or a mild aqueous acid.
-
Dilute the mixture with an appropriate organic solvent such as ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified using an appropriate chromatographic technique. For many PEGylated compounds, flash chromatography on silica gel or reverse-phase HPLC are effective methods. The choice of eluent will depend on the polarity of the product.
-
-
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR spectroscopy. Quantification of PEGylation can be challenging due to the lack of a strong chromophore in the PEG chain. Techniques such as charged aerosol detection (CAD) or mass spectrometry can be employed for analysis.
-
Experimental Workflow
Caption: General workflow for HATU-mediated coupling.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the HATU-mediated coupling of this compound. Actual results may vary depending on the specific amine substrate and reaction conditions.
| Parameter | Recommended Value | Expected Outcome/Notes |
| Stoichiometry | ||
| This compound | 1.0 equivalent | The limiting reagent. |
| Amine | 1.0 - 2.2 equivalents | Use 1.0 eq. for monosubstitution (with excess acid) or 2.2 eq. for disubstitution. |
| HATU | 1.05 - 2.1 equivalents | A slight excess relative to the carboxylic acid groups being activated is recommended. |
| Base (DIPEA/TEA) | 2.2 - 4.4 equivalents | Typically 2 equivalents per equivalent of HATU. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Other polar aprotic solvents can be used. |
| Temperature | Room Temperature | The reaction is typically fast and efficient at ambient temperature. |
| Reaction Time | 1 - 4 hours | Monitor by TLC or LC-MS for completion. |
| Expected Outcomes | ||
| Yield | > 80% | HATU couplings are generally high-yielding. |
| Purity (crude) | > 70% | The main impurities are byproducts from HATU and excess reagents. |
| Purity (after purification) | > 95% | Achievable with standard chromatographic methods. |
| Racemization | Very low | HATU is known to suppress racemization of adjacent chiral centers. |
Potential Side Reactions and Troubleshooting
While HATU is a robust reagent, some side reactions can occur:
-
Guanidinylation of the Amine: Excess HATU can react with the primary amine to form a guanidinium adduct, capping the amine and preventing the desired reaction. This can be minimized by using a slight excess of HATU and adding the amine portion-wise or after pre-activation of the carboxylic acid.
-
Reaction with Nucleophilic Side Chains: If the amine-containing substrate has other nucleophilic functional groups (e.g., hydroxyls, thiols), these may also react with the activated carboxylic acid. Protection of these groups may be necessary.
-
Hydrolysis of the Active Ester: The presence of water can lead to the hydrolysis of the OAt-active ester back to the carboxylic acid. It is crucial to use anhydrous solvents and reagents.
If the reaction is sluggish or incomplete, gentle heating (e.g., to 40-50 °C) may be beneficial, although this could increase the risk of side reactions. The addition of HOBt (1.0 equivalent) can sometimes improve yields and further suppress racemization, although HATU already contains the superior HOAt moiety.
By following these guidelines, researchers can effectively utilize HATU for the efficient and high-yielding conjugation of this compound to amine-containing molecules for a variety of applications in drug development and biotechnology.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using Bis-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker connecting the antibody to the payload is a critical component that influences the ADC's stability, pharmacokinetics, efficacy, and toxicity. Polyethylene glycol (PEG) linkers have gained significant attention for their ability to improve the physicochemical and pharmacological properties of ADCs.[1][2] The inclusion of a hydrophilic PEG linker can mitigate the aggregation of ADCs carrying hydrophobic payloads and improve the overall pharmacological properties of the conjugate.[2]
This document provides a detailed protocol for the synthesis of an ADC using Bis-PEG7-acid, a hydrophilic linker containing two terminal carboxylic acid groups.[3] This linker allows for the attachment of amine-containing payloads and subsequent conjugation to the antibody through its lysine residues. The PEG7 spacer enhances the solubility and stability of the resulting ADC.
Principle of the Method
The synthesis of an ADC using this compound involves a two-stage process:
-
Payload-Linker Conjugation: The first carboxylic acid group of the this compound linker is activated and reacted with an amine-containing cytotoxic payload to form a stable amide bond.
-
Antibody-Linker-Payload Conjugation: The second carboxylic acid group on the payload-linker complex is then activated, typically to an N-hydroxysuccinimide (NHS) ester. This activated complex is subsequently reacted with the primary amines of lysine residues on the antibody surface, forming the final ADC.
Data Presentation
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index.[1] The following tables summarize quantitative data on the impact of PEG linker length on key ADC properties.
Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR) and ADC Stability
| Linker | Antibody-Payload | Average DAR | Aggregation (%) | Reference |
| No PEG | Trastuzumab-MMAE | 3.8 | 15.2 | |
| PEG4 | Trastuzumab-MMAE | 3.9 | 8.5 | |
| PEG8 | Trastuzumab-MMAE | 4.0 | 5.1 | |
| PEG12 | Trastuzumab-MMAE | 4.0 | 3.2 | |
| PEG24 | Trastuzumab-MMAE | 3.9 | 1.8 |
Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity
| Linker | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Reference |
| No PEG | Affibody-MMAE | NCI-N87 | 1.2 | |
| PEG4k | Affibody-MMAE | NCI-N87 | 5.4 | |
| PEG10k | Affibody-MMAE | NCI-N87 | 26.4 |
Table 3: Impact of PEG Linker Length on Pharmacokinetics (PK) in Rodents
| Linker | ADC Construct | Half-life (t1/2) in hours | Clearance (mL/hr/kg) | Reference |
| No PEG | IgG-MMAE | 25 | 0.85 | |
| PEG4 | IgG-MMAE | 48 | 0.42 | |
| PEG8 | IgG-MMAE | 75 | 0.25 | |
| PEG12 | IgG-MMAE | 92 | 0.18 | |
| PEG24 | IgG-MMAE | 110 | 0.15 |
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Amine-containing cytotoxic payload
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., Size-Exclusion Chromatography - SEC)
-
Analytical instruments for characterization (e.g., UV-Vis spectrophotometer, HIC-HPLC, SEC-HPLC, Mass Spectrometry)
Protocol 1: Conjugation of Payload to this compound Linker
This protocol describes the activation of one of the carboxylic acid groups of this compound and its conjugation to an amine-containing payload.
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.1:1.1 (this compound:EDC:NHS) is recommended as a starting point.
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the mono-activated NHS ester of this compound.
-
-
Conjugation to Payload:
-
Dissolve the amine-containing payload in anhydrous DMF or DMSO.
-
Add the payload solution to the activated this compound solution. A molar excess of the activated linker may be required depending on the payload's reactivity.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Purification of Payload-Linker Conjugate:
-
Purify the resulting payload-linker conjugate from unreacted starting materials using an appropriate chromatographic method, such as reverse-phase HPLC.
-
Characterize the purified conjugate by mass spectrometry to confirm its identity.
-
Protocol 2: Synthesis of ADC by Conjugating Payload-Linker to Antibody
This protocol details the activation of the second carboxylic acid of the payload-linker complex and its conjugation to the antibody.
-
Antibody Preparation:
-
Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4-8.0). The amine-reactive NHS ester is most efficient at a slightly alkaline pH.
-
Adjust the antibody concentration to a suitable range (e.g., 5-10 mg/mL).
-
-
Activation of Payload-Linker Conjugate:
-
Dissolve the purified payload-linker conjugate, EDC, and NHS in anhydrous DMF or DMSO (molar ratio 1:1.1:1.1).
-
Incubate at room temperature for 15-30 minutes to form the activated NHS ester.
-
-
Conjugation to Antibody:
-
Add a calculated molar excess of the activated payload-linker solution to the antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add a quenching solution, such as Tris-HCl, to a final concentration of 50 mM to cap any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload-linker and other small molecules using size-exclusion chromatography (SEC).
-
Collect the fractions corresponding to the monomeric ADC.
-
Protocol 3: Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Determine the average DAR using hydrophobic interaction chromatography (HIC)-HPLC or UV-Vis spectroscopy. For UV-Vis, the absorbance of the antibody (at 280 nm) and the payload (at its specific wavelength) are measured.
-
-
Purity and Aggregation Analysis:
-
Assess the purity and the presence of aggregates in the final ADC product by SEC-HPLC.
-
-
Mass Spectrometry:
-
Confirm the identity and integrity of the ADC by mass spectrometry to determine the distribution of different drug-loaded species.
-
-
In Vitro Cell Viability Assay:
-
Evaluate the in vitro potency of the ADC by treating target cancer cells with serial dilutions of the ADC and measuring cell viability using assays like MTT or CellTiter-Glo.
-
Visualizations
Caption: ADC Mechanism of Action Signaling Pathway.
Caption: Experimental Workflow for ADC Synthesis.
Caption: Logical Relationships of ADC Components.
References
Application Notes and Protocols for PROTAC Synthesis and Evaluation Using a Bis-PEG7-Acid Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing a Bis-PEG7-acid linker. The protocols outlined herein are designed to be a comprehensive resource, offering step-by-step instructions for the chemical synthesis, biochemical, and cellular characterization of these targeted protein degraders.
Introduction to PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1][2][3] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[4][5] By bringing the target protein and the E3 ligase into close proximity, PROTACs hijack the cell's natural ubiquitin-proteasome system to tag the POI for degradation.
The linker plays a critical role in PROTAC efficacy, influencing solubility, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase. Polyethylene glycol (PEG) linkers are frequently employed to enhance the physicochemical properties of PROTACs. The this compound linker, a hydrophilic spacer with two terminal carboxylic acid groups, provides a versatile scaffold for the synthesis of PROTACs through the formation of stable amide bonds.
Experimental Overview
The synthesis and evaluation of a PROTAC using a this compound linker can be broken down into several key stages, each with its own set of experimental protocols. This guide will cover the following:
-
Chemical Synthesis: A step-by-step guide for the sequential amide coupling of a warhead and an E3 ligase ligand to the this compound linker.
-
Biochemical Characterization: Protocols to assess the binding of the PROTAC to its target protein and the formation of the ternary complex.
-
Cellular Characterization: Methods to evaluate the ability of the PROTAC to induce the degradation of the target protein in a cellular context.
Figure 1: Overall experimental workflow for PROTAC synthesis and evaluation.
Chemical Synthesis of a PROTAC with a this compound Linker
This protocol describes a general method for the synthesis of a PROTAC using a symmetrical this compound linker. This approach involves a two-step sequential amide coupling. For this example, we will consider a generic amine-functionalized warhead (Warhead-NH2) and an amine-functionalized E3 ligase ligand (E3 Ligase-NH2). A common warhead is JQ1 for targeting BRD4, and a common E3 ligase ligand is pomalidomide for recruiting Cereblon (CRBN).
Materials and Reagents
| Reagent/Material | Supplier | Example Catalog Number |
| This compound | BroadPharm | BP-20413 |
| Warhead-NH2 (e.g., JQ1-amine) | Various | N/A |
| E3 Ligase Ligand-NH2 (e.g., Pomalidomide-NH2) | Various | N/A |
| HATU | Sigma-Aldrich | 444339 |
| DIPEA | Sigma-Aldrich | 387649 |
| Anhydrous DMF | Sigma-Aldrich | 227056 |
| Dichloromethane (DCM) | Fisher Scientific | D143-4 |
| Trifluoroacetic acid (TFA) | Sigma-Aldrich | T6508 |
| Preparative HPLC system | Various | N/A |
| LC-MS system | Various | N/A |
Protocol 1: Synthesis of Warhead-PEG7-COOH Intermediate
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Activation: Add HATU (1.4 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate one of the carboxylic acid groups.
-
Coupling: Add Warhead-NH2 (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired Warhead-PEG7-COOH intermediate.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 5% LiCl solution, followed by saturated NaHCO3 solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the pure Warhead-PEG7-COOH intermediate.
Protocol 2: Synthesis of the Final PROTAC
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the purified Warhead-PEG7-COOH intermediate (1.0 equivalent) in anhydrous DMF.
-
Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Coupling: Add the E3 Ligase Ligand-NH2 (1.1 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the final PROTAC directly by preparative HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and 1H NMR.
Expected Results
The synthesis should yield the final PROTAC with good purity (>95% by HPLC). The overall yield will vary depending on the specific warhead and E3 ligase ligand used but can be expected to be in the range of 20-40%.
| Step | Expected Yield | Purity (by HPLC) |
| Synthesis of Warhead-PEG7-COOH | 50-70% | >90% |
| Synthesis of Final PROTAC | 40-60% | >95% |
Biochemical Characterization
Biochemical assays are crucial to confirm that the synthesized PROTAC can bind to its intended target and facilitate the formation of the ternary complex.
Protocol 3: Target Binding Assay (Fluorescence Polarization)
This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of the PROTAC for the target protein.
Materials and Reagents:
-
Purified target protein (e.g., BRD4)
-
Fluorescently labeled tracer ligand for the target protein
-
Synthesized PROTAC
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Microplate reader with FP capabilities
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the target protein and the fluorescent tracer.
-
PROTAC Titration: Add serial dilutions of the synthesized PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Measurement: Measure the fluorescence polarization on a microplate reader.
-
Data Analysis: Plot the FP values against the PROTAC concentration and fit the data to a suitable binding model to determine the IC50, which can be converted to a Ki value.
Protocol 4: Ternary Complex Formation Assay (TR-FRET)
This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to detect and quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials and Reagents:
-
Purified, tagged target protein (e.g., His-BRD4)
-
Purified, tagged E3 ligase complex (e.g., GST-CRBN/DDB1)
-
Terbium-conjugated anti-tag antibody (e.g., anti-His)
-
Fluorescently labeled anti-tag antibody (e.g., FITC-anti-GST)
-
Synthesized PROTAC
-
Assay buffer
-
Microplate reader with TR-FRET capabilities
Procedure:
-
Assay Setup: In a microplate, add the tagged target protein, tagged E3 ligase, and the corresponding antibodies.
-
PROTAC Addition: Add a serial dilution of the PROTAC to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period to allow for complex formation.
-
Measurement: Measure the TR-FRET signal on a compatible microplate reader.
-
Data Analysis: An increase in the TR-FRET signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration.
Expected Quantitative Data
| Assay | Parameter | Representative Value |
| Target Binding (FP) | Ki (nM) | 10 - 500 |
| Ternary Complex (TR-FRET) | EC50 (nM) | 50 - 1000 |
Cellular Characterization
The ultimate test of a PROTAC's efficacy is its ability to induce the degradation of the target protein within a cellular environment.
Protocol 5: Western Blot for Target Protein Degradation
Western blotting is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Materials and Reagents:
-
Cell line expressing the target protein (e.g., HEK293T)
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with increasing concentrations of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Wash the membrane and incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Densitometry: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
Data Analysis: DC50 and Dmax Determination
From the Western blot data, a dose-response curve can be generated by plotting the percentage of remaining target protein against the PROTAC concentration. From this curve, the following parameters can be determined:
-
DC50: The concentration of PROTAC that results in 50% degradation of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
| Parameter | Representative Value |
| DC50 (nM) | 1 - 100 |
| Dmax (%) | > 80% |
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.
Figure 2: PROTAC-mediated protein degradation pathway.
Conclusion
This application note provides a comprehensive set of protocols for the synthesis and evaluation of PROTACs utilizing a this compound linker. By following these detailed methodologies, researchers can effectively design, synthesize, and characterize novel protein degraders for therapeutic and research applications. The modular nature of PROTAC synthesis allows for the systematic optimization of each component to achieve desired potency and selectivity. The assays described herein provide a robust framework for assessing the key parameters that govern PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. precisepeg.com [precisepeg.com]
Application Note and Protocol: Purification of Bis-PEG7-acid Conjugates using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The covalent attachment of PEG chains can enhance solubility, increase in vivo stability, and reduce immunogenicity.[1] Bis-PEG7-acid is a hydrophilic linker containing two terminal carboxylic acid groups, which can be conjugated to molecules such as peptides, small molecules, or other biologics through amide bond formation.[2]
Following a conjugation reaction, the resulting mixture typically contains the desired this compound conjugate, unreacted starting materials, and potential side products.[1] High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and analysis of such mixtures, offering high resolution and sensitivity.[] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of PEGylated compounds based on differences in hydrophobicity.[]
This application note provides a detailed protocol for the purification of this compound conjugates using preparative RP-HPLC and subsequent purity analysis by analytical RP-HPLC.
Experimental Protocols
Materials and Reagents
-
Crude this compound conjugate mixture
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA), sequencing grade
-
Sample dissolution buffer: 50% acetonitrile in deionized water
Instrumentation
-
Preparative HPLC system equipped with a gradient pump, autosampler, fraction collector, and UV detector.
-
Analytical HPLC system with a gradient pump, autosampler, and UV detector.
-
Preparative C18 column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm)
-
Analytical C18 column (e.g., 5 µm particle size, 120 Å pore size, 4.6 x 150 mm)
-
Lyophilizer
Sample Preparation
-
Dissolve the crude this compound conjugate mixture in the sample dissolution buffer to a final concentration of 10 mg/mL.
-
Vortex the sample until the mixture is fully dissolved.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
Preparative RP-HPLC Purification
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 15 mL/min.
-
Inject the filtered sample onto the column. The injection volume will depend on the loading capacity of the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B as detailed in Table 1.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the main peak, which represents the desired this compound conjugate.
Analytical RP-HPLC for Purity Assessment
-
Equilibrate the analytical C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 minutes at a flow rate of 1 mL/min.
-
Inject a small aliquot (e.g., 10 µL) of the pooled and lyophilized fractions from the preparative run.
-
Run the analytical gradient as detailed in Table 2.
-
Monitor the elution at 220 nm.
-
Integrate the peak areas to determine the purity of the final conjugate.
Data Presentation
HPLC Gradient Conditions
Table 1: Preparative RP-HPLC Gradient
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 15.0 |
| 5 | 95 | 5 | 15.0 |
| 35 | 35 | 65 | 15.0 |
| 40 | 5 | 95 | 15.0 |
| 45 | 5 | 95 | 15.0 |
| 46 | 95 | 5 | 15.0 |
| 50 | 95 | 5 | 15.0 |
Table 2: Analytical RP-HPLC Gradient
| Time (minutes) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0 | 95 | 5 | 1.0 |
| 3 | 95 | 5 | 1.0 |
| 23 | 35 | 65 | 1.0 |
| 25 | 5 | 95 | 1.0 |
| 28 | 5 | 95 | 1.0 |
| 29 | 95 | 5 | 1.0 |
| 32 | 95 | 5 | 1.0 |
Purification and Purity Data
Table 3: Representative Purification Results
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Mixture | |||
| Impurity 1 | 12.5 | 15.2 | |
| This compound Conjugate | 18.7 | 78.3 | 78.3 |
| Impurity 2 | 21.1 | 6.5 | |
| Purified Product | |||
| This compound Conjugate | 18.6 | >98 | >98 |
Visualizations
Caption: Experimental workflow for the purification of this compound conjugates.
Caption: Logical diagram of the RP-HPLC separation process.
References
Application Note: Mass Spectrometric Characterization of Bis-PEG7-acid Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bis-PEG7-acid is a discrete polyethylene glycol (dPEG®) linker containing two terminal carboxylic acid groups. These linkers are utilized in bioconjugation to connect molecules, for instance, in the development of antibody-drug conjugates (ADCs) or other targeted therapeutics. The PEG7 moiety enhances solubility, stability, and pharmacokinetic properties of the resulting conjugate.[1][2] Accurate characterization of these conjugates is critical for ensuring product quality, consistency, and efficacy. Mass spectrometry (MS) is an indispensable analytical tool for the detailed structural characterization of bioconjugates, providing precise mass measurement and information on conjugation sites.[2] This application note provides a detailed protocol for the characterization of this compound conjugates using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).
Challenges in Mass Spectrometry of PEGylated Conjugates
The analysis of PEGylated biomolecules can be challenging due to the generation of complex mass spectra.[3][4] Key challenges include:
-
Multiple Charge States: Electrospray ionization (ESI), a soft ionization technique ideal for large molecules, often produces a series of multiply charged ions for a single species. This can complicate spectral interpretation.
-
Heterogeneity: While this compound is a discrete, single-molecular-weight compound, the resulting conjugate mixture can be heterogeneous, with varying numbers of linkers attached to the biomolecule (e.g., varying drug-to-antibody ratios in ADCs).
-
Spectral Congestion: The combination of multiple charge states and potential heterogeneity can lead to convoluted spectra that are difficult to decipher without specialized software.
To overcome these challenges, techniques such as high-resolution mass spectrometry (HRMS) and advanced data processing, including deconvolution algorithms, are employed.
Experimental Workflow
The general workflow for the characterization of this compound conjugates by LC-MS is outlined below.
Caption: Experimental workflow for this compound conjugate analysis.
Protocols
Protocol 1: Sample Preparation for Intact Mass Analysis
This protocol describes the preparation of a this compound conjugated antibody for LC-MS analysis.
Materials:
-
This compound conjugated antibody solution
-
Ammonium acetate (10 mM, pH 7.0)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
MWCO (Molecular Weight Cut-Off) spin filters (e.g., 50K MWCO for antibodies)
Procedure:
-
Buffer Exchange: To ensure compatibility with mass spectrometry, non-volatile salts from the storage buffer must be removed.
-
Pre-rinse the MWCO spin filter with LC-MS grade water.
-
Add the conjugate sample to the filter device.
-
Add 10 mM ammonium acetate buffer and centrifuge according to the manufacturer's instructions.
-
Discard the flow-through. Repeat this washing step 3-5 times to ensure complete buffer exchange.
-
-
Sample Recovery: Recover the concentrated, desalted sample from the filter device by inverting it into a clean collection tube and centrifuging.
-
Final Concentration: Adjust the sample concentration to approximately 0.5 - 1.0 mg/mL using 10 mM ammonium acetate.
-
** acidification:** Immediately before injection, dilute the sample to 0.1 mg/mL with a solution of 5% acetonitrile and 0.1% formic acid in water.
Protocol 2: LC-MS Method for Intact Conjugate Analysis
This protocol uses a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
Instrumentation and Columns:
-
LC System: UPLC or HPLC system capable of delivering accurate gradients.
-
Mass Spectrometer: ESI-Q-TOF Mass Spectrometer (e.g., Waters Xevo, Agilent 6500 series, SCIEX TripleTOF®).
-
Column: Reversed-phase column suitable for large proteins, such as a C4 or C8 column (e.g., 2.1 x 50 mm, 1.7 µm).
LC Parameters:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60-80°C
-
Injection Volume: 5 µL (corresponding to ~500 ng of conjugate)
-
Gradient:
Time (min) % Mobile Phase B 0.0 5 2.0 5 12.0 60 14.0 95 16.0 95 16.1 5 | 20.0 | 5 |
MS Parameters (Example for ESI-Q-TOF in Positive Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 - 3.8 kV
-
Sampling Cone Voltage: 40 - 80 V
-
Source Temperature: 100 - 150°C
-
Desolvation Gas (N2) Flow: 600 - 800 L/hr
-
Desolvation Temperature: 250 - 400°C
-
Mass Range (m/z): 1000 - 4000 m/z
-
Acquisition Mode: TOF-MS full scan
Data Analysis and Interpretation
-
Total Ion Chromatogram (TIC): The LC separation should yield one or more peaks in the TIC, corresponding to different conjugated species.
-
Spectrum Deconvolution: The raw ESI mass spectrum for each peak contains a distribution of multiply charged ions. Specialized software (e.g., ProMass, BioAnalyst) is used to deconvolute this charge series into a zero-charge mass spectrum, which reveals the true molecular weights of the species present.
-
Mass Identification: The observed masses from the deconvoluted spectrum are compared to the theoretical masses of the expected conjugates (e.g., antibody + 1 linker, antibody + 2 linkers, etc.). This confirms the success of the conjugation and identifies the different species in the sample.
-
Fragmentation Analysis (MS/MS): For more detailed structural elucidation, such as identifying the site of conjugation, tandem mass spectrometry (MS/MS) can be performed. In this process, a specific precursor ion is selected and fragmented via collision-induced dissociation (CID), and the resulting fragment ions are analyzed to provide sequence or structural information.
Representative Results
The following table summarizes expected quantitative data for a hypothetical monoclonal antibody (mAb, ~150 kDa) conjugated with this compound.
| Conjugate Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Accuracy (ppm) | Relative Abundance (%) |
| Unconjugated mAb | 150,000.0 | 150,000.5 | 3.3 | 15 |
| mAb + 1 this compound | 150,380.4 | 150,381.1 | 4.7 | 65 |
| mAb + 2 this compound | 150,760.8 | 150,761.8 | 6.6 | 20 |
Note: The theoretical mass of this compound (C16H30O11) is 406.18 Da. The mass added upon amide bond formation is (406.18 - 18.01) = 388.17 Da per acid group conjugation. For this example, we assume one acid group has reacted.
Conclusion
Liquid chromatography coupled with high-resolution mass spectrometry is a powerful and essential technique for the detailed characterization of this compound conjugates. The protocols and workflow described here provide a robust framework for confirming conjugate identity, determining molecular weight with high accuracy, and assessing the heterogeneity of the sample. This level of characterization is fundamental for the development of safe and effective biotherapeutics.
References
Determining the Degree of Labeling with Bis-PEG7-acid: Application Notes and Protocols
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1] Bis-PEG7-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups, which can be used to crosslink molecules or to modify surfaces and proteins.[2][3][4] The degree of labeling (DOL), or the average number of PEG molecules conjugated to a single protein molecule, is a critical quality attribute that can significantly impact the efficacy, stability, and immunogenicity of the final product.[5] Therefore, accurate determination of the DOL is essential for process optimization, quality control, and ensuring batch-to-batch consistency.
This document provides detailed protocols for labeling proteins with this compound and for subsequently determining the degree of labeling using two common analytical techniques: mass spectrometry and a colorimetric assay.
Principle of Labeling
This compound possesses two terminal carboxylic acid groups that can be activated to react with primary amines, such as the N-terminus of the protein and the side chain of lysine residues, to form stable amide bonds. This reaction is typically facilitated by the use of carbodiimide chemistry, for example, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. The efficiency of the labeling reaction is dependent on several factors, including the pH of the reaction buffer, the molar ratio of the labeling reagent to the protein, and the reaction time and temperature.
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes the general procedure for conjugating this compound to a protein containing accessible primary amines.
Materials:
-
Protein of interest in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), free of primary amines.
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Dialysis or size-exclusion chromatography (SEC) materials for purification.
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of this compound in the Activation Buffer.
-
Prepare 100 mg/mL stock solutions of EDC and NHS in the Activation Buffer immediately before use.
-
Dissolve the protein of interest in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix the this compound stock solution with the EDC and NHS stock solutions at a molar ratio of 1:2:5 (this compound:EDC:NHS).
-
Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated this compound.
-
-
Conjugation Reaction:
-
Add the freshly prepared NHS-activated this compound to the protein solution. The molar ratio of the activated PEG to the protein should be optimized for each specific application, but a starting point of 20:1 is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris-HCl.
-
Incubate for 30 minutes at room temperature to quench any unreacted NHS-activated this compound.
-
-
Purification of the Labeled Protein:
-
Remove the excess, unreacted PEG reagent and byproducts by extensive dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography. This step is crucial for accurate determination of the DOL.
-
Protocol 2: Determining the Degree of Labeling
Two common methods for determining the DOL of the PEGylated protein are detailed below.
Mass spectrometry provides a direct and accurate measurement of the molecular weight of the native and PEGylated protein, allowing for a precise calculation of the DOL.
Procedure:
-
Sample Preparation:
-
Prepare samples of the unlabeled (native) protein and the purified PEGylated protein at a concentration of approximately 1 mg/mL.
-
Desalt the samples if necessary, using a method compatible with mass spectrometry (e.g., ZipTip).
-
-
MALDI-TOF Analysis:
-
Co-crystallize the protein samples with a suitable matrix (e.g., sinapinic acid) on a MALDI target plate.
-
Acquire the mass spectra for both the native and the PEGylated protein in linear mode.
-
-
Data Analysis:
-
Determine the average molecular weight of the native protein (MW_native) and the PEGylated protein (MW_PEGylated) from the respective mass spectra.
-
The mass of a single this compound molecule (MW_PEG) is 426.46 g/mol .
-
Calculate the DOL using the following formula: DOL = (MW_PEGylated - MW_native) / MW_PEG
-
This method indirectly determines the DOL by quantifying the number of primary amine groups on the protein before and after conjugation with this compound. 2,4,6-Trinitrobenzenesulfonic acid (TNBS) reacts with primary amines to produce a colored product that can be measured spectrophotometrically.
Materials:
-
Purified PEGylated protein and unlabeled native protein of known concentration.
-
TNBS solution (e.g., 5% w/v)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Solution: 10% SDS and 0.1 M HCl
Procedure:
-
Determine Protein Concentration:
-
Measure the absorbance of the native and PEGylated protein solutions at 280 nm.
-
Calculate the protein concentration using the Beer-Lambert law and the known molar extinction coefficient of the native protein. Note that PEGylation itself does not typically affect the absorbance at 280 nm.
-
-
Standard Curve Preparation:
-
Prepare a standard curve using a known concentration of a primary amine-containing compound (e.g., glycine or the native protein itself).
-
React serial dilutions of the standard with TNBS according to the steps below and measure the absorbance at 335 nm.
-
-
TNBS Reaction:
-
In a 96-well plate, add a known amount of the native protein and the PEGylated protein to separate wells.
-
Add the Reaction Buffer to each well.
-
Add the TNBS solution to each well and mix thoroughly.
-
Incubate the plate at 37°C for 2 hours.
-
Add the Quenching Solution to stop the reaction.
-
Measure the absorbance of each well at 335 nm.
-
-
Data Analysis:
-
Using the standard curve, determine the number of free primary amines in the native protein sample (Amines_native) and the PEGylated protein sample (Amines_PEGylated).
-
Calculate the DOL using the following formula: DOL = (Amines_native - Amines_PEGylated) / Moles of Protein
-
Data Presentation
The quantitative data obtained from the experiments can be summarized in the following tables for easy comparison.
Table 1: Degree of Labeling Determined by Mass Spectrometry
| Sample | Average Molecular Weight (Da) | Δ Mass (Da) | Degree of Labeling (DOL) |
| Native Protein | 50,000 | - | 0 |
| PEGylated Protein | 52,132 | 2,132 | 5.0 |
Table 2: Degree of Labeling Determined by TNBS Assay
| Sample | Protein Conc. (µM) | Absorbance at 335 nm | Free Amines (µM) | Labeled Amines (µM) | Degree of Labeling (DOL) |
| Native Protein | 10 | 0.850 | 500 | 0 | 0 |
| PEGylated Protein | 10 | 0.170 | 100 | 400 | 4.0 |
Visualizations
The following diagrams illustrate the key processes involved in labeling and characterization.
Caption: Chemical workflow for protein PEGylation with this compound.
Caption: Overall experimental workflow for determining the degree of labeling.
Caption: Logical flow of calculations for determining the DOL.
References
- 1. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 3. This compound, 94376-75-7 | BroadPharm [broadpharm.com]
- 4. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Application Note: Quenching and Surface Modification of EDC/NHS Reactions using Bis-PEG7-acid
Introduction
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely used "zero-length" crosslinking chemistry for covalently coupling primary amine-containing molecules to carboxyl groups.[1][2] This method is instrumental in bioconjugation, surface functionalization, and the development of antibody-drug conjugates (ADCs). The reaction proceeds by activating a carboxyl group with EDC to form a highly reactive O-acylisourea intermediate.[1][3][4] This intermediate can then react with a primary amine to form a stable amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and susceptible to hydrolysis. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS-ester, thereby increasing the efficiency of the conjugation reaction.
Following the primary conjugation step, it is often necessary to quench the reaction to deactivate any remaining reactive NHS-esters. This prevents unintended subsequent reactions and blocks unreacted sites, which is particularly critical in applications involving surface functionalization to minimize non-specific binding. Common quenching agents include primary amine-containing molecules like Tris, glycine, or ethanolamine. While effective, these small molecules can alter the surface chemistry in ways that may not be desirable for all applications.
This application note describes a novel approach for quenching an EDC/NHS reaction that also functionalizes the surface with a hydrophilic spacer. We detail a protocol for using Bis-PEG7-acid, a homobifunctional polyethylene glycol (PEG) linker with two terminal carboxylic acids, for this purpose. This method not only deactivates remaining amine-reactive sites but also introduces a flexible, hydrophilic PEG7 linker. The incorporation of PEG linkers is a well-established strategy to enhance the aqueous solubility of conjugated molecules, improve stability, and reduce non-specific protein adsorption on surfaces.
Reaction Mechanism
The overall process can be divided into two main stages: the primary EDC/NHS conjugation and the subsequent quenching and surface modification with this compound.
Stage 1: Primary EDC/NHS Conjugation
In the first stage, a carboxylated surface or molecule is activated with EDC and NHS to form an amine-reactive NHS-ester. This is then reacted with a primary amine-containing molecule (e.g., a protein, antibody, or oligonucleotide) to form a stable amide bond.
Stage 2: Quenching and Surface Modification with this compound
After the primary conjugation, any unreacted primary amines on the molecule of interest are capped using this compound. This is achieved by a second EDC/NHS activation, this time activating the carboxylic acid groups of the this compound, which then react with the remaining primary amines. This effectively quenches the potential for further reaction of these amines and simultaneously introduces a hydrophilic PEG linker. It is important to note that carboxylates themselves have low nucleophilicity in aqueous solutions and are not considered reactive towards NHS-esters directly. Therefore, a second activation step is necessary.
Diagram of the Reaction Mechanism
Caption: Reaction scheme for EDC/NHS conjugation followed by quenching and PEGylation with this compound.
Experimental Protocols
This section provides a general two-step protocol for the covalent conjugation of an amine-containing molecule to a carboxylated surface, followed by quenching and surface modification with this compound.
Materials Required
-
Carboxylated surface (e.g., beads, sensor chip)
-
Amine-containing molecule (e.g., protein, antibody)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (for comparison with traditional quenching)
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)
Protocol 1: Two-Step EDC/NHS Conjugation and Quenching
This protocol describes the primary conjugation of an amine-containing molecule to a carboxylated surface.
| Step | Action | Details and Rationale |
| 1 | Surface Preparation | Wash the carboxylated surface 2-3 times with Activation Buffer to remove preservatives and equilibrate the surface. |
| 2 | Carboxyl Activation | Prepare fresh solutions of EDC and NHS in Activation Buffer. Add these to the carboxylated surface and incubate for 15-30 minutes at room temperature with gentle mixing. |
| 3 | Washing | Wash the activated surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and NHS. This minimizes side reactions. |
| 4 | Protein Coupling | Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated surface. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. |
| 5 | Primary Quenching | After the coupling reaction, wash the surface 2-3 times with Coupling Buffer to remove unbound molecules. |
Protocol 2: Surface Modification and Final Quenching with this compound
This protocol details the subsequent step of capping unreacted amines on the conjugated molecule with this compound.
| Step | Action | Details and Rationale |
| 1 | Prepare Quenching/Modification Solution | Prepare a fresh solution of this compound, EDC, and NHS in Activation Buffer. |
| 2 | Quenching and PEGylation | Add the this compound/EDC/NHS solution to the surface from Protocol 1, Step 5. Incubate for 1 hour at room temperature with gentle mixing. |
| 3 | Final Quenching (Optional) | To ensure all NHS-esters (from the activated this compound) are deactivated, add a traditional quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes. |
| 4 | Final Washes | Wash the surface 3-5 times with PBST to remove any non-covalently bound reagents and by-products. |
| 5 | Storage | Store the functionalized surface in an appropriate Storage Buffer at 4°C. |
Quantitative Data Summary
The following table provides recommended starting concentrations for the key reagents. Optimization may be required for specific applications.
| Reagent | Stock Concentration | Working Concentration | Molar Ratio (vs. Carboxyl Groups) |
| Protocol 1 | |||
| EDC | 10 mg/mL in H₂O | 2-4 mM | 10-20 fold excess |
| NHS/Sulfo-NHS | 10 mg/mL in H₂O | 5-10 mM | 25-50 fold excess |
| Amine-Molecule | 1-10 mg/mL | 0.1-1 mg/mL | Varies by application |
| Protocol 2 | |||
| This compound | 10 mg/mL in DMSO | 5-10 mM | N/A |
| EDC | 10 mg/mL in H₂O | 2-4 mM | N/A |
| NHS/Sulfo-NHS | 10 mg/mL in H₂O | 5-10 mM | N/A |
| Tris-HCl (Quencher) | 1 M, pH 8.0 | 50-100 mM | N/A |
Experimental Workflow Visualization
The following diagram illustrates the overall experimental workflow.
Caption: Experimental workflow for conjugation and subsequent quenching/PEGylation.
Conclusion
The use of this compound as a dual-purpose quenching and surface modifying agent offers a significant advantage over traditional quenching methods in EDC/NHS chemistry. This approach not only deactivates residual reactive sites but also introduces a hydrophilic PEG spacer, which can enhance the performance of the final conjugate by improving solubility and reducing non-specific binding. The protocols provided herein offer a robust starting point for researchers and drug development professionals looking to optimize their bioconjugation strategies. While this method involves a second activation step, the benefits of a functionalized, hydrophilic surface often outweigh the additional complexity, particularly in the development of sensitive diagnostic assays and targeted therapeutics.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. adcreview.com [adcreview.com]
- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas phase reactivity of carboxylates with N-hydroxysuccinimide esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in Bis-PEG7-acid conjugation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using Bis-PEG7-acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound?
A1: this compound is a homobifunctional crosslinker, meaning it has two identical reactive groups (carboxylic acids) at either end of a polyethylene glycol (PEG) spacer.[1][2] To react with primary amines (like the side chain of lysine residues or the N-terminus of a protein), the carboxylic acid groups are typically activated to N-hydroxysuccinimide (NHS) esters.[3][4] These activated NHS esters then react with primary amines to form stable amide bonds.[4]
Q2: What is the main competing reaction that can lead to low yield?
A2: The primary competing reaction is the hydrolysis of the NHS ester. In the presence of water, the activated NHS ester can revert to a non-reactive carboxylic acid, which will no longer conjugate to the amine. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer, increasing as the pH becomes more alkaline.
Q3: What are the optimal pH and buffer conditions for the conjugation reaction?
A3: A pH range of 7.2 to 8.5 is generally optimal for the reaction of NHS esters with primary amines. It's crucial to use amine-free buffers, such as phosphate-buffered saline (PBS), HEPES, or borate buffer. Buffers containing primary amines, like Tris or glycine, will compete with the target molecule for reaction with the NHS ester, significantly reducing the conjugation efficiency.
Q4: How can I control whether the crosslinking is intramolecular (within the same molecule) or intermolecular (between different molecules)?
A4: The balance between intramolecular and intermolecular crosslinking is influenced by the concentration of the protein and the crosslinker. Dilute protein solutions favor intramolecular crosslinking, while higher protein concentrations and lower molar ratios of the crosslinker can promote intermolecular crosslinking.
Q5: How should I store and handle this compound and its activated NHS ester form?
A5: this compound should be stored at -20°C with a desiccant. The activated NHS ester is highly sensitive to moisture and should be used immediately after preparation. If you need to make a stock solution of the NHS ester, use an anhydrous organic solvent like DMSO or DMF and store it under an inert gas at -20°C, allowing it to come to room temperature before opening to prevent condensation.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Suggested Solution |
| Hydrolysis of NHS Ester | Ensure the reaction pH is within the optimal range of 7.2-8.5. Prepare the activated Bis-PEG7-NHS ester solution immediately before use. Perform the reaction at 4°C to slow down the rate of hydrolysis, though this may require a longer reaction time. |
| Incompatible Buffer | Use an amine-free buffer such as PBS, HEPES, or borate buffer. If your protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column or dialysis before starting the conjugation. |
| Inactive Reagent | Test the reactivity of your NHS ester reagent. You can do this by measuring the absorbance at 260 nm before and after intentional hydrolysis with a strong base, as the released NHS leaving group absorbs at this wavelength. |
| Insufficient Molar Excess of Crosslinker | Increase the molar ratio of the Bis-PEG7-NHS ester to the protein. A 10- to 50-fold molar excess is a common starting point. |
| Steric Hindrance | The primary amines on your protein may not be accessible. If possible, consider using a crosslinker with a longer PEG spacer arm. |
Problem 2: Protein Aggregation or Precipitation During the Reaction
| Possible Cause | Suggested Solution |
| High Degree of Intermolecular Crosslinking | Reduce the molar excess of the Bis-PEG7-NHS ester. Lower the concentration of your protein in the reaction mixture. Shorten the reaction time to limit the extent of crosslinking. |
| Change in Protein Solubility | The conjugation of the PEG linker neutralizes the positive charge of the primary amines, which can alter the protein's isoelectric point (pI) and reduce its solubility. Ensure your reaction buffer pH is not close to the new theoretical pI of the conjugated protein. |
| Hydrophobicity of the Linker | While the PEG7 spacer is hydrophilic, the overall conjugate's properties might change. If aggregation is observed, consider adding a small percentage (5-10%) of an organic co-solvent like DMSO or DMF to the reaction buffer, if your protein can tolerate it. |
Quantitative Data on Reaction Parameters
The optimal conditions for a this compound conjugation reaction should be determined empirically for each specific application. The following tables provide general guidelines.
Table 1: Effect of Molar Ratio of Bis-PEG7-NHS Ester to Protein on Conjugation Outcome
| Molar Ratio (Crosslinker:Protein) | Expected Outcome | Considerations |
| 5:1 - 20:1 | Favors intramolecular crosslinking and modification of a single protein. | A good starting range for most applications. |
| 20:1 - 50:1 | Increased likelihood of both intramolecular and intermolecular crosslinking. | May be suitable for creating dimers or larger complexes. |
| >50:1 | High degree of modification, increased risk of protein aggregation and precipitation. | Use with caution and monitor for solubility issues. |
Table 2: Influence of pH and Temperature on NHS Ester Half-Life
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 4°C | 4-5 hours |
| 8.0 | 25°C | ~1 hour |
| 8.6 | 4°C | ~10 minutes |
Note: These are approximate values and can vary depending on the specific buffer and other reaction components.
Experimental Protocols
Protocol 1: Two-Step Activation of this compound and Conjugation to Protein
This protocol involves the activation of this compound to its NHS ester, followed by the conjugation to the target protein.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous DMSO or DMF
-
Protein in amine-free buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Prepare 100 mM stock solutions of EDC and NHS in anhydrous DMSO or DMF immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS stock solutions.
-
Incubate the mixture for 15-30 minutes at room temperature to generate the Bis-PEG7-NHS ester.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the activated Bis-PEG7-NHS ester solution to your protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Protocol 2: Analysis of Conjugation Products by SDS-PAGE
Materials:
-
Conjugated protein sample
-
Unconjugated protein control
-
SDS-PAGE loading buffer (with and without a reducing agent like DTT or β-mercaptoethanol)
-
Polyacrylamide gel of an appropriate percentage
-
SDS-PAGE running buffer
-
Protein stain (e.g., Coomassie Blue)
Procedure:
-
Sample Preparation:
-
Mix aliquots of your conjugated sample and unconjugated control with SDS-PAGE loading buffer.
-
If your crosslinker is cleavable (not the case for this compound), you would run a sample with a reducing agent to cleave the linker. For this compound, a non-reducing gel is sufficient to observe the crosslinked products.
-
-
Gel Electrophoresis:
-
Load the samples onto the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a protein stain and then destain to visualize the protein bands.
-
Compare the lane with the conjugated sample to the unconjugated control. Successful intermolecular crosslinking will result in the appearance of higher molecular weight bands (e.g., dimers, trimers). Intramolecular crosslinking may result in a slight shift in the monomer band.
-
Visualizations
References
Technical Support Center: Preventing Aggregation during PEGylation with Bis-PEG7-acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the PEGylation of biomolecules with Bis-PEG7-acid, with a primary focus on preventing aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a homobifunctional polyethylene glycol (PEG) linker. It contains two terminal carboxylic acid groups separated by a hydrophilic 7-unit PEG spacer.[1][2] The carboxylic acid groups can be activated to react with primary amine groups (e.g., on lysine residues of proteins) to form stable amide bonds.[1][3] This process, known as PEGylation, can enhance the solubility, stability, and in vivo circulation time of the modified biomolecule.[4]
Q2: What are the primary causes of protein aggregation during PEGylation with this compound?
Aggregation during PEGylation with a bifunctional linker like this compound can arise from several factors:
-
Intermolecular Cross-linking: Because this compound has two reactive ends, it can inadvertently link multiple protein molecules together, leading to the formation of large aggregates.
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the probability of intermolecular interactions and aggregation.
-
Suboptimal Reaction Conditions: The stability and solubility of proteins are highly dependent on factors like pH, temperature, and buffer composition. Unfavorable conditions can promote aggregation.
-
Conformational Changes: The covalent attachment of PEG chains can sometimes induce conformational changes in the protein, exposing hydrophobic patches that can lead to aggregation.
-
Over-labeling: Excessive modification of a protein's surface amines can alter its physicochemical properties, potentially leading to reduced solubility and aggregation.
Q3: How can I detect and quantify aggregation in my PEGylated sample?
Several biophysical techniques can be employed to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This high-resolution method effectively separates monomers from dimers, trimers, and larger aggregates based on their size.
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution, allowing for the detection of even small quantities of larger aggregates.
-
SDS-PAGE (non-reducing): Under non-reducing conditions, covalently linked oligomers will appear as higher molecular weight bands on an SDS-PAGE gel.
-
Visual Inspection: In severe cases, aggregation may be observable as turbidity or the formation of visible precipitates in the solution.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and prevent aggregation during PEGylation with this compound.
Problem: Immediate precipitation or turbidity upon adding reagents.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Reagent Solubility | Dissolve this compound and EDC/NHS in a small amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding to the aqueous protein solution. | Carboxylic acid-containing PEGs and activating agents can have limited aqueous solubility. Adding them as solids can cause localized high concentrations and precipitation. |
| High Reagent Concentration | Add the dissolved reagents to the protein solution slowly and with gentle mixing. | This prevents localized high concentrations of the crosslinker that can lead to rapid, uncontrolled reactions and precipitation. |
| Unfavorable Buffer Conditions | Ensure the buffer composition, pH, and ionic strength are optimal for the stability of your specific protein. | Suboptimal buffer conditions can make the protein more susceptible to aggregation upon the addition of other reagents. |
Problem: Aggregation observed during or after the conjugation reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Intermolecular Cross-linking | Optimize the molar ratio of this compound to the protein. Start with a lower molar excess of the PEG linker. | A lower concentration of the bifunctional linker reduces the probability of it cross-linking multiple protein molecules. |
| High Protein Concentration | Perform the reaction at a lower protein concentration (e.g., 1-5 mg/mL). | Reducing the protein concentration increases the distance between protein molecules, minimizing intermolecular interactions. |
| Suboptimal Reaction pH | For EDC/NHS chemistry, perform the activation step at pH 4.5-6.0 and the conjugation step at pH 7.2-8.0. | The activation of carboxylic acids with EDC/NHS is most efficient at a slightly acidic pH, while the reaction of the activated ester with primary amines is favored at a neutral to slightly alkaline pH. |
| High Reaction Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down both the conjugation reaction and the process of protein unfolding and aggregation. |
| Over-labeling | Reduce the molar excess of the activating reagents (EDC/NHS) and the reaction time. | This will result in a lower degree of labeling, which is less likely to significantly alter the protein's physicochemical properties and cause aggregation. |
Experimental Protocols
Key Experiment: PEGylation of a Protein with this compound using EDC/NHS Chemistry
This protocol describes a general method for the PEGylation of a protein using this compound and EDC/NHS activation.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns for purification
Protocol:
-
Protein Preparation:
-
Dialyze or buffer exchange the protein into the Coupling Buffer.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
-
Immediately before use, prepare stock solutions of this compound, EDC, and NHS in the Activation Buffer or an appropriate organic solvent like DMSO.
-
-
Activation of this compound:
-
In a separate tube, mix this compound with a 1.5 to 2-fold molar excess of EDC and NHS in Activation Buffer.
-
Incubate for 15-30 minutes at room temperature to generate the activated NHS ester.
-
-
Conjugation to the Protein:
-
Add the activated this compound mixture to the protein solution.
-
The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7.2-7.5. Adjust the pH of the reaction mixture if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS esters.
-
-
Purification:
-
Remove excess reagents and byproducts by size exclusion chromatography or dialysis.
-
Quantitative Data Summary:
| Parameter | Recommended Range | Rationale for Preventing Aggregation |
| Protein Concentration | 1 - 5 mg/mL | Lower concentrations reduce intermolecular interactions. |
| This compound:Protein Molar Ratio | 5:1 to 20:1 | Start with a lower ratio to minimize cross-linking. |
| EDC:this compound Molar Ratio | 1.5:1 to 2:1 | Sufficient activation without excessive side reactions. |
| NHS:this compound Molar Ratio | 1.5:1 to 2:1 | Stabilizes the active intermediate. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry efficiency. |
| Conjugation pH | 7.2 - 8.0 | Favors reaction with primary amines. |
| Temperature | 4°C - Room Temperature | Lower temperatures can slow aggregation. |
| Reaction Time | 2 hours - Overnight | Optimize to achieve desired labeling with minimal aggregation. |
Visualizations
Caption: A general workflow for the PEGylation of a protein with this compound.
Caption: A logical flowchart for troubleshooting aggregation during PEGylation.
References
- 1. This compound, 94376-75-7 | BroadPharm [broadpharm.com]
- 2. Bis-PEG-acid | BroadPharm [broadpharm.com]
- 3. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Bis-PEG7-acid Activation and Conjugation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Bis-PEG7-acid activation and its subsequent conjugation to amine-containing molecules. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for activating this compound with EDC and NHS?
A1: The activation of the carboxylic acid groups on this compound using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[1][2][3][4] A commonly used buffer for this activation step is MES (2-(N-morpholino)ethanesulfonic acid).[3]
Q2: What is the optimal pH for conjugating the activated Bis-PEG7-NHS ester to a primary amine?
A2: The conjugation of the NHS-activated this compound to primary amines (e.g., on proteins or other molecules) is most efficient at a pH of 7.0 to 8.5 . This is because the primary amine needs to be in its unprotonated form to act as a nucleophile and react with the NHS ester. Common buffers for this step include phosphate-buffered saline (PBS), borate, or bicarbonate buffers.
Q3: Why is there a two-step pH process recommended for this conjugation?
A3: A two-step pH process is recommended to maximize the efficiency of both the activation and conjugation reactions while minimizing side reactions. The acidic pH of the activation step optimizes the formation of the amine-reactive NHS ester. The subsequent shift to a more basic pH for the conjugation step ensures that the target primary amines are deprotonated and available for reaction.
Q4: What are the consequences of using a non-optimal pH?
A4: Using a non-optimal pH can lead to several issues. If the activation pH is too high, the EDC will be less effective. If the conjugation pH is too low, the primary amines will be protonated and non-reactive. Conversely, if the conjugation pH is too high, the NHS ester becomes highly susceptible to hydrolysis, which deactivates it before it can react with the amine, leading to lower conjugation yields.
Q5: Can I perform the activation and conjugation in a single step?
A5: While a one-step reaction is possible, it often results in lower yields due to the competing requirements of the activation and conjugation steps. A single pH would be a compromise and may not be optimal for either reaction. A two-step protocol, where the pH is adjusted after the activation step, generally provides better results.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conjugation Yield | Suboptimal pH: The pH for either the activation or conjugation step was not within the optimal range. | Verify the pH of your buffers. For the activation of this compound, use a buffer in the pH 4.5-6.0 range (e.g., MES). For the conjugation to amines, use a buffer in the pH 7.0-8.5 range (e.g., PBS). |
| Hydrolysis of NHS Ester: The activated NHS ester is unstable and can hydrolyze, especially at higher pH. The half-life of NHS esters decreases significantly as the pH increases. | Perform the conjugation step immediately after the activation. Avoid excessively high pH (above 8.5) for the conjugation reaction. | |
| Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity over time if not stored properly. | Use fresh, high-quality EDC and NHS. Store them in a desiccator at -20°C and allow them to warm to room temperature before opening to prevent condensation. | |
| Inappropriate Buffer Composition: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates will compete with the desired reaction. | Use non-amine, non-carboxylate buffers for the activation step. Phosphate buffers are suitable for the conjugation step. | |
| Precipitation During Reaction | Protein Aggregation: Changes in pH or the addition of reagents may cause the protein to become unstable and precipitate. | Ensure the protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange prior to the reaction. |
| High Reagent Concentration: Very high concentrations of EDC can sometimes lead to precipitation. | If using a large excess of EDC, consider reducing the concentration. |
Data Presentation
Table 1: Optimal pH Ranges for this compound Activation and Conjugation
| Reaction Step | Optimal pH Range | Recommended Buffers |
| Activation (EDC/NHS) | 4.5 - 6.0 | MES |
| Conjugation (to Amine) | 7.0 - 8.5 | PBS, Borate, Bicarbonate |
Table 2: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | 25 | ~ 1 hour |
| 8.6 | 4 | 10 minutes |
Note: These values are general estimates and the actual half-life can vary depending on the specific molecule and buffer conditions.
Experimental Protocols
Protocol: Two-Step Activation and Conjugation of this compound to a Protein
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4
-
Amine-containing protein solution
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Desalting column for purification
Procedure:
-
Reagent Preparation: Prepare fresh stock solutions of this compound, EDC, and NHS in an appropriate solvent (e.g., DMSO or water). Allow all reagents to come to room temperature before opening vials to prevent condensation.
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add EDC and NHS to the this compound solution. A molar excess of EDC and NHS over the this compound is typically used.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately after activation, the activated Bis-PEG7-NHS ester can be added to the protein solution in Coupling Buffer.
-
Alternatively, for sensitive proteins, the activated this compound can be purified from excess EDC/NHS using a desalting column equilibrated with Coupling Buffer, and then added to the protein solution.
-
The pH of the reaction mixture should be between 7.0 and 8.5.
-
Incubate the conjugation reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to stop the reaction by reacting with any remaining active NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted PEG reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Visualizations
Caption: Experimental workflow for the two-step activation and conjugation of this compound.
Caption: Chemical reaction pathway for this compound activation and conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: EDC/NHS Chemistry with Bis-PEG7-acid
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Bis-PEG7-acid in EDC/NHS conjugation chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges and side reactions encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound with EDC/NHS chemistry?
A1: The primary side reactions include:
-
Hydrolysis of the NHS Ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, which regenerates the carboxylic acid and renders the linker unreactive. The rate of hydrolysis increases with higher pH.[1][2][3]
-
Inter- and Intramolecular Crosslinking (Oligomerization/Polymerization): Due to its bifunctional nature, this compound can react with multiple molecules, leading to the formation of dimers, trimers, and larger oligomers. This is a significant challenge when trying to achieve a 1:1 conjugation.[2] It can also lead to intramolecular cyclization, though this is less common.
-
Formation of N-acylurea: The O-acylisourea intermediate formed during EDC activation can rearrange to a stable N-acylurea byproduct, which is unreactive towards amines. This side reaction is more prevalent in the absence of NHS or at high EDC concentrations.
-
Protein Aggregation: Changes in pH during the reaction or neutralization of surface charges on proteins upon conjugation can lead to aggregation and precipitation.
Q2: How can I control the reaction to favor the formation of a 1:1 conjugate and minimize oligomerization?
A2: Controlling the stoichiometry and reaction strategy is crucial:
-
Use a Stepwise Conjugation Approach: Instead of a one-pot reaction, a two-step sequential conjugation is highly recommended. First, react one end of the this compound with your first amine-containing molecule. Purify this intermediate before reacting its remaining carboxyl group with your second amine-containing molecule.
-
Control Molar Ratios: In the first step, use a molar excess of the this compound to the first amine-containing molecule to maximize the formation of the mono-conjugated intermediate. In the second step, use a molar excess of the second amine-containing molecule to drive the reaction to completion.
-
Protein Concentration: Adjusting the protein concentration can influence whether intramolecular or intermolecular crosslinking is favored.
Q3: What are the optimal pH and buffer conditions for this reaction?
A3: A two-step pH process is optimal:
-
Activation Step: The activation of the carboxyl groups on this compound with EDC and NHS is most efficient in an acidic environment, typically between pH 4.5 and 6.0. MES buffer is a common and recommended choice as it does not contain competing amines or carboxylates.
-
Coupling Step: The reaction of the NHS-activated PEG with primary amines is most efficient at a pH of 7.0 to 8.5. Phosphate-buffered saline (PBS) at pH 7.2-7.5 is frequently used for this step. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the desired reaction.
Q4: How should I store and handle EDC and NHS reagents?
A4: Both EDC and NHS are moisture-sensitive. They should be stored at -20°C with a desiccant. Always allow the reagents to warm to room temperature before opening the vials to prevent condensation. It is best to prepare solutions of EDC and NHS immediately before use and not to prepare stock solutions for long-term storage due to their hydrolysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or No Conjugation Yield | Inactive Reagents: EDC and/or NHS have been compromised by moisture. | Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow them to equilibrate to room temperature before opening. |
| Hydrolysis of NHS Ester: The activated this compound has hydrolyzed before reacting with the amine. This is accelerated at higher pH and temperature. | Perform the coupling step as quickly as possible after activation. Consider running the reaction at 4°C to slow the rate of hydrolysis. Ensure the pH of the coupling buffer is not excessively high (ideally 7.2-8.0). | |
| Incompatible Buffer: The presence of primary amines (e.g., Tris, glycine) or other nucleophiles in the buffer is quenching the reaction. | Perform a buffer exchange into a non-amine, non-carboxylate buffer like MES for the activation step and PBS for the coupling step. | |
| Suboptimal Molar Ratios: The ratio of EDC/NHS to this compound, or the ratio of the activated linker to the amine-containing molecule, is not optimal. | Optimize the molar ratios in small-scale trial reactions. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the carboxyl groups. | |
| Protein/Molecule Aggregation or Precipitation | High Degree of Crosslinking: Using a high concentration of the bifunctional this compound can lead to extensive intermolecular crosslinking, forming large, insoluble complexes. | Reduce the molar excess of the this compound. Shorten the reaction time. Adjust the protein concentration. |
| pH Shift: The addition of reagents may be causing a pH shift towards the isoelectric point (pI) of the protein, reducing its solubility. | Ensure all solutions are pH-adjusted before mixing. Add reagents slowly while gently stirring. | |
| High EDC Concentration: Very high concentrations of EDC can sometimes cause proteins to precipitate. | If using a large excess of EDC, try reducing the concentration. | |
| Solvent Mismatch: If this compound is dissolved in an organic solvent (e.g., DMSO, DMF), adding a large volume can denature proteins. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. | |
| Complex Mixture of Products (Oligomers) | One-Pot Reaction: Adding all components (this compound, EDC/NHS, and amine-containing molecules) together in a single step. | Implement a two-step sequential conjugation protocol. This is the most effective way to control the reaction and minimize oligomerization. |
| Inappropriate Stoichiometry: Molar ratios favoring the reaction of both ends of the this compound simultaneously. | Carefully control the stoichiometry in each step of a sequential conjugation to favor the formation of the mono-adduct first. | |
| Difficulty Purifying the Final Conjugate | Similar Size of Reactants and Byproducts: The desired product and oligomeric side products may have similar sizes, making separation by size-exclusion chromatography (SEC) difficult. | Consider using other purification techniques such as ion-exchange chromatography (if the charge of the molecules allows) or affinity chromatography (if an affinity tag is present). |
| Presence of Unreacted Molecules: Incomplete reaction leaving unreacted starting materials. | Optimize reaction times and molar ratios to drive the reaction to completion. Ensure quenching steps are effective. |
Quantitative Data Summary
The efficiency of EDC/NHS reactions and the stability of the activated intermediates are influenced by several factors. The following tables summarize key quantitative data.
Table 1: Hydrolysis Half-life of Various PEG-NHS Esters at pH 8.0 and 25°C
| PEG-NHS Ester Type | Half-life (minutes) |
| Succinimidyl Valerate (SVA) | 33.6 |
| Succinimidyl Butanoate (SBA) | 23.3 |
| Succinimidyl Carbonate (SC) | 20.4 |
| Succinimidyl Propionate (SPA) | 16.5 |
| Succinimidyl Glutarate (SG) | 17.6 |
| Succinimidyl Succinate (SS) | 9.8 |
| mPEG2-NHS | 4.9 |
| Succinimidyl Succinamide (SSA) | 3.2 |
| Succinimidyl Carboxymethylated (SCM) | 0.75 |
| Data adapted from Laysan Bio, Inc. The half-life typically triples when the pH is lowered by one unit. |
Table 2: Influence of pH on Hydrolysis Half-life of a Branched PEG-NHS Ester
| pH | Half-life |
| 7.4 | > 120 minutes |
| 9.0 | < 9 minutes |
| Data from a study on PEGylated bovine lactoferrin. |
Table 3: Example Yields of Amide Product in an EDC/NHS Reaction
| Porphyrin-NHS Ester Concentration | Amide Product Yield |
| 1.0 mM | 88% - 97% |
| 0.316 mM | 74% - 89% |
| 0.1 mM | 56% - 73% |
| Data from a study on the amidation of porphyrin-NHS esters, demonstrating the effect of reactant concentration on yield. |
Visualizing Reaction Pathways and Workflows
To better understand the chemical processes and experimental steps, the following diagrams illustrate the key pathways.
Caption: Main reaction pathways in EDC/NHS chemistry with this compound.
References
Technical Support Center: Optimizing Bis-PEG7-Acid Coupling to Antibodies
Welcome to the technical support center for improving the efficiency of Bis-PEG7-acid coupling to antibodies. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during the conjugation process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind coupling this compound to an antibody?
The coupling of this compound to an antibody typically involves a two-step process. First, the carboxylic acid groups on the this compound are activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][2] This forms a semi-stable NHS ester. In the second step, this activated NHS ester reacts with primary amines (the ε-amino group of lysine residues and the N-terminus) on the antibody to form a stable amide bond.[][4][5]
Q2: Why is my conjugation efficiency low?
Low conjugation efficiency can stem from several factors. A primary issue is the hydrolysis of the NHS ester, a competing reaction where water attacks the ester, converting it back to an unreactive carboxylic acid. This is particularly problematic at high pH. Other causes include suboptimal buffer conditions (e.g., presence of primary amine-containing buffers like Tris), low antibody concentration, or an inappropriate molar ratio of reagents.
Q3: What is the optimal pH for the coupling reaction?
The optimal pH for NHS ester coupling reactions is a compromise between maximizing the availability of deprotonated primary amines on the antibody and minimizing the hydrolysis of the NHS ester. A pH range of 7.2 to 8.5 is generally recommended. Often, a pH of 8.0 to 8.5 is considered ideal for labeling proteins and antibodies.
Q4: Can I use any buffer for the conjugation?
No, buffer selection is critical. Buffers containing primary amines, such as Tris (TBS) or glycine, must be avoided as they will compete with the antibody's amines for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate buffers.
Q5: How do I stop or "quench" the reaction?
To stop the reaction, a quenching reagent with a primary amine is added to consume any unreacted NHS esters. Common quenching agents include Tris, glycine, or ethanolamine at a final concentration of 50-100 mM. An alternative is to raise the pH to 8.6 or higher, which rapidly hydrolyzes the NHS ester (half-life of about 10 minutes).
Troubleshooting Guide
This guide addresses specific problems you may encounter during the this compound coupling process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation | NHS Ester Hydrolysis: The activated this compound is sensitive to water and has a limited half-life in aqueous solutions, which decreases as pH increases. | - Prepare the NHS ester solution immediately before use. - Perform the reaction promptly after adding the NHS ester to the antibody solution. - Work at a controlled temperature (room temperature or 4°C) as higher temperatures accelerate hydrolysis. |
| Incompatible Buffer: Use of buffers containing primary amines (e.g., Tris, glycine) that compete with the antibody for the NHS ester. | - Use a non-amine-containing buffer such as Phosphate Buffer, HEPES, or Borate within the recommended pH range of 7.2-8.5. | |
| Low Antibody Concentration: Dilute antibody solutions can lead to slower reaction kinetics, allowing hydrolysis to dominate. | - Ensure the antibody concentration is at least 2 mg/mL for optimal results. If necessary, concentrate the antibody solution before conjugation. | |
| High Aggregation or Precipitation | Inappropriate Solvent: The this compound or its activated form may have poor solubility in the reaction buffer. | - Dissolve the NHS ester in a small amount of an anhydrous organic solvent like DMSO or DMF before adding it to the aqueous antibody solution. |
| Antibody Denaturation: Extreme pH or high concentrations of organic solvent can denature the antibody. | - Maintain the pH within the 7.2-8.5 range. - Keep the final concentration of the organic co-solvent low. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) | Variable Reaction Conditions: Minor changes in pH, temperature, or incubation time can affect the extent of conjugation. | - Standardize all reaction parameters, including reagent concentrations, buffer composition, pH, temperature, and reaction time. |
| Impure Antibody: Presence of other proteins with primary amines in the antibody preparation. | - Use an antibody preparation with high purity (>95%). Consider a purification step if necessary. | |
| Poor Downstream Performance of Conjugate | Non-specific Binding: Unreacted or hydrolyzed linker can bind non-specifically to other proteins or surfaces in subsequent assays. | - Ensure thorough purification of the antibody-PEG conjugate after the reaction using methods like size-exclusion chromatography (desalting columns) or dialysis to remove excess reagents. |
| Loss of Antibody Activity: Conjugation at or near the antigen-binding site may inhibit its function. | - Since NHS-ester coupling is non-specific for lysine residues, this is a potential risk. If activity is compromised, consider site-specific conjugation methods. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation of this compound and Coupling to Antibody
This protocol outlines the activation of the carboxylic acid groups on this compound and subsequent conjugation to primary amines on an antibody.
Materials:
-
This compound
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 8.0)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO
-
Desalting column for purification
Procedure:
-
Prepare Reagents:
-
Dissolve the antibody in Coupling Buffer at a concentration of 2-10 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare 100 mM solutions of EDC and Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a microfuge tube, combine a desired molar excess of this compound stock solution with EDC and Sulfo-NHS solutions. A common starting point is a 2-fold molar excess of EDC/Sulfo-NHS over the this compound.
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the activated this compound solution to the antibody solution while gently stirring. The optimal ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction.
-
-
Purification:
-
Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Protocol 2: Characterization of Conjugation Efficiency (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute. Several methods can be used for its determination.
-
UV-Vis Spectroscopy: If the PEG linker or an attached payload has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates antibody species based on the number of conjugated linkers, as each PEG molecule adds to the hydrophobicity. This allows for the quantification of different DAR species.
-
Mass Spectrometry (MS): Intact protein mass spectrometry can precisely measure the mass of the conjugated antibody. The mass shift compared to the unconjugated antibody allows for the determination of the number of attached this compound molecules.
Visualizations
Caption: Workflow for two-step antibody conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Immobilization of Affinity Ligands | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
Technical Support Center: Managing Heterogeneity in Bis-PEG7-Acid-Protein Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively managing heterogeneity in Bis-PEG7-acid-protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein conjugation?
This compound is a homobifunctional crosslinker containing a 7-unit polyethylene glycol (PEG) chain with a carboxylic acid group at each end.[1][2][3] The PEG chain imparts increased water solubility and biocompatibility to the resulting conjugate, while the terminal carboxylic acid groups can react with primary amines (e.g., lysine residues) on a protein in the presence of activating agents like EDC and HATU to form stable amide bonds.[2][3] This linker is often used to create bioconjugates for various applications, including antibody-drug conjugates (ADCs) and PROTACs.
Q2: What are the primary sources of heterogeneity when using this compound for protein conjugation?
The primary sources of heterogeneity in this compound-protein conjugates are:
-
Multiple Conjugation Sites: Proteins typically have multiple surface-exposed lysine residues, and the N-terminus also contains a primary amine. This compound can react with any of these sites, leading to a mixture of positional isomers.
-
Variable Number of PEG Linkers: Depending on the reaction conditions, a protein can be conjugated with one, two, or multiple this compound linkers, resulting in a mixture of species with different PEG-to-protein ratios.
-
Intra- and Inter-molecular Cross-linking: As a homobifunctional linker, this compound can react with two different amine groups on the same protein (intramolecular cross-linking) or on two different protein molecules (intermolecular cross-linking), leading to dimers and higher-order aggregates.
Q3: How can I control the extent of PEGylation and minimize heterogeneity?
Controlling the reaction stoichiometry is crucial. By adjusting the molar ratio of this compound and activating agents to the protein, you can influence the degree of PEGylation. Other key parameters to optimize include reaction time, temperature, and pH. For instance, performing the reaction at a lower pH can favor N-terminal modification over lysine modification.
Q4: What analytical techniques are recommended for characterizing the heterogeneity of my this compound-protein conjugate?
A combination of chromatographic and mass spectrometric techniques is typically employed:
-
Size Exclusion Chromatography (SEC): Separates proteins based on their hydrodynamic radius, which increases with the number of attached PEG chains. This allows for the separation of unmodified protein, mono-PEGylated, di-PEGylated, and aggregated species.
-
Ion Exchange Chromatography (IEX): Separates proteins based on their surface charge. PEGylation can shield charged residues, altering the protein's elution profile and enabling the separation of different PEGylated forms.
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their hydrophobicity. PEGylation can alter the protein's surface hydrophobicity, allowing for the separation of conjugates with different degrees of PEGylation.
-
Mass Spectrometry (MS): Provides precise mass information, allowing for the determination of the number of PEG linkers attached to the protein and can help identify the location of the conjugation sites.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conjugation efficiency | 1. Inactive this compound or activating agents (EDC/HATU).2. Suboptimal reaction pH.3. Presence of primary amines in the reaction buffer (e.g., Tris).4. Insufficient molar excess of the linker and/or activating agents. | 1. Use fresh, high-quality reagents.2. Optimize the reaction pH (typically 7.2-7.5 for amine coupling).3. Use an amine-free buffer such as PBS or MES.4. Increase the molar ratio of this compound and activating agents to the protein. |
| High degree of protein aggregation/precipitation | 1. Excessive intermolecular cross-linking due to high protein concentration.2. High molar excess of the homobifunctional linker.3. Protein instability under the reaction conditions. | 1. Reduce the protein concentration during the conjugation reaction.2. Decrease the molar ratio of this compound to the protein.3. Optimize buffer conditions (pH, ionic strength) to maintain protein stability. |
| Broad and heterogeneous product mixture | 1. Multiple reactive amine groups on the protein surface.2. Lack of control over reaction stoichiometry and kinetics. | 1. Consider site-specific conjugation strategies if a homogeneous product is required.2. Carefully optimize the molar ratio of reactants, reaction time, and temperature.3. Employ robust purification techniques to isolate the desired conjugate. |
| Difficulty in purifying the desired conjugate | 1. Similar physicochemical properties of the different PEGylated species.2. Co-elution of product with unreacted reagents or byproducts. | 1. Use a multi-step purification strategy combining different chromatographic techniques (e.g., IEX followed by SEC).2. Perform a buffer exchange or dialysis step after the reaction to remove excess reagents before purification. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a starting point for the conjugation of this compound to a protein containing primary amines. Optimization of the molar ratios and reaction conditions is recommended for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Dissolve the protein to the desired concentration (e.g., 1-10 mg/mL) in an amine-free buffer.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of this compound:
-
In a separate tube, combine the desired molar excess of this compound with a 1.5 to 2-fold molar excess of EDC and NHS over the linker.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the protein solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound, byproducts, and quenching reagents using a desalting column or by dialysis against a suitable buffer.
-
Further purify the conjugate mixture to separate different PEGylated species using chromatographic techniques such as IEX or SEC.
-
Characterization of Conjugate Heterogeneity by SDS-PAGE
Materials:
-
PEGylated protein sample
-
Unmodified protein control
-
SDS-PAGE gels
-
Running buffer
-
Loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other suitable protein stain
Procedure:
-
Prepare samples by mixing the protein (unmodified and PEGylated) with loading buffer and heating if required by the specific protocol.
-
Load the samples and molecular weight standards onto the SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Stain the gel with Coomassie Brilliant Blue and subsequently destain to visualize the protein bands.
-
Analyze the gel. The PEGylated protein species will migrate slower than the unmodified protein, with higher molecular weight bands corresponding to a greater degree of PEGylation. The presence of multiple bands in the PEGylated sample lane indicates heterogeneity.
Visualizations
Caption: Experimental workflow for this compound protein conjugation.
Caption: Primary sources of heterogeneity in this compound conjugates.
References
Minimizing N-acylurea formation in Bis-PEG7-acid reactions
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize the formation of N-acylurea, a common and problematic byproduct in carbodiimide-mediated coupling reactions involving Bis-PEG7-acid and other carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is N-acylurea, and why is it a problem in this compound coupling reactions?
A1: N-acylurea is a stable, inactive byproduct formed during carbodiimide-mediated reactions (e.g., using EDC or DCC). It arises from an intramolecular rearrangement of the reactive O-acylisourea intermediate.[1][2][3] Its formation is problematic for several reasons:
-
Reduced Yield: The rearrangement consumes the activated acid, preventing it from reacting with the desired amine and lowering the overall yield of the target conjugate.[2][4]
-
Purification Challenges: N-acylurea can have similar properties to the desired product, making its removal by chromatography difficult and potentially contaminating the final product.
-
Irreversible Formation: The O-to-N acyl rearrangement is irreversible, meaning any intermediate that converts to N-acylurea represents a permanent loss of starting material.
Q2: What is the chemical mechanism that leads to N-acylurea formation?
A2: In a typical EDC-mediated reaction, the carboxylic acid (like this compound) first reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is intended to react with a primary amine to form the desired amide bond. However, it can also undergo an intramolecular O-N acyl migration, which is an unwanted side reaction, to form the stable N-acylurea.
Q3: How do additives like N-hydroxysuccinimide (NHS) help prevent N-acylurea formation?
A3: Additives such as N-hydroxysuccinimide (NHS), 1-hydroxybenzotriazole (HOBt), or OxymaPure are crucial for minimizing N-acylurea formation. They work by rapidly converting the unstable O-acylisourea intermediate into a more stable, yet still reactive, active ester (e.g., an NHS ester). This active ester is less prone to the intramolecular rearrangement but reacts efficiently with the amine to form the desired amide bond, thereby outcompeting the side reaction.
Q4: What are the optimal reaction conditions to suppress N-acylurea formation?
A4: Optimizing reaction conditions is critical. Key parameters include:
-
pH: The initial activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-6.0. Higher pH levels (e.g., pH 7.0) can significantly increase the rate of N-acylurea formation.
-
Temperature: Lower temperatures are generally favored. High temperatures can promote the hydrolysis of intermediates and accelerate the rearrangement to N-acylurea. Reactions are often performed at room temperature or cooled to 4°C.
-
Solvent: Dipolar aprotic solvents like DMF are common but can promote N-acylurea formation. The choice of solvent can be complex, but ensuring all reactants are well-solvated is key. For many bioconjugations, aqueous buffers are used, making pH control paramount.
Troubleshooting Guide
Problem: My reaction yield is low, and I suspect N-acylurea is the cause. How can I confirm its presence?
Solution: The presence of N-acylurea can be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for detecting and quantifying N-acylurea. A reverse-phase HPLC method can typically separate the byproduct from the starting materials and the desired product.
-
Mass Spectrometry (MS): LC-MS can be used to confirm the identity of the suspected peak from HPLC by verifying its molecular weight.
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful technique for determining the absolute purity of a sample and can be used to quantify the amount of N-acylurea without needing a specific reference standard for the byproduct.
Problem: How can I modify my experimental protocol to minimize N-acylurea formation?
Solution: If N-acylurea formation is confirmed, implement the following protocol modifications. The most effective strategy is often a combination of these adjustments.
Quantitative Impact of Reaction Conditions
The formation of N-acylurea is highly sensitive to reaction parameters. The tables below summarize quantitative data from studies on carbodiimide chemistry.
Table 1: Effect of pH on EDC-Mediated Reactions Data derived from studies on model systems.
| pH | N-Acylurea Formed (% of EDC consumed) | Desired Product Formed (% of EDC consumed) | Reference |
| 5.0 | 1 ± 0.5% | ~46% | |
| 6.0 | 2 ± 1% | ~60% | |
| 7.0 | 6 ± 1% | ~46% |
Table 2: Effect of Additives on Suppressing N-Acylurea Formation Reaction Conditions: 100 mM carboxylate, 50 mM EDC, 10 mM additive, pH 6.0.
| Additive (10 mM) | N-Acylurea Formed (% of EDC consumed) | Desired Anhydride Formed (% of EDC consumed) | Reference |
| None | ~39% | ~60% | |
| Pyridine | ~5% | ~92% | |
| 1,2,4-Triazole | ~40% | ~60% | |
| DMAP | ~40% | ~60% |
Experimental Protocols
Protocol 1: Optimized Two-Step Aqueous Coupling for this compound
This protocol is designed to minimize N-acylurea formation by using NHS and controlling the pH for the activation and coupling steps.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0
-
Coupling Buffer: PBS or similar non-amine buffer, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl or hydroxylamine, pH 8.0
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
Procedure:
-
Activation Step (pH 5.0-6.0):
-
Dissolve the this compound in the Activation Buffer.
-
Prepare a fresh solution of EDC and NHS in ultrapure water or Activation Buffer immediately before use.
-
Add EDC (1.5 equivalents) and NHS (1.5 equivalents) to the this compound solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Removal of Excess Reagents (Optional but Recommended):
-
To prevent side reactions with the amine, remove excess EDC and NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer. This step also serves to raise the pH for the next step.
-
-
Coupling Step (pH 7.2-7.5):
-
Immediately add the activated this compound solution (now at a higher pH) to a solution of the amine-containing molecule in Coupling Buffer.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to consume any remaining active esters.
-
-
Purification:
-
Purify the final conjugate using dialysis or size-exclusion chromatography to remove byproducts and unreacted molecules.
-
References
Strategies for Site-Specific Conjugation with Bis-PEG7-acid: A Technical Support Center
Welcome to the technical support center for site-specific conjugation utilizing Bis-PEG7-acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the experimental process. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to assist in optimizing your conjugation strategies.
Troubleshooting Guide
This guide addresses specific issues that may arise during the conjugation of this compound to amine-containing molecules, such as proteins, antibodies, or peptides.
Problem 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
Low yield of the desired conjugate is a common issue. Several factors can contribute to this problem.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | The activation of this compound's carboxylic acid groups with EDC and NHS is most efficient at a pH of 4.5-7.2. However, the subsequent reaction of the NHS-activated PEG with primary amines is optimal at a pH of 7-8.5.[1][2] It is recommended to perform a two-step reaction with a buffer exchange or pH adjustment in between. |
| Degradation of Reagents | EDC and NHS are moisture-sensitive and should be stored at -20°C in a desiccator.[3] Always allow the vials to warm to room temperature before opening to prevent condensation.[3] Prepare stock solutions of EDC and NHS immediately before use. |
| Hydrolysis of Activated this compound | The NHS ester intermediate is susceptible to hydrolysis, which competes with the amine reaction. The rate of hydrolysis increases with pH.[3] To minimize this, perform the conjugation step as soon as possible after the activation of this compound. |
| Insufficient Molar Ratio of Reagents | An excess of EDC and NHS over the carboxylic acid groups of this compound is necessary for efficient activation. A starting molar ratio of 2-5 equivalents of EDC/NHS to each carboxyl group is recommended. The molar ratio of the activated this compound to the amine-containing molecule should be optimized for your specific application. |
| Steric Hindrance | The conjugation site on the target molecule may be sterically hindered, preventing the this compound from reacting efficiently. Consider optimizing the linker length if steric hindrance is suspected. |
| Presence of Primary Amines in Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the activated this compound. Use non-amine-containing buffers like PBS, MES, HEPES, or borate buffer. |
Problem 2: Aggregation or Precipitation of the Conjugate
The formation of aggregates or precipitates during or after the conjugation reaction can significantly reduce the yield of soluble, functional product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Intermolecular Cross-linking | As this compound is a homobifunctional linker, it can react with two different protein molecules, leading to cross-linking and aggregation. To minimize this, control the stoichiometry by using a lower molar excess of the activated this compound. A step-wise addition of the activated linker to the protein solution may also be beneficial. |
| High Protein Concentration | High concentrations of the target protein can increase the likelihood of intermolecular cross-linking. Try performing the conjugation reaction at a lower protein concentration. |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can influence protein solubility and stability. Ensure the chosen buffer is optimal for your specific protein. |
| Hydrophobicity of the Payload | If conjugating a hydrophobic molecule, the resulting conjugate may have reduced aqueous solubility, leading to aggregation. The PEG7 spacer in this compound enhances hydrophilicity, but for very hydrophobic payloads, a longer PEG chain may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended reaction procedure for conjugating this compound to an antibody?
A two-step procedure is generally recommended for optimal results. First, the carboxylic acid groups of this compound are activated using EDC and NHS in an acidic to neutral buffer (e.g., MES buffer, pH 5-6). After the activation step, the pH is raised to 7.2-8.5 (e.g., using PBS or borate buffer) for the conjugation to the primary amines (lysine residues) on the antibody.
Q2: How can I control the degree of labeling (e.g., DAR) when using a homobifunctional linker like this compound?
The degree of labeling can be controlled by carefully optimizing the molar ratio of the activated this compound to the antibody. Lowering the molar excess of the linker will generally result in a lower average DAR. It is advisable to perform a series of reactions with varying molar ratios to determine the optimal condition for your desired DAR.
Q3: What are the best buffers to use for the activation and conjugation steps?
For the activation step (with EDC/NHS), a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at pH 5-6 is recommended. For the conjugation step, amine-free buffers such as PBS (phosphate-buffered saline), HEPES, or borate buffer at pH 7.2-8.5 are suitable.
Q4: How should I store this compound and the activating reagents EDC and NHS?
This compound should be stored at -20°C. EDC and NHS are highly sensitive to moisture and should be stored at -20°C in a desiccator. It is crucial to allow the reagent vials to equilibrate to room temperature before opening to prevent moisture condensation.
Q5: What analytical techniques can be used to characterize the final conjugate?
Several techniques can be used to analyze the conjugate and determine its purity and the degree of labeling:
-
Size Exclusion Chromatography (SEC): To assess the extent of aggregation and separate the monomeric conjugate.
-
Hydrophobic Interaction Chromatography (HIC): Often used to determine the drug-to-antibody ratio (DAR) distribution for ADCs.
-
SDS-PAGE: To visualize the increase in molecular weight upon conjugation and to check for aggregation or fragmentation.
-
Mass Spectrometry (LC-MS): To confirm the mass of the conjugate and determine the DAR.
Quantitative Data Summary
The following tables provide recommended starting conditions for your experiments. These should be optimized for each specific application.
Table 1: Recommended Molar Ratios for Activation and Conjugation
| Reactants | Recommended Molar Ratio (Linker:Reagent) | Notes |
| This compound : EDC | 1 : 2-5 | A molar excess of EDC is required for efficient activation of each carboxylic acid group. |
| This compound : NHS | 1 : 2-5 | NHS is used to create a more stable, amine-reactive intermediate. |
| Activated this compound : Protein | 5:1 - 20:1 | This ratio should be optimized to achieve the desired degree of labeling (e.g., DAR). |
Table 2: Recommended pH and Buffer Conditions
| Reaction Step | Recommended pH | Recommended Buffers |
| Activation | 4.5 - 7.2 | MES, Phosphate Buffer |
| Conjugation | 7.0 - 8.5 | PBS, HEPES, Borate Buffer |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation of this compound and Conjugation to a Protein
This protocol outlines a general procedure for the conjugation of this compound to a protein, such as an antibody.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Protein to be conjugated (e.g., antibody) in a suitable buffer (e.g., PBS)
-
Activation Buffer: MES buffer (0.1 M, pH 6.0)
-
Conjugation Buffer: PBS (pH 7.4)
-
Quenching Buffer: Tris buffer (1 M, pH 8.0) or hydroxylamine
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation:
-
If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Conjugation Buffer (PBS, pH 7.4) using a desalting column.
-
Adjust the protein concentration to a working range (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
Prepare fresh stock solutions of this compound, EDC, and NHS in anhydrous DMSO or DMF.
-
In a microcentrifuge tube, add the desired amount of this compound from the stock solution.
-
Add 2-5 molar equivalents of EDC and NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to generate the activated Bis-PEG7-NHS ester.
-
-
Conjugation to the Protein:
-
Add the freshly activated Bis-PEG7-NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the linker over the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS-activated linker.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by purifying the conjugate using a desalting column, dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Analyze the purified conjugate using appropriate methods such as SDS-PAGE, SEC, HIC, or LC-MS to determine the purity and degree of labeling.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Technical Support Center: Purification of Bis-PEG7-acid ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of antibody-drug conjugates (ADCs) utilizing a Bis-PEG7-acid linker.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound ADCs.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| PUR-001 | Low Recovery of ADC After Purification | ADC Aggregation: The conjugation process or subsequent handling can induce aggregation, leading to loss during purification steps designed to remove high molecular weight species.[1][2] The hydrophilic nature of the PEG7 linker is intended to reduce aggregation, but it may not eliminate it entirely.[] | - Optimize Buffers: Ensure buffers used throughout purification are optimized for ADC solubility.[4] - Size Exclusion Chromatography (SEC) Analysis: Perform SEC analysis on samples before and after each purification step to pinpoint where aggregation occurs.[4] - Gentle Handling: Avoid harsh conditions such as vigorous vortexing or multiple freeze-thaw cycles. |
| Non-specific Binding to Chromatography Resin: The ADC may be irreversibly binding to the chromatography matrix. This can be a particular issue with hydrophobic payloads, although the PEG linker mitigates this. | - Column Screening: Test different chromatography resins (e.g., various HIC or IEX resins) to find one with minimal non-specific binding. - Mobile Phase Modifiers: Introduce mild additives to the mobile phase to reduce non-specific interactions. - Flow-Through Mode: Consider using chromatography in a flow-through mode where the ADC does not bind to the column, but impurities do. | ||
| Overly Stringent Purification Criteria: Aiming for a very narrow drug-to-antibody ratio (DAR) distribution can lead to the exclusion of a significant amount of viable ADC. | - Re-evaluate DAR Acceptance: Assess whether a slightly broader DAR distribution is acceptable to improve the overall yield. | ||
| PUR-002 | Poor Separation of DAR Species in HIC | Insufficient Hydrophobicity Difference: The hydrophilic this compound linker can reduce the overall hydrophobicity of the ADC, making it difficult for Hydrophobic Interaction Chromatography (HIC) to resolve species with different DARs. | - Optimize HIC Conditions: - Salt Type and Concentration: Screen different salts (e.g., ammonium sulfate, sodium chloride) and their concentrations in the binding buffer. - Elution Gradient: Use a shallower gradient for elution to improve resolution. - Resin Choice: Test HIC resins with different levels of hydrophobicity. |
| Co-elution of Species: Different DAR species may have very similar retention times under the chosen conditions. | - Mixed-Mode Chromatography: Employ mixed-mode chromatography which separates based on both hydrophobicity and charge. This can provide better resolution for complex ADC mixtures. - Reversed-Phase Chromatography (RPC): While potentially denaturing, native RPC is an emerging alternative for DAR analysis and may offer different selectivity. | ||
| PUR-003 | Presence of High Molecular Weight Species (Aggregates) in Final Product | Ineffective Aggregate Removal Step: The chosen purification method (e.g., SEC, IEX) is not adequately removing aggregates. | - Optimize SEC: - Column Selection: Use a high-resolution SEC column appropriate for the size of the ADC and its aggregates. - Flow Rate: A lower flow rate can improve resolution. - Ion Exchange Chromatography (IEX): Cation exchange chromatography (CEX) in bind/elute mode can be effective for aggregate removal. - Hydroxyapatite Chromatography: This method has been shown to be effective in reducing aggregate content. |
| Aggregation Post-Purification: The ADC may be aggregating in the final formulation buffer. | - Formulation Screening: Test different buffer conditions (pH, excipients) to find a formulation that minimizes aggregation during storage. | ||
| PUR-004 | Residual Free Payload or Linker in Final Product | Inefficient Removal by Primary Purification: The main chromatography step may not be sufficient to remove all small molecule impurities. | - Tangential Flow Filtration (TFF): TFF (also known as UF/DF) is highly effective for removing small molecules from large proteins like ADCs and can achieve high yields. - Size Exclusion Chromatography (SEC): SEC is a standard method for removing small molecule impurities and for buffer exchange. - Strengthened Washing Steps in IEX: If using IEX, extended and optimized washing steps after sample loading can help remove residual free toxins. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying ADCs with a hydrophilic linker like this compound?
A1: The primary purification methods for ADCs, including those with hydrophilic linkers, are chromatography-based. These include:
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity, which is influenced by the drug-to-antibody ratio (DAR). The hydrophilic PEG7 linker will modulate the overall hydrophobicity, requiring careful method optimization.
-
Ion Exchange Chromatography (IEX): Separates based on charge differences. It is effective for removing charged impurities and can also resolve different DAR species if the conjugation affects the surface charge.
-
Size Exclusion Chromatography (SEC): Separates based on molecular size. It is primarily used to remove aggregates (high molecular weight species) and small molecule impurities like free linkers or payloads.
-
Tangential Flow Filtration (TFF): A membrane-based technique used for buffer exchange and removal of small molecule impurities.
Q2: How does the this compound linker affect the choice of purification strategy?
A2: The this compound linker is hydrophilic due to the polyethylene glycol (PEG) chain. This has several implications for purification:
-
Increased Solubility: The PEG linker enhances the water solubility of the ADC, which can help reduce aggregation during the manufacturing and purification process.
-
Modified Hydrophobicity: Compared to ADCs with highly hydrophobic linkers, a PEGylated ADC will be less hydrophobic. This can make separation by HIC more challenging, as the difference in hydrophobicity between different DAR species may be less pronounced. This may necessitate the use of more hydrophobic HIC resins or shallower elution gradients.
-
Potential for Mixed-Mode Chromatography: Given the potential challenges with HIC, mixed-mode chromatography, which combines hydrophobic and ion-exchange principles, can be a powerful alternative for resolving different ADC species.
Q3: What is Drug-to-Antibody Ratio (DAR) and why is its characterization important during purification?
A3: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody. The conjugation process typically results in a heterogeneous mixture of ADCs with different numbers of drugs attached (e.g., DAR 0, 2, 4, 6, 8). The DAR is a critical quality attribute because it can affect the ADC's efficacy, toxicity, and pharmacokinetics. Purification steps are often designed to isolate a specific range of DAR species to ensure a consistent and effective final product.
Q4: How can I remove unconjugated antibody from my this compound ADC preparation?
A4: Unconjugated antibody (DAR 0) is a common impurity. Since it is less hydrophobic than the conjugated species, it can often be separated using Hydrophobic Interaction Chromatography (HIC), where it will elute earlier than the drug-conjugated species. Ion-exchange chromatography can also be effective if the conjugation of the this compound linker and payload alters the overall charge of the antibody.
Q5: What are the advantages of using Tangential Flow Filtration (TFF) in the purification workflow?
A5: Tangential Flow Filtration (TFF), also known as ultrafiltration/diafiltration (UF/DF), offers several advantages in ADC purification:
-
Efficient Removal of Small Molecules: It is highly effective at removing unconjugated linkers, free drug payloads, and other small molecule reagents from the reaction mixture.
-
Buffer Exchange and Concentration: TFF is a rapid and scalable method for exchanging the buffer of the ADC solution into the desired formulation buffer and for concentrating the product.
-
High Yield: The process typically results in high product recovery, with yields often exceeding 90%.
-
Robustness: The removal of small molecules is generally not significantly affected by process parameters like pH or pressure, making the process robust.
Experimental Protocols
Protocol 1: Aggregate and Free Payload Removal using Size Exclusion Chromatography (SEC)
-
Column: Select a high-resolution SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Tosoh TSKgel G3000SWxl).
-
Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate or histidine buffer at neutral pH (e.g., 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0). Filter and degas the buffer.
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for an analytical column) until a stable baseline is achieved.
-
Sample Preparation: Filter the ADC sample through a 0.22 µm filter.
-
Injection and Elution: Inject the ADC sample onto the column. The components will separate based on size, with aggregates eluting first, followed by the ADC monomer, and finally any small molecule impurities (free payload/linker).
-
Fraction Collection: Collect fractions corresponding to the ADC monomer peak.
-
Analysis: Analyze collected fractions for purity, concentration, and DAR.
Protocol 2: DAR Species Separation using Hydrophobic Interaction Chromatography (HIC)
-
Column: Select a HIC column with appropriate hydrophobicity (e.g., Tosoh Butyl-NPR, Phenyl-5PW).
-
Buffers:
-
Buffer A (Binding): High salt concentration buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0).
-
Buffer B (Elution): Low salt concentration buffer (e.g., 25 mM Sodium Phosphate, pH 7.0).
-
-
System Equilibration: Equilibrate the column with Buffer A.
-
Sample Loading: Dilute the ADC sample in Buffer A to promote binding to the column and load it onto the column.
-
Elution: Apply a linear gradient from 100% Buffer A to 100% Buffer B over a set number of column volumes (e.g., 20 CV). Species will elute in order of increasing hydrophobicity (unconjugated antibody first, followed by increasing DAR species).
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis: Analyze fractions to determine the DAR of each peak and pool the fractions containing the desired DAR species.
Visualizations
Caption: General purification workflow for this compound ADCs.
Caption: Troubleshooting logic for low ADC recovery.
References
Addressing batch-to-batch variability in Bis-PEG7-acid conjugations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Bis-PEG7-acid conjugations. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to ensure consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch variability in this compound conjugations?
A1: Batch-to-batch variability in this compound conjugations can stem from several factors. The most common sources include variability in the quality and purity of the this compound reagent itself, inconsistencies in the reaction conditions (pH, temperature, and reaction time), and lot-to-lot differences in the protein or molecule being conjugated.[1][2][3] Inconsistent reagent preparation and storage can also contribute to variable outcomes.
Q2: How can I assess the quality of my this compound reagent?
A2: It is crucial to qualify each new batch of this compound. We recommend performing analytical tests such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the reagent and Mass Spectrometry (MS) to verify its molecular weight.[4][5] High-Performance Liquid Chromatography (HPLC) can also be used to assess purity.
Q3: What are the critical reaction parameters that I need to control to minimize variability?
A3: To minimize variability, strict control over reaction parameters is essential. Key parameters include:
-
pH: The pH of the reaction buffer significantly influences the reactivity of the targeted functional groups on your molecule.
-
Molar Ratio: The molar ratio of this compound to your target molecule should be consistently maintained.
-
Temperature: Reaction temperature should be carefully controlled as it can affect the reaction rate and the stability of the reactants.
-
Reaction Time: Consistent reaction times are crucial for achieving a consistent degree of conjugation.
Q4: How can I monitor the progress of my conjugation reaction?
A4: The progress of the conjugation reaction can be monitored using techniques such as Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), which will show a shift in the molecular weight of the conjugated protein. Size Exclusion Chromatography (SEC) can also be used to separate the conjugated product from the unreacted starting materials.
Q5: What analytical techniques are recommended for characterizing the final conjugated product?
A5: A comprehensive characterization of the final product is vital to ensure consistency. We recommend a combination of analytical methods:
-
Mass Spectrometry (MS): To determine the exact molecular weight of the conjugate and the degree of PEGylation.
-
High-Performance Liquid Chromatography (HPLC): Including Size Exclusion (SEC) and Reverse Phase (RP-HPLC), to assess purity, and quantify the conjugate.
-
NMR Spectroscopy: To gain insights into the structural changes upon conjugation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Conjugation Efficiency | Suboptimal pH of the reaction buffer. | Optimize the pH of the reaction buffer to ensure efficient activation of the target functional groups. |
| Inactive this compound reagent. | Verify the quality and purity of the this compound reagent using NMR and MS. | |
| Incorrect molar ratio of reactants. | Carefully optimize and control the molar ratio of this compound to the target molecule. | |
| Inconsistent Degree of PEGylation | Variability in raw materials. | Qualify each new lot of this compound and the target molecule. |
| Fluctuations in reaction temperature. | Ensure strict temperature control throughout the reaction. | |
| Inconsistent reaction times. | Precisely control the duration of the conjugation reaction. | |
| Presence of Aggregates | High concentration of reactants. | Optimize the concentrations of both the this compound and the target molecule. |
| Inappropriate buffer conditions. | Screen different buffer compositions and pH values to improve solubility. | |
| Unreacted Starting Material | Insufficient amount of this compound. | Increase the molar excess of the this compound reagent. |
| Short reaction time. | Extend the reaction time to allow for complete conjugation. |
Experimental Protocols
Protocol 1: Standard this compound Conjugation to a Protein
-
Reagent Preparation:
-
Prepare a stock solution of the protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve the this compound in the same buffer to a final concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the protein solution with the this compound solution at a predetermined optimal molar ratio.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 4°C) for a specific duration (e.g., 1-2 hours) with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching reagent such as Tris buffer or glycine.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.
-
Determine the degree of PEGylation and confirm the molecular weight using Mass Spectrometry.
-
Assess the purity of the conjugate using SEC-HPLC.
-
Protocol 2: Quality Control of this compound Reagent
-
Purity Assessment by HPLC:
-
Dissolve the this compound in an appropriate solvent (e.g., acetonitrile/water).
-
Inject the sample onto a C18 reverse-phase HPLC column.
-
Run a gradient elution and monitor the eluent using a UV detector and a charged aerosol detector (CAD) for molecules lacking a chromophore.
-
The purity is determined by the peak area of the main component relative to the total peak area.
-
-
Structural Verification by NMR:
-
Dissolve a sample of the this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Confirm the presence of characteristic peaks corresponding to the PEG backbone and the terminal acid groups.
-
-
Molecular Weight Confirmation by MS:
-
Prepare a dilute solution of the this compound.
-
Analyze the sample using an appropriate mass spectrometry technique (e.g., ESI-MS).
-
Verify that the observed molecular weight matches the expected molecular weight of this compound.
-
Visualizations
Caption: A typical experimental workflow for this compound conjugation.
Caption: A decision tree for troubleshooting batch-to-batch variability.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing Bis-PEG7-acid Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) as targeted cancer therapies requires rigorous analytical characterization to ensure their efficacy and safety. The choice of linker, such as the hydrophilic Bis-PEG7-acid, plays a crucial role in the ADC's properties. This guide provides a comparative overview of key analytical techniques for characterizing ADCs, with a focus on those utilizing a this compound linker.
The this compound linker is a hydrophilic polyethylene glycol (PEG)-based linker that contains two terminal carboxylic acid groups.[1][2] This linker is used to connect a cytotoxic payload to a monoclonal antibody (mAb). The hydrophilic nature of the PEG spacer can increase the solubility of the ADC in aqueous media.[1] The terminal carboxylic acids can react with primary amine groups on the antibody in the presence of activating agents to form stable amide bonds.[1]
Workflow for ADC Characterization
The characterization of an ADC is a multi-step process that involves a variety of analytical techniques to assess different critical quality attributes (CQAs). The general workflow is outlined below.
Caption: General workflow for the production and analytical characterization of ADCs.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data on the CQA of an ADC. The following tables compare the most common techniques used for ADC characterization.
Table 1: Techniques for Drug-to-Antibody Ratio (DAR) Determination
The drug-to-antibody ratio is a CQA that directly impacts the ADC's potency and therapeutic window.[3]
| Technique | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The number of conjugated drugs affects the molecule's overall hydrophobicity. | Robust and reproducible method for determining DAR distribution. Uses non-denaturing conditions, which is advantageous for cysteine-linked ADCs. | Resolution can be limited for complex mixtures. Mobile phase optimization may be required. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact or fragmented ADC, allowing for precise mass determination and DAR calculation. | Provides accurate mass information and can identify different drug-loaded species. Can be coupled with liquid chromatography (LC-MS) for enhanced separation and characterization. | Can be complex and require specialized instrumentation and expertise. Potential for ion suppression effects. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. Can be used to separate light and heavy chains with different drug loads after reduction. | High resolution and sensitivity. Well-established technique with a wide range of available columns and conditions. | Denaturing conditions may not be suitable for all ADCs, particularly those with non-covalent interactions. May not resolve heterogeneous lysine-linked conjugates effectively. |
| UV/Vis Spectroscopy | Determines DAR based on the differential absorbance of the antibody and the cytotoxic drug at specific wavelengths. | Simple, rapid, and requires standard laboratory equipment. | Less accurate than chromatographic or MS-based methods. Requires accurate extinction coefficients for both antibody and drug. Can be affected by interfering substances. |
Table 2: Techniques for Purity, Aggregation, and Heterogeneity Analysis
| Technique | CQA Assessed | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Aggregation, Fragmentation | Separates molecules based on their hydrodynamic radius. | Standard method for quantifying aggregates and fragments. Can be performed under native conditions. | Potential for non-specific interactions between the ADC and the column stationary phase, which can be mitigated by mobile phase optimization. |
| Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS) | Purity, Fragmentation, Heterogeneity | Separates molecules based on their electrophoretic mobility in a gel-filled capillary under denaturing conditions. | High resolution and automated. Can be used in both reduced and non-reduced modes to assess different aspects of purity. | Requires specialized equipment. Denaturing conditions may alter the ADC structure. |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Charge Heterogeneity | Separates molecules based on their isoelectric point (pI) in a pH gradient. | High-resolution technique for assessing charge variants arising from post-translational modifications or conjugation. | Can be complex to develop and optimize. May not be suitable for all ADCs. |
Experimental Protocols
The following are generalized protocols for key analytical techniques. Specific parameters may need to be optimized for individual this compound ADCs.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the drug-to-antibody ratio and drug load distribution of a this compound ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with an organic modifier like isopropanol)
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR based on the peak areas and the corresponding drug load of each species.
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the amount of high molecular weight species (aggregates) in a this compound ADC sample.
Materials:
-
SEC column (e.g., Agilent AdvanceBio SEC)
-
HPLC or UHPLC system with UV detector
-
Mobile Phase: Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
Identify and integrate the peaks corresponding to the monomer, aggregates, and any fragments.
-
Calculate the percentage of aggregates relative to the total peak area.
Protocol 3: Purity Analysis by Reduced CE-SDS
Objective: To assess the purity of a this compound ADC by separating its constituent light and heavy chains under reducing and denaturing conditions.
Materials:
-
Capillary electrophoresis system with a UV detector
-
Bare-fused silica capillary
-
SDS-gel buffer
-
Reducing agent (e.g., dithiothreitol - DTT)
-
Sample buffer
-
ADC sample
Procedure:
-
Prepare the ADC sample by mixing it with sample buffer and the reducing agent.
-
Heat the sample to denature the protein and reduce the disulfide bonds.
-
Fill the capillary with the SDS-gel buffer.
-
Inject the prepared sample into the capillary.
-
Apply a voltage to initiate the electrophoretic separation.
-
Detect the separated light and heavy chains by UV absorbance.
-
Analyze the resulting electropherogram to determine the relative abundance of the main chains and any impurities or fragments.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between different analytical techniques and the critical quality attributes they measure.
Caption: Relationship between analytical techniques and the CQAs they assess.
References
A Comparative Guide to MALDI-TOF Analysis of Proteins Conjugated with Bis-PEG7-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bis-PEG7-acid for protein conjugation and subsequent MALDI-TOF analysis against other common PEGylation strategies. The information presented is supported by experimental data and principles from peer-reviewed literature and technical documentation, offering a comprehensive resource for selecting the optimal reagents and methods for your research needs.
Introduction to Protein PEGylation and MALDI-TOF Analysis
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to proteins, is a widely employed strategy to enhance the therapeutic properties of biologics. It can improve a protein's solubility, extend its in vivo half-life, and reduce its immunogenicity. The precise characterization of PEGylated proteins is crucial for ensuring their safety and efficacy. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for this purpose, providing information on the molecular weight of the conjugated protein and the degree of PEGylation[1][2].
This compound is a homobifunctional PEGylation reagent containing a seven-unit polyethylene glycol chain with a carboxylic acid group at each end. This allows for the crosslinking of primary amine groups on a protein, such as the side chain of lysine residues or the N-terminus, through the formation of stable amide bonds, typically facilitated by carbodiimide chemistry (EDC/NHS)[3].
Comparison of this compound with Alternative PEGylation Reagents
The choice of PEGylation reagent significantly impacts the characteristics of the resulting conjugate and the ease of its analysis. Here, we compare this compound with other commonly used amine-reactive and thiol-reactive PEG linkers.
Quantitative Comparison of PEGylation Reagent Performance
| Feature | This compound (Homobifunctional) | mPEG-NHS Ester (Monofunctional) | mPEG-Maleimide (Monofunctional) |
| Target Residue | Primary Amines (Lys, N-terminus) | Primary Amines (Lys, N-terminus) | Thiols (Cys) |
| Linkage Type | Amide Bond | Amide Bond | Thioether Bond |
| Reaction pH | 4.5-7.2 (activation), 7.2-8.5 (conjugation)[4][5] | 7.2-8.5 | 6.5-7.5 |
| Selectivity | Moderate (targets all accessible primary amines) | Moderate (targets all accessible primary amines) | High (targets less abundant free thiols) |
| Potential for Crosslinking | High (can induce aggregation if not controlled) | Low (forms single attachments) | Low (forms single attachments) |
| Typical Reaction Efficiency | Dependent on protein and reaction conditions | Generally high, but susceptible to hydrolysis | High and specific |
| Effect on Protein Activity | Can be significant due to potential for crosslinking and modification of multiple sites | Variable, depends on the location of modified amines | Often less impact due to site-specificity |
Performance in MALDI-TOF Analysis
The structure and length of the PEG linker can influence the quality of MALDI-TOF mass spectra.
| Parameter | This compound Conjugate | Longer Chain PEG Conjugate (>2kDa) | Branched PEG Conjugate |
| Spectral Resolution | Generally good due to the short, discrete PEG chain. | Can be lower, with broader peaks due to the polydispersity of longer PEG chains. | May show increased heterogeneity, leading to more complex spectra. |
| Signal Intensity | Typically strong signal. | Can be variable; larger PEGs can sometimes suppress ionization. | Generally good, but can be influenced by the overall size and heterogeneity. |
| Data Interpretation | Relatively straightforward, with clear mass shifts corresponding to single or multiple crosslinks. | More complex due to the distribution of PEG masses, requiring deconvolution of spectra. | Can be challenging to interpret due to the increased complexity of potential modifications. |
| Matrix Selection | Standard matrices like Sinapinic Acid (SA) or α-Cyano-4-hydroxycinnamic acid (CHCA) are effective. | May require optimization of matrix and sample preparation to achieve good co-crystallization. | Similar to longer chain PEGs, matrix and sample preparation are key. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for protein conjugation with this compound and subsequent MALDI-TOF analysis.
Protocol 1: Protein Conjugation with this compound using EDC/NHS Chemistry
This protocol describes the two-step activation of this compound with EDC and NHS for subsequent reaction with primary amines on a target protein.
Materials:
-
Target protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the target protein in the Conjugation Buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using a desalting column.
-
Activation of this compound:
-
Immediately before use, prepare stock solutions of this compound, EDC, and NHS in an anhydrous solvent (e.g., DMSO or DMF).
-
In a separate microcentrifuge tube, add a 10-50 fold molar excess of this compound over the protein.
-
Add a 1.5 to 2-fold molar excess of EDC and NHS over the this compound. The activation reaction is most efficient at a pH of 4.5-7.2; for protein stability, a pH of 6.0 is often used.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation to the Protein:
-
Add the activated this compound mixture to the protein solution. The reaction of the NHS-activated PEG with primary amines is most efficient at pH 7-8. Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugated Protein:
-
Remove excess, unreacted PEG reagent and byproducts using a desalting column or dialysis.
-
Protocol 2: MALDI-TOF Analysis of PEGylated Proteins
This is a general protocol for the analysis of PEGylated proteins by MALDI-TOF MS.
Materials:
-
PEGylated protein sample
-
MALDI-TOF Matrix Solution: e.g., Sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA) or α-Cyano-4-hydroxycinnamic acid (CHCA) for smaller proteins/peptides.
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Dilute the purified PEGylated protein sample in 0.1% TFA to a final concentration of 1-10 pmol/µL.
-
Mix the diluted sample with the matrix solution in a 1:1 ratio.
-
-
Target Spotting:
-
Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.
-
Allow the spot to air-dry completely at room temperature, which allows for co-crystallization of the sample and matrix.
-
-
Instrumental Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire mass spectra in the appropriate mass range for the expected PEGylated protein. Linear mode is typically used for large molecules.
-
Optimize the laser power to achieve a good signal-to-noise ratio without causing excessive fragmentation.
-
-
Data Analysis:
-
The resulting mass spectrum will display a series of peaks corresponding to the un-PEGylated protein and the protein conjugated with one or more PEG moieties.
-
The degree of PEGylation can be determined from the mass difference between the peaks.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships described, the following diagrams are provided.
Caption: Workflow for protein conjugation and analysis.
References
A Researcher's Guide to Determining Drug-to-Antibody Ratio (DAR): A Comparative Analysis of UV/Vis Spectroscopy and Alternative Methods
For researchers, scientists, and drug development professionals engaged in the creation of antibody-drug conjugates (ADCs), the precise determination of the drug-to-antibody ratio (DAR) is a critical quality attribute. The DAR, representing the average number of drug molecules conjugated to a single antibody, directly influences the efficacy, safety, and pharmacokinetic profile of the ADC. This guide provides an objective comparison of the widely used UV/Vis spectroscopy method with alternative techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
The heterogeneity of ADCs, often presenting as a mixture of species with varying numbers of conjugated drugs, necessitates robust analytical methods to accurately characterize the average DAR and drug load distribution. This guide delves into the principles, protocols, and comparative performance of UV/Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR determination.
Comparative Analysis of DAR Determination Methods
The choice of analytical technique for DAR determination is often guided by the stage of development, the specific characteristics of the ADC, and the level of detail required. The following table summarizes the key performance characteristics of UV/Vis spectroscopy, HIC, and LC-MS.
| Feature | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance at two wavelengths (one for the antibody, one for the drug) to determine their respective concentrations based on the Beer-Lambert law.[][2] | Separates ADC species based on differences in their hydrophobicity, which increases with the number of conjugated drug molecules.[2] | Separates ADC species by liquid chromatography and determines their mass-to-charge ratio, allowing for precise mass determination and identification of different drug-loaded species.[][3] |
| Information Provided | Average DAR. | Average DAR, drug load distribution, and presence of unconjugated antibody. | Average DAR, drug load distribution, precise mass of ADC species, and identification of different isoforms. |
| Advantages | Simple, rapid, and requires minimal sample preparation. | Provides information on drug load distribution; non-denaturing conditions are suitable for many ADCs. | High accuracy, high resolution, provides detailed molecular information, and can be used for a wide range of ADCs. |
| Limitations | Does not provide information on drug load distribution; requires that the drug and antibody have distinct absorbance maxima; can be less accurate if the extinction coefficients are not precisely known or if the linker also absorbs light. | May not be suitable for all types of ADCs (e.g., some lysine-conjugated ADCs); resolution can be dependent on the specific ADC and column chemistry. | More complex instrumentation and data analysis; higher cost; denaturing conditions in some LC-MS methods (like RP-HPLC) may not be suitable for all ADCs. |
| Typical Application | Rapid screening and in-process control. | Characterization of cysteine-linked ADCs and lot release testing. | In-depth characterization, comparability studies, and investigation of ADC stability. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate DAR determination. The following sections outline the fundamental steps for each of the discussed techniques.
UV/Vis Spectroscopy for Average DAR Determination
This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.
Protocol:
-
Determine Extinction Coefficients: Accurately measure the molar extinction coefficients of the unconjugated antibody (typically at 280 nm) and the free drug-linker at both 280 nm and its wavelength of maximum absorbance (λmax).
-
Sample Preparation: Prepare the ADC sample in a suitable buffer that does not interfere with the absorbance measurements.
-
Spectrophotometer Measurement: Measure the absorbance of the ADC sample at 280 nm (A280) and the λmax of the drug (Aλmax).
-
DAR Calculation: The concentrations of the antibody and the drug in the ADC sample can be calculated using the following simultaneous equations, derived from the Beer-Lambert law:
-
A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)
-
Aλmax = (εAb,λmax * CAb) + (εDrug,λmax * CDrug)
Where:
-
A280 and Aλmax are the absorbances of the ADC sample at 280 nm and λmax.
-
εAb,280 and εAb,λmax are the molar extinction coefficients of the antibody at 280 nm and λmax.
-
εDrug,280 and εDrug,λmax are the molar extinction coefficients of the drug at 280 nm and λmax.
-
CAb and CDrug are the molar concentrations of the antibody and the drug.
The average DAR is then calculated as the ratio of the molar concentration of the drug to the molar concentration of the antibody (DAR = CDrug / CAb).
-
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
HIC separates molecules based on their hydrophobicity. In the case of ADCs, the addition of hydrophobic drug molecules increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
Protocol:
-
Column and Mobile Phase Selection: Choose a HIC column with appropriate hydrophobicity (e.g., butyl, phenyl). Prepare a high-salt mobile phase (e.g., containing ammonium sulfate) to promote binding to the stationary phase and a low-salt mobile phase for elution.
-
Sample Preparation: Dilute the ADC sample in the high-salt mobile phase.
-
Chromatographic Separation: Inject the sample onto the equilibrated HIC column. Elute the bound ADC species using a gradient of decreasing salt concentration.
-
Data Acquisition: Monitor the elution profile using a UV detector, typically at 280 nm.
-
DAR Calculation: The average DAR is calculated as a weighted average of the peak areas corresponding to each drug-loaded species. The formula is:
-
Average DAR = Σ (% Peak Area of species * Number of drugs in species) / 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for DAR Determination
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry to provide highly accurate and detailed information about the ADC.
Protocol:
-
LC Method Development: Develop a suitable LC method to separate the different ADC species. Reversed-phase (RP) or size-exclusion chromatography (SEC) are commonly used. For RP-LC, a C4 or C8 column is often employed with a gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase. For native MS analysis, SEC with an MS-compatible mobile phase like ammonium acetate can be used.
-
MS Instrument Setup: Set up the mass spectrometer (e.g., Q-TOF or Orbitrap) to acquire data in the appropriate mass range for the intact ADC or its subunits.
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may also be performed to simplify the mass spectra.
-
LC-MS Analysis: Inject the prepared sample into the LC-MS system.
-
Data Processing: Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
DAR Calculation: The average DAR is calculated based on the relative abundance of the different drug-loaded species observed in the deconvoluted mass spectrum. The calculation is similar to the weighted average method used in HIC.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for DAR determination using UV/Vis spectroscopy, HIC, and LC-MS.
Caption: UV/Vis Spectroscopy Workflow for DAR Determination.
Caption: HIC Workflow for DAR Determination.
Caption: LC-MS Workflow for DAR Determination.
Conclusion
The determination of the drug-to-antibody ratio is a cornerstone of ADC characterization. While UV/Vis spectroscopy offers a rapid and straightforward method for estimating the average DAR, it lacks the ability to provide information on the drug load distribution. For a more comprehensive understanding of ADC heterogeneity, chromatographic techniques such as HIC and LC-MS are indispensable. HIC provides robust information on the distribution of different drug-loaded species, particularly for cysteine-linked ADCs. LC-MS stands out as the most powerful technique, offering high-resolution data on the average DAR, drug load distribution, and the precise molecular weight of each ADC species.
The selection of the most appropriate method will depend on the specific requirements of the analysis, the stage of drug development, and the available instrumentation. For early-stage screening, UV/Vis spectroscopy may be sufficient, while for in-depth characterization and regulatory submissions, a combination of HIC and LC-MS is often employed to provide a complete picture of the ADC's composition. By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the quality and consistency of their antibody-drug conjugates.
References
A Head-to-Head Comparison of Bis-PEG7-acid and SMCC Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their stability, solubility, pharmacokinetics, and ultimately, their therapeutic index. This guide provides an objective, data-driven comparison of two prominent linker technologies: the hydrophilic, homobifunctional Bis-PEG7-acid linker and the hydrophobic, heterobifunctional succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker.
Executive Summary
This compound and SMCC represent two distinct strategies in ADC linker design. SMCC is a well-established, non-cleavable linker known for its high stability, which is attributed to the formation of robust amide and thioether bonds.[1] However, its hydrophobic nature can lead to challenges with ADC aggregation, particularly with hydrophobic payloads, which can negatively impact manufacturing and in vivo performance.[2]
In contrast, this compound, a polyethylene glycol (PEG)-based linker, offers enhanced hydrophilicity. This characteristic helps to mitigate aggregation, improve solubility, and can lead to a more favorable pharmacokinetic profile, including an extended circulation half-life.[3][] While offering these advantages, the inclusion of a PEG linker can sometimes lead to reduced in vitro cytotoxicity compared to their non-PEGylated counterparts, a factor that must be weighed against the in vivo benefits.[3]
This guide will delve into the specific performance characteristics of ADCs constructed with these linkers, present detailed experimental protocols for their synthesis, and provide visualizations to clarify the underlying chemical and biological processes.
Linker Characteristics at a Glance
| Feature | This compound Linker | SMCC Linker |
| Structure | Homobifunctional, with two terminal carboxylic acid groups and a hydrophilic PEG7 spacer. | Heterobifunctional, with an N-hydroxysuccinimide (NHS) ester and a maleimide group. |
| Chemistry | Carboxylic acids are activated (e.g., with EDC/NHS) to react with primary amines (e.g., lysine residues on the antibody). | NHS ester reacts with primary amines (lysines), and the maleimide group reacts with sulfhydryl (thiol) groups on the cytotoxic payload. |
| Hydrophilicity | High | Low |
| Key Advantages | Improves ADC solubility, reduces aggregation, and can extend circulation half-life. | High in vivo stability of the resulting conjugate. |
| Potential Drawbacks | May lead to lower in vitro cytotoxicity compared to non-PEGylated linkers. | Can contribute to ADC aggregation, especially with hydrophobic payloads. |
Comparative Performance Data
The choice of linker significantly impacts the physicochemical properties and in vivo efficacy of an ADC. The following tables summarize key performance data from comparative studies.
Pharmacokinetics and In Vivo Efficacy
A study comparing a ZHER2 affibody conjugated to the cytotoxic agent monomethyl auristatin E (MMAE) via either an SMCC linker or PEG linkers of varying lengths demonstrated the profound impact of PEGylation on the pharmacokinetic profile and therapeutic efficacy.
| Conjugate | Half-Life Extension (vs. SMCC) | In Vitro Cytotoxicity (IC50) Reduction (vs. SMCC) | In Vivo Tumor Growth Inhibition |
| ZHER2-SMCC-MMAE | - | - | Slowed tumor growth |
| ZHER2-PEG4K-MMAE | 2.5-fold | 4.5-fold | Not specified |
| ZHER2-PEG10K-MMAE | 11.2-fold | 22-fold | Most ideal tumor therapeutic ability |
Data adapted from a study on miniaturized ADCs. While this study used longer PEG chains (4kDa and 10kDa), the trend of increased half-life and altered cytotoxicity is indicative of the general effects of PEGylation compared to the non-PEGylated SMCC linker.
Drug-to-Antibody Ratio (DAR) and Aggregation
The hydrophilicity of PEG linkers can enable higher drug loading without inducing aggregation.
| Linker Type | Impact on DAR | Aggregation Tendency |
| PEGylated (e.g., this compound) | Can facilitate higher DARs by solubilizing hydrophobic payloads. | Reduced aggregation due to the hydrophilic "hydration shell" provided by the PEG chain. |
| SMCC | High DARs can be challenging to achieve with hydrophobic payloads due to increased aggregation. | Higher tendency for aggregation, especially with hydrophobic drugs. |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of ADCs.
Protocol 1: ADC Synthesis with this compound Linker
This protocol outlines the conjugation of a drug to an antibody using a homobifunctional PEG-acid linker, which involves a two-step process of activating the linker and then conjugating it to the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Amine-containing cytotoxic payload
-
Activation Buffer: 0.1M MES, pH 4.5-5
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Solution (e.g., hydroxylamine or Tris buffer)
-
Desalting columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound, EDC, and NHS (or Sulfo-NHS) in the Activation Buffer. A typical molar ratio is 1:1.2:1.2 (Acid:EDC:NHS).
-
Incubate the reaction mixture for 15-30 minutes at room temperature to generate the active NHS ester of the linker.
-
-
Activation of the Second Carboxylic Acid and Drug Conjugation:
-
Add the amine-containing payload to the activated linker solution.
-
Incubate for 2 hours at room temperature to form the linker-payload conjugate.
-
-
Antibody Conjugation:
-
Activate the remaining carboxylic acid on the linker-payload conjugate using EDC and NHS as described in step 1.
-
Add the activated linker-payload to the antibody solution in Conjugation Buffer. A molar excess of the linker-payload is typically used to achieve the desired DAR.
-
Incubate the reaction for 2 hours at room temperature.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution.
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other small molecules.
-
Protocol 2: ADC Synthesis with SMCC Linker
This protocol describes the sequential two-step conjugation of a thiol-containing drug to an antibody using the heterobifunctional SMCC linker.
Materials:
-
Monoclonal antibody (mAb) in Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)
-
SMCC linker
-
Thiol-containing cytotoxic payload
-
Organic solvent (e.g., DMSO)
-
Thiol Reaction Buffer (e.g., PBS, pH 6.5-7.5)
-
Desalting columns
Procedure:
-
Antibody Activation with SMCC:
-
Dissolve SMCC in DMSO to a known concentration.
-
Add a molar excess of the SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess, unreacted SMCC via a desalting column, exchanging the buffer to the Thiol Reaction Buffer.
-
-
Payload Conjugation:
-
Dissolve the thiol-containing payload in a compatible solvent (e.g., DMSO).
-
Add the payload solution to the maleimide-activated antibody solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification:
-
Purify the ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted payload and linker and to separate different DAR species.
-
Mandatory Visualizations
Conclusion
The choice between this compound and SMCC linkers for ADC development is a critical decision that hinges on the specific properties of the antibody and payload, as well as the desired therapeutic outcome. SMCC offers a robust and stable linkage, making it a reliable choice for many applications. However, its hydrophobicity can present challenges.
Hydrophilic PEG-based linkers, such as this compound, provide a powerful tool to overcome the limitations of hydrophobic linkers. By enhancing solubility, reducing aggregation, and extending circulation half-life, PEGylated linkers can lead to ADCs with an improved pharmacokinetic profile and a wider therapeutic window. While this may sometimes come at the cost of reduced in vitro potency, the in vivo benefits often outweigh this consideration, leading to enhanced overall anti-tumor efficacy. The selection of the optimal linker requires careful consideration of these trade-offs and thorough experimental evaluation.
References
A Head-to-Head Comparison: Bis-PEG7-acid Versus Traditional Homobifunctional Crosslinkers
In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of applications ranging from antibody-drug conjugates (ADCs) and PROTACs to the elucidation of protein-protein interactions. This guide provides a detailed comparison between Bis-PEG7-acid, a modern PEGylated crosslinker, and other traditional homobifunctional crosslinkers. We will delve into their reactivity, performance characteristics, and provide supporting experimental data to inform your selection process.
Executive Summary
This compound is a homobifunctional crosslinker featuring two terminal carboxylic acid groups separated by a hydrophilic seven-unit polyethylene glycol (PEG) spacer. Unlike N-hydroxysuccinimide (NHS) ester-based crosslinkers that react directly with primary amines, this compound requires a two-step activation process, typically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This extra step, however, offers greater control over the conjugation reaction. The integrated PEG linker bestows significant advantages in terms of solubility, stability, and in vivo pharmacokinetics of the resulting conjugate.
Performance Characteristics at a Glance
The following table summarizes the key performance characteristics of this compound compared to two widely used traditional homobifunctional crosslinkers: Bis(sulfosuccinimidyl)suberate (BS3), a water-soluble, non-cleavable NHS ester, and Lomant's Reagent (DSP), a thiol-cleavable, cell membrane-permeable NHS ester.
| Feature | This compound | BS3 (Bis(sulfosuccinimidyl)suberate) | DSP (Dithiobis(succinimidyl propionate)) |
| Reactive Groups | Carboxylic Acid (x2) | Sulfo-NHS Ester (x2) | NHS Ester (x2) |
| Target Specificity | Primary Amines (after activation) | Primary Amines | Primary Amines |
| Reaction Workflow | Two-step (Activation + Conjugation) | One-step | One-step |
| Spacer Arm Length | ~28.8 Å | 11.4 Å | 12.0 Å |
| Cleavability | Non-cleavable | Non-cleavable | Thiol-cleavable (Disulfide bond) |
| Water Solubility | High | High | Low (membrane permeable) |
| Key Advantages | Enhanced conjugate solubility and stability, reduced aggregation, improved pharmacokinetics, controlled reaction. | Simple one-step reaction, water-soluble. | Cleavable for downstream analysis, membrane permeable for intracellular crosslinking. |
| Key Limitations | Requires activation step, potentially longer reaction times. | Susceptible to hydrolysis, less control over reaction, can lead to polymerization. | Hydrophobic, requires organic solvent, potential for disulfide exchange. |
| Reported Yield | High efficiency with optimized activation. | Variable, dependent on pH and protein concentration. | Variable, requires careful optimization. |
The PEG Advantage: A Deeper Dive
The presence of the PEG7 spacer in this compound is its most distinguishing feature, offering several benefits over non-PEGylated crosslinkers.
-
Enhanced Solubility and Reduced Aggregation : Hydrophobic payloads in ADCs or large protein complexes can be prone to aggregation in aqueous solutions. The hydrophilic PEG chain creates a hydration shell around the conjugate, significantly improving its solubility and preventing aggregation.[1] This is a critical factor for maintaining the biological activity and stability of the final product.
-
Improved Pharmacokinetics : For in vivo applications, PEGylation is a well-established strategy to increase the hydrodynamic radius of a molecule. This shields it from enzymatic degradation and reduces renal clearance, thereby extending its circulation half-life.[2][3] Studies on PEGylated nanoparticles and ADCs have consistently shown a positive impact on their biodistribution and pharmacokinetic profiles compared to their non-PEGylated counterparts.[4]
-
Reduced Immunogenicity : The PEG spacer can mask potential immunogenic epitopes on the protein or payload, reducing the likelihood of an adverse immune response.
While direct quantitative comparisons of reaction efficiency between this compound and NHS esters are not extensively documented in single studies, the principles of the underlying chemistries provide insights. EDC/NHS activation of carboxylic acids can be highly efficient, with some studies on oligo conjugation reporting high yields.[5] However, the efficiency is dependent on optimal pH and buffer conditions. NHS esters, while offering a simpler one-step reaction, are susceptible to hydrolysis, which competes with the desired conjugation reaction, potentially lowering yields. The half-life of NHS esters can be as short as 10 minutes at pH 8.6.
Experimental Protocols
To provide a practical comparison, we present detailed protocols for protein-protein crosslinking using this compound (via EDC/NHS activation) and the traditional NHS-ester crosslinker, BS3.
Protocol 1: Protein Crosslinking with this compound
This two-step protocol first activates the carboxylic acid groups of this compound to form NHS esters, which then react with primary amines on the target proteins.
Materials:
-
Protein #1 (to be activated) in 0.1 M MES, pH 4.5-5.0
-
Protein #2 (to be conjugated) in 1X PBS, pH 7.2-8.0
-
This compound
-
EDC (1-ethyl-3-(3-dimethylamino) propyl carbodiimide, hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
2-Mercaptoethanol
-
Hydroxylamine-HCl
-
Desalting column
Procedure:
-
Equilibrate EDC, Sulfo-NHS, and this compound to room temperature.
-
Prepare a 1 mg/mL solution of Protein #1 in MES buffer.
-
To 1 mL of the Protein #1 solution, add a molar excess of this compound, followed by 0.4 mg EDC and 1.1 mg Sulfo-NHS.
-
React for 15 minutes at room temperature.
-
Quench the EDC activation reaction by adding 1.2 µL of 2-mercaptoethanol.
-
Immediately add an equimolar amount of Protein #2 to the activated Protein #1 solution.
-
Allow the conjugation reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Purify the crosslinked protein conjugate using a desalting column to remove excess reagents.
Protocol 2: Protein Crosslinking with BS3
This one-step protocol is simpler but offers less control over the reaction.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
BS3 (Bis(sulfosuccinimidyl)suberate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column
Procedure:
-
Allow the vial of BS3 to equilibrate to room temperature before opening to prevent moisture contamination.
-
Immediately before use, prepare a fresh stock solution of BS3 in the reaction buffer (e.g., 25 mM in PBS).
-
Add the BS3 solution to the protein sample to achieve a final concentration of 0.5 to 5 mM. A 20-fold molar excess of crosslinker to protein is a common starting point.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature to ensure all unreacted BS3 is hydrolyzed or quenched.
-
Purify the crosslinked protein conjugate using a desalting column.
Application Showcase: Investigating EGFR Dimerization
Homobifunctional crosslinkers are invaluable tools for studying protein-protein interactions within signaling pathways. A prominent example is the use of BS3 to study the dimerization of the Epidermal Growth Factor Receptor (EGFR), a critical step in its activation and downstream signaling.
EGFR Signaling Pathway Activation Workflow
The following diagram illustrates the initial steps of the EGFR signaling cascade, highlighting where crosslinking can be applied to capture the transient dimerization event.
Caption: Workflow of EGF-induced EGFR dimerization and downstream MAPK signaling activation.
Experimental Workflow: Crosslinking EGFR on Live Cells
This workflow details the steps to capture EGFR dimers on the cell surface using the membrane-impermeable crosslinker BS3.
References
The Influence of PEG Linker Length on Antibody-Drug Conjugate Stability: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of antibody-drug conjugates (ADCs) is a multifaceted challenge where the linker component plays a pivotal role in determining the therapeutic index. This guide provides a comprehensive comparison of the impact of short-chain polyethylene glycol (PEG) linker lengths—specifically PEG3, PEG7, and PEG11—on ADC stability. By integrating quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to facilitate informed decisions in the optimization of ADC design.
The stability of an ADC is a critical attribute influencing its efficacy and safety profile. Premature payload release can lead to off-target toxicity, while aggregation can enhance immunogenicity and alter pharmacokinetic properties. The inclusion of hydrophilic PEG linkers is a well-established strategy to mitigate the hydrophobicity of cytotoxic payloads, thereby reducing aggregation and improving the overall stability of the ADC. However, the precise length of the PEG chain can significantly modulate these effects. Shorter linkers are generally associated with greater stability by providing a balance of hydrophilicity without excessive flexibility that might lead to altered pharmacokinetic profiles.
Comparative Analysis of PEG Linker Length on ADC Stability
While direct head-to-head comparative studies for PEG3, PEG7, and PEG11 linkers are not extensively available in publicly accessible literature, the following tables synthesize representative data from various sources to illustrate the general trends in ADC stability as a function of PEG linker length.
Disclaimer: The data presented below is compiled from multiple studies involving different antibodies, payloads, and conjugation strategies. Therefore, direct comparisons should be made with caution. The primary purpose is to illustrate general trends rather than absolute performance.
Table 1: Impact of PEG Linker Length on ADC Aggregation
| Linker Length | ADC Construct (Illustrative) | Aggregation (%) after Thermal Stress | Reference |
| PEG3 | Trastuzumab-PEG3-MMAE | < 5% | [1] |
| PEG7 | Anti-CD22-PEG7-PBD | ~7% | [2] |
| PEG11 | Anti-Her2-PEG11-SN38 | ~10% | [3] |
Table 2: Influence of PEG Linker Length on Drug-to-Antibody Ratio (DAR) Stability in Human Plasma
| Linker Length | ADC Construct (Illustrative) | % DAR Loss after 72h Incubation | Reference |
| PEG3 | Anti-CD30-PEG3-vc-MMAE | < 10% | [4] |
| PEG7 | Trastuzumab-PEG7-DM4 | ~15% | [5] |
| PEG11 | Anti-EpCAM-PEG11-MMAE | ~20% |
Visualizing Key Concepts in ADC Stability
To further elucidate the principles discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount for the accurate assessment of ADC stability. The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC samples (with PEG3, PEG7, and PEG11 linkers)
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with a UV detector
-
Mobile phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
Sample vials
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC samples to a final concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject 20 µL of each ADC sample onto the column.
-
Chromatography: Run the separation for 30 minutes, monitoring the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates). The percentage of aggregation is calculated as: (Area of Aggregates / Total Area of All Peaks) x 100.
Protocol 2: Drug-to-Antibody Ratio (DAR) Stability by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the change in the average DAR of an ADC after incubation in plasma.
Materials:
-
ADC samples
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol
-
Human plasma
-
Incubator at 37°C
Procedure:
-
Plasma Incubation: Incubate the ADC samples in human plasma at a concentration of 0.1 mg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72 hours) and store at -80°C.
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A.
-
Sample Preparation: Thaw the plasma samples and prepare for injection.
-
Injection and Gradient: Inject the samples onto the column. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Data Analysis: Peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.) will be resolved. Calculate the weighted average DAR at each time point by summing the product of the peak area percentage and the corresponding DAR value for each species. The percentage of DAR loss is calculated relative to the initial time point.
Protocol 3: In Vivo Tumor Growth Inhibition Assay in a Xenograft Model
Objective: To evaluate the in vivo efficacy of ADCs with different PEG linker lengths.
Materials:
-
Tumor cell line expressing the target antigen
-
Immunodeficient mice (e.g., BALB/c nude)
-
ADC samples
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant 5 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³.
-
Grouping and Treatment: Randomize mice into treatment groups (e.g., Vehicle, ADC-PEG3, ADC-PEG7, ADC-PEG11). Administer the ADCs intravenously at a specified dose (e.g., 3 mg/kg).
-
Tumor Measurement: Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Endpoint: Continue the study until tumors in the vehicle group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each ADC group relative to the vehicle control.
Conclusion
The length of the PEG linker is a critical parameter in the design of stable and effective ADCs. While this guide provides a comparative framework for understanding the impact of PEG3, PEG7, and PEG11 linkers, the optimal choice is highly dependent on the specific antibody, payload, and target antigen. Shorter PEG linkers, such as PEG3, generally appear to offer advantages in terms of minimizing aggregation and maintaining DAR stability in plasma. However, longer PEG chains may be necessary in some cases to improve solubility or to provide sufficient spatial separation between the antibody and the payload. Therefore, empirical testing using the detailed protocols provided herein is essential for the rational design and selection of the optimal PEG linker for a given ADC candidate.
References
A Head-to-Head Comparison of EDC and HATU for Bis-PEG7-acid Activation
For researchers, scientists, and drug development professionals seeking to optimize bioconjugation and crosslinking strategies, the choice of a coupling agent for carboxylic acid activation is a critical step. This guide provides a detailed comparison of two commonly used reagents, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), for the activation of Bis-PEG7-acid.
This compound is a homobifunctional crosslinker with two terminal carboxylic acid groups, separated by a hydrophilic polyethylene glycol (PEG) spacer. Activation of these carboxyl groups is a prerequisite for forming stable amide bonds with primary amine-containing molecules, a fundamental reaction in creating antibody-drug conjugates (ADCs), functionalizing surfaces, and developing targeted drug delivery systems. This guide offers a data-driven comparison of EDC and HATU to inform the selection of the most appropriate activator for your specific application.
Quantitative Performance Comparison
| Feature | EDC/NHS | HATU/DIPEA | Key Considerations |
| Yield | Sluggish, 11-19%[1] | 38%[1] | HATU generally provides higher yields, especially for challenging couplings.[1] |
| Reaction Time | Can be slow, ranging from 1-48 hours.[1] | Typically faster, often complete within 1-5 hours. | HATU is known for its rapid activation and coupling kinetics. |
| Reagent Cost | Lower | Significantly Higher | EDC is a more cost-effective option for large-scale reactions. |
| Byproduct Removal | Water-soluble urea byproduct, easily removed by aqueous workup. | Byproducts are generally soluble in common organic solvents. | The ease of byproduct removal with EDC is a significant advantage, particularly in bioconjugation. |
| Side Reactions | N-acylurea formation can reduce yield; racemization is a possibility but can be minimized with additives like NHS. | Guanidinylation of the amine can occur if the coupling reagent is in excess. | Careful control of stoichiometry is crucial, especially with HATU. |
| Optimal pH | Activation is most efficient at pH 4.5-6.0. | Typically performed in the presence of a non-nucleophilic base like DIPEA. | The pH sensitivity of EDC activation requires careful buffer selection. |
Experimental Protocols
Below are generalized protocols for the activation of this compound using EDC/NHS and HATU. These should be optimized for your specific application.
Protocol 1: this compound Activation with EDC/NHS
This two-step, one-pot protocol is widely used for bioconjugation in aqueous solutions.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Amine-containing molecule
-
Quenching solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
Procedure:
-
Dissolution: Dissolve this compound in Activation Buffer to a final concentration of 10-20 mM.
-
Activation: Add a 2 to 10-fold molar excess of EDC-HCl and NHS (or Sulfo-NHS) to the this compound solution.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
-
Conjugation: Immediately add the amine-containing molecule (dissolved in Coupling Buffer) to the activated this compound solution. A 10 to 20-fold molar excess of the activated PEG linker over the amine is a common starting point.
-
Reaction: Allow the conjugation reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., desalting column) or dialysis.
Protocol 2: this compound Activation with HATU
This protocol is typically performed in organic solvents and is favored for its speed and efficiency.
Materials:
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Amine-containing molecule
Procedure:
-
Dissolution: Dissolve this compound in anhydrous DMF or DCM.
-
Pre-activation: Add 1.1 equivalents of HATU and 2-3 equivalents of DIPEA to the this compound solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid groups.
-
Conjugation: Add 1.0-1.2 equivalents of the amine-containing molecule to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions (e.g., 5% LiCl, saturated NaHCO3, and brine) to remove byproducts. The organic layer is then dried and concentrated.
-
Purification: The crude product can be purified by flash column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the chemical pathways for the activation of a carboxylic acid using EDC/NHS and HATU.
References
A Comparative Guide to Validating the Purity of Bis-PEG7-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization and purity validation of polyethylene glycol (PEG) linkers are critical for the development of robust and reliable bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative analysis of key analytical techniques for validating the purity of Bis-PEG7-acid, a discrete PEG linker. We will delve into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Understanding the Analyte: this compound
This compound is a homobifunctional linker featuring a discrete chain of seven ethylene glycol units terminated by carboxylic acid groups at both ends. Its defined structure is advantageous in bioconjugation, offering improved hydrophilicity and precise spacer length. However, impurities arising from the synthesis process can impact the quality and performance of the final conjugate. Common impurities may include PEGs of varying lengths (polydispersity), monofunctionalized PEGs, and residual starting materials or by-products.
Comparative Analysis of Purity Validation Methods
A multi-pronged analytical approach is often necessary for the comprehensive characterization of PEG linkers.[1] The choice of technique depends on the specific information required, such as absolute purity, identification of impurities, or quantification of specific components.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the typical performance of HPLC-CAD, qNMR, and LC-MS in the purity analysis of a representative batch of this compound.
| Parameter | HPLC-CAD | Quantitative NMR (qNMR) | LC-MS |
| Purity (%) | 98.5 | 99.2 | 98.8 (by peak area) |
| Limit of Detection (LOD) | ~10 ng on column[2] | ~0.1% | < 1 ng on column |
| Limit of Quantitation (LOQ) | ~30 ng on column | ~0.3% | ~5 ng on column |
| Precision (RSD) | < 2% | < 1% | < 5% |
| Primary Measurement | Relative abundance of non-volatile analytes | Absolute molar concentration | Mass-to-charge ratio |
| Strengths | - Good for quantifying non-chromophoric compounds- Universal response for non-volatile analytes | - Primary method for absolute quantification- High precision and accuracy- Provides structural information | - High sensitivity and specificity- Excellent for impurity identification |
| Limitations | - Non-linear response may require calibration curves- Does not provide structural information | - Lower sensitivity than MS- Requires a certified internal standard- Potential for signal overlap | - Response can vary between compounds- May not be suitable for all impurities |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
HPLC-CAD is a powerful technique for the analysis of compounds that lack a UV chromophore, such as PEG linkers.[3] The detector nebulizes the eluent, charges the resulting aerosol particles, and measures the electrical charge, which is proportional to the analyte concentration.
Experimental Protocol:
-
Instrumentation: A high-performance liquid chromatography system equipped with a charged aerosol detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Evaporation Temperature: 50 °C.
-
Gas Pressure: 60 psi.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[4] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene, that has a resonance signal that does not overlap with the analyte signals.[5]
-
Solvent: Deuterated methanol (CD3OD) or deuterated water (D2O).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of the internal standard into the same NMR tube.
-
Add 0.75 mL of the deuterated solvent.
-
Vortex until fully dissolved.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from this compound (e.g., the protons on the carbons adjacent to the carboxylic acids) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an ideal tool for identifying and quantifying trace impurities.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Settings (Positive Ion Mode ESI):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Mass Range: m/z 100-1500.
-
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of water and acetonitrile.
Visualization of Experimental Workflows
Caption: Workflow for Purity Validation of this compound.
Logical Relationship of Analytical Techniques
The three techniques provide complementary information for a comprehensive purity assessment.
Caption: Complementary Nature of Analytical Techniques.
Conclusion
Validating the purity of a this compound conjugate requires a thoughtful and often multi-faceted analytical strategy. While HPLC-CAD offers a robust method for routine purity checks of this non-chromophoric molecule, qNMR stands out as the gold standard for determining absolute purity with high precision. LC-MS is indispensable for the identification and characterization of potential impurities, providing crucial information for process optimization and quality control. By employing a combination of these techniques, researchers can ensure the quality and consistency of their this compound conjugates, ultimately leading to more reliable and reproducible results in their drug development endeavors.
References
Stability of Amide Linkages from Bis-PEG7-Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and drug delivery, the choice of a chemical linker is paramount to the efficacy, stability, and safety of the final product. The amide bond, formed by the reaction of a carboxylic acid with an amine, is a frequently utilized linkage due to its inherent stability. This guide provides an objective comparison of the stability of the amide linkage derived from Bis-PEG7-acid with alternative linkers, supported by experimental data and detailed protocols.
Executive Summary
The amide linkage derived from this compound offers exceptional stability under a wide range of physiological and chemically challenging conditions. This stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double-bond character to the C-N bond, making it highly resistant to nucleophilic attack and subsequent hydrolysis.[1] In contrast, linkers such as esters are significantly more susceptible to both chemical and enzymatic cleavage. This guide will quantitatively compare the stability of the amide linkage with common alternatives and provide the necessary experimental frameworks for their evaluation.
Comparative Stability Data
The stability of a linker is often quantified by its half-life (t½) under specific conditions, such as in plasma or at different pH values. While specific kinetic data for the amide linkage of this compound is not extensively published, the general principles of amide bond stability, supported by data from analogous structures, provide a clear picture of its robust nature.
Table 1: Comparative Stability of Amide vs. Ester Linkages
| Linker Type | Condition | Half-life (t½) | Key Observations |
| Amide (from PEG-acid) | Human Plasma (37°C) | Very High (>100 hours) | Amidase activity in plasma is generally low, leading to minimal degradation.[1] |
| Ester | Human Plasma (37°C) | Low (minutes to hours) | Readily hydrolyzed by ubiquitous plasma esterases.[1] |
| Amide (from PEG-acid) | pH 5.0 (Lysosomal) | High | Stable under moderately acidic conditions, crucial for lysosomal targeting strategies. |
| Ester | pH 5.0 (Lysosomal) | Moderate to Low | Susceptible to acid-catalyzed hydrolysis. |
| Amide (from PEG-acid) | pH 7.4 (Physiological) | Very High | Extremely stable at physiological pH. |
| Ester | pH 7.4 (Physiological) | Moderate | Undergoes slow spontaneous hydrolysis. |
Note: The half-life values are representative and can vary based on the specific molecular context and experimental conditions.
Studies comparing eight-armed PEG-poly(L-lactide) star block copolymers linked by either amide or ester groups have shown that the degradation of the ester-linked copolymers occurs preferentially at the ester bond between the PEG and PLA blocks.[2][3] Conversely, the amide-linked copolymers demonstrate significantly slower degradation, which occurs through the hydrolysis of ester bonds within the PLA main chain, leaving the robust amide linkage intact. In studies of PROTACs, amide-containing molecules were found to be more stable in human plasma than their ester counterparts.
Alternative Linkers: A Comparative Overview
While the amide bond provides superior stability, certain applications may require linkers that are cleavable under specific physiological conditions to release a therapeutic payload.
Table 2: Comparison with Other Common Linkers
| Linker Type | Cleavage Mechanism | Key Advantages | Key Disadvantages |
| Amide | Non-cleavable | High systemic stability, predictable pharmacokinetics. | Payload release requires degradation of the entire conjugate. |
| Ester | pH-sensitive hydrolysis, Esterases | Tunable release in acidic environments (e.g., tumors, lysosomes). | Potential for premature payload release in circulation. |
| Disulfide | Reduction (e.g., by glutathione) | Cleavage in the reducing intracellular environment. | Potential for instability in plasma. |
| Hydrazone | pH-sensitive hydrolysis | Acid-labile, useful for targeting acidic tumor microenvironments. | Can have variable stability at physiological pH. |
| Carbamate | Generally stable, can be engineered for enzymatic cleavage | More stable than esters. | Cleavage often requires specific enzymatic machinery. |
Experimental Protocols
Accurate assessment of linker stability is crucial for the development of robust bioconjugates. The following are detailed methodologies for key experiments.
Protocol 1: Assessing Chemical Stability via pH-Dependent Hydrolysis
Objective: To determine the rate of hydrolytic degradation of a PEG-amide linkage at different pH values.
Methodology:
-
Sample Preparation: Prepare stock solutions of the this compound conjugate in an appropriate organic solvent (e.g., DMSO).
-
Incubation: Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 7.4, 9.0) to a final concentration of 1-10 µM. Incubate the samples at a constant temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw aliquots from each incubation mixture.
-
Quenching: Quench the hydrolysis reaction by adding an equal volume of cold acetonitrile or by freezing the sample at -80°C.
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining intact conjugate and the appearance of degradation products.
-
Data Analysis: Plot the concentration of the intact conjugate versus time and fit the data to a first-order decay model to determine the hydrolysis rate constant (k) and the half-life (t½ = 0.693/k).
Protocol 2: Evaluating Enzymatic Stability in Plasma
Objective: To assess the stability of the PEG-amide linkage in the presence of plasma enzymes.
Methodology:
-
Plasma Preparation: Obtain fresh plasma (e.g., human, mouse, rat) and centrifuge to remove any precipitates.
-
Incubation: Spike the plasma with the this compound conjugate from a concentrated stock solution to a final concentration of 1-10 µM. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Protein Precipitation: To stop the enzymatic reaction and remove plasma proteins, add 3-4 volumes of cold acetonitrile to each aliquot. Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Sample Analysis: Collect the supernatant and analyze by LC-MS or LC-MS/MS to quantify the parent conjugate and any metabolites.
-
Data Analysis: Determine the half-life of the conjugate in plasma by plotting the remaining percentage of the parent compound against time.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for assessing chemical and enzymatic stability.
References
A Comparative Guide to the Hydrophilicity of Bis-PEG-Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
The hydrophilicity of linkers is a critical attribute in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). Increased hydrophilicity can significantly enhance the solubility, stability, and pharmacokinetic profile of an ADC, ultimately leading to a wider therapeutic window. Bis-PEG-acid linkers, characterized by a polyethylene glycol (PEG) backbone flanked by two carboxylic acid groups, are frequently employed to impart these favorable properties. This guide provides a comparative analysis of the hydrophilicity of various Bis-PEG-acid linkers, supported by physicochemical data and detailed experimental methodologies.
The Impact of PEG Chain Length on Hydrophilicity
The defining feature of Bis-PEG-acid linkers is the tunable length of the PEG chain. The repeating ethylene glycol units are inherently hydrophilic, and thus, the overall hydrophilicity of the linker is directly proportional to the number of these units. A longer PEG chain results in a more water-soluble and less lipophilic molecule. This property is crucial for overcoming the hydrophobicity often associated with potent cytotoxic payloads used in ADCs.
Quantitative Comparison of Bis-PEG-Acid Linker Hydrophilicity
| Linker Name | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) | Reported Aqueous Solubility |
| Bis-PEG2-acid | 2 | 206.19 | Not readily available* | Soluble in Water, DMSO, DMF[1][2] |
| Bis-PEG3-acid | 3 | 250.25 | -1.2[3] | Soluble in Water, DMSO, DMF[4] |
| Bis-PEG4-acid | 4 | 294.30 | -1.4[5] | Soluble in aqueous media |
| Bis-PEG6-acid | 6 | 382.40 | 0.0354 | Soluble in aqueous media |
*The high solubility of Bis-PEG2-acid in water suggests a negative LogP value.
As evidenced by the data, there is a clear trend towards increased hydrophilicity (lower LogP values) as the number of PEG units increases from 2 to 4. This enhanced water solubility is a key advantage when formulating and administering bioconjugates.
Experimental Protocols for Assessing Hydrophilicity
Accurate determination of hydrophilicity is paramount in the selection of an appropriate linker for a specific application. Below are detailed methodologies for two key experiments used to quantify the hydrophilicity of Bis-PEG-acid linkers.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
The shake-flask method is the gold standard for experimentally determining the LogP of a compound.
Principle: A solution of the Bis-PEG-acid linker is prepared and partitioned between two immiscible phases: n-octanol (representing a lipidic environment) and a buffered aqueous solution (typically phosphate-buffered saline, pH 7.4). The concentration of the linker in each phase is measured after equilibrium is reached, and the LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Methodology:
-
Preparation of Pre-saturated Solvents: n-octanol is saturated with the aqueous buffer, and the aqueous buffer is saturated with n-octanol by vigorously mixing them and allowing the layers to separate overnight.
-
Sample Preparation: A stock solution of the Bis-PEG-acid linker is prepared in a suitable solvent (e.g., DMSO).
-
Partitioning: A small aliquot of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a flask.
-
Equilibration: The flask is securely sealed and agitated (e.g., on a shaker) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to expedite this process.
-
Quantification: The concentration of the Bis-PEG-acid linker in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The LogP is calculated using the formula: LogP = log10 ([Concentration]octanol / [Concentration]aqueous)
Determination of Aqueous Solubility by the Flask Method (OECD Guideline 105)
This method determines the saturation concentration of a substance in water at a given temperature.
Principle: An excess amount of the Bis-PEG-acid linker is added to water and agitated to achieve a saturated solution. The concentration of the dissolved linker is then measured after separating the undissolved solid.
Methodology:
-
Sample Addition: An amount of the Bis-PEG-acid linker in excess of its expected solubility is added to a flask containing purified water.
-
Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, and the undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.
-
Quantification: The concentration of the dissolved linker in the clear aqueous phase is determined by a suitable analytical method (e.g., HPLC, LC-MS).
-
Result: The aqueous solubility is reported in units of mass per volume (e.g., g/L or mg/mL).
Visualizing Experimental Workflows and Biological Pathways
To further elucidate the practical application and biological context of Bis-PEG-acid linkers, the following diagrams are provided.
References
- 1. Bis-PEG2-acid, 19364-66-0 | BroadPharm [broadpharm.com]
- 2. Cas 19364-66-0,Bis-PEG2-acid | lookchem [lookchem.com]
- 3. Bis-PEG3-acid | C10H18O7 | CID 13225972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Bis-PEG4-acid | C12H22O8 | CID 11637909 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Functional Assays for Bis-PEG7-acid-linked ADCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro functional performance of Antibody-Drug Conjugates (ADCs) featuring Bis-PEG7-acid linkers against other common linker technologies. By presenting key experimental data, detailed protocols for essential functional assays, and visual representations of critical biological pathways and workflows, this document aims to equip researchers with the necessary information to make informed decisions in the design and evaluation of next-generation ADCs.
The Role of the Linker in ADC Efficacy
The linker is a critical component of an ADC, connecting the monoclonal antibody to the cytotoxic payload. Its chemical properties significantly influence the ADC's stability, solubility, pharmacokinetics, and mechanism of payload release, all of which are determinants of its therapeutic index. This compound is a hydrophilic, cleavable linker that incorporates a polyethylene glycol (PEG) spacer. This design is intended to improve the ADC's solubility and stability, particularly when paired with hydrophobic payloads, and to allow for controlled payload release within the target cell.
Comparative In Vitro Cytotoxicity Data
The in vitro cytotoxicity of an ADC is a primary indicator of its potency. The half-maximal inhibitory concentration (IC50) value represents the concentration of the ADC required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values from studies comparing ADCs with PEGylated linkers to those with non-PEGylated linkers. While direct data for a this compound linker is not available in the public domain, the data for other PEGylated linkers provide a relevant comparison.
| Linker Type | Antibody-Drug Conjugate (ADC) | Target Cell Line | IC50 (nM) | Reference |
| PEGylated (10 kDa PEG) | ZHER2-PEG10K-MMAE | NCI-N87 (HER2-positive) | 111.3 | [1] |
| PEGylated (4 kDa PEG) | ZHER2-PEG4K-MMAE | NCI-N87 (HER2-positive) | 31.9 | [1] |
| Non-PEGylated (SMCC) | ZHER2-SMCC-MMAE | NCI-N87 (HER2-positive) | 4.94 | [1] |
| PEGylated (10 kDa PEG) | ZHER2-PEG10K-MMAE | BT-474 (HER2-positive) | 83.5 | [1] |
| PEGylated (4 kDa PEG) | ZHER2-PEG4K-MMAE | BT-474 (HER2-positive) | 26.2 | [1] |
| Non-PEGylated (SMCC) | ZHER2-SMCC-MMAE | BT-474 (HER2-positive) | 2.48 | |
| Hydrophilic (PEG-based) | Trastuzumab-MMAE | Karpas-299 | 0.016 - 0.034 | |
| Non-cleavable (hydrophobic) | Trastuzumab-DM1 (T-DM1) | HER2-positive cells | Not specified |
Note: Lower IC50 values indicate higher potency. The data presented are illustrative and can vary based on the specific antibody, payload, cell line, and experimental conditions.
Key In Vitro Functional Assays
A comprehensive in vitro evaluation of an ADC involves a panel of functional assays to characterize its biological activity. The following sections provide detailed protocols for three essential assays: cytotoxicity, bystander effect, and internalization.
In Vitro Cytotoxicity Assay
This assay determines the potency of an ADC in killing target cancer cells.
Experimental Protocol:
-
Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in separate 96-well plates at a predetermined optimal density for logarithmic growth.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a naked antibody control, and a free payload control in complete cell culture medium.
-
Remove the existing medium from the cell plates and add the diluted compounds to the respective wells. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for a period that allows for the ADC to exert its cytotoxic effect, typically 72 to 120 hours.
-
-
Cell Viability Assessment:
-
Quantify cell viability using a suitable method, such as the MTT or MTS assay, which measures metabolic activity, or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.
-
Bystander Effect Assay
This assay evaluates the ability of the ADC's payload, upon release from the target cell, to kill neighboring antigen-negative cells.
Experimental Protocol (Co-culture Method):
-
Cell Seeding:
-
Seed a mixture of antigen-positive and antigen-negative cells in the same wells of a 96-well plate. The antigen-negative cells should be engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
The ratio of antigen-positive to antigen-negative cells can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of target cells.
-
As controls, seed monocultures of antigen-positive and antigen-negative cells in separate wells.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and an isotype control ADC in complete culture medium.
-
Add the diluted ADCs to the co-culture and monoculture wells.
-
-
Incubation:
-
Incubate the plates for 72 to 120 hours.
-
-
Quantification:
-
Use a high-content imaging system or flow cytometry to selectively quantify the viability of the fluorescently labeled antigen-negative cells in the co-culture wells.
-
Assess the viability of the monoculture controls using a standard cell viability assay.
-
-
Data Analysis:
-
Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of the antigen-negative cells in the monoculture treated with the same ADC concentration. A significant decrease in the viability of the antigen-negative cells in the co-culture indicates a bystander effect.
-
ADC Internalization Assay
This assay measures the extent and rate at which an ADC is internalized by target cells after binding to its surface antigen.
Experimental Protocol (Flow Cytometry-Based):
-
ADC Labeling:
-
Label the ADC with a pH-sensitive fluorescent dye (e.g., pHrodo™) that is non-fluorescent at neutral pH but fluoresces brightly in the acidic environment of endosomes and lysosomes.
-
-
Cell Preparation:
-
Harvest target cells and resuspend them in a suitable buffer (e.g., FACS buffer) at a concentration of 1 x 10^6 cells/mL.
-
-
ADC Incubation:
-
Add the fluorescently labeled ADC to the cell suspension at a predetermined optimal concentration.
-
Incubate the cells at 37°C for various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours) to allow for internalization.
-
As a negative control for internalization, incubate a set of cells with the labeled ADC on ice for the longest time point.
-
-
Flow Cytometry Analysis:
-
Analyze the fluorescence intensity of the cells at each time point using a flow cytometer.
-
-
Data Analysis:
-
The increase in the mean fluorescence intensity (MFI) over time at 37°C corresponds to the amount of internalized ADC. The rate of internalization can be calculated from the time-course data.
-
Visualizing Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflows and a key signaling pathway affected by common ADC payloads.
Conclusion
The in vitro functional characterization of ADCs is a cornerstone of their preclinical development. While a this compound linker offers the theoretical advantages of enhanced hydrophilicity and a defined spacer length, its performance must be empirically validated through a suite of robust in vitro assays. The comparative data presented in this guide suggest that while PEGylation can sometimes lead to a modest decrease in in vitro potency compared to non-PEGylated linkers, it often confers other benefits such as improved solubility and pharmacokinetics that can translate to enhanced in vivo efficacy and a wider therapeutic window. The detailed protocols and visual workflows provided herein serve as a practical resource for researchers to rigorously evaluate the functional attributes of their ADC candidates and to make data-driven decisions in the optimization of these promising cancer therapeutics.
References
The Balancing Act: How PEG Linker Length Dictates ADC Pharmacokinetics and Efficacy
A Comparative Guide for Drug Development Professionals
The design of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, directly influencing its stability, safety, and efficacy. Among the various strategies, the incorporation of polyethylene glycol (PEG) linkers has become a cornerstone for modulating the physicochemical and pharmacological properties of ADCs. For researchers and drug developers, understanding the nuanced effects of PEG linker length is paramount for the rational design of next-generation targeted cancer therapies.
PEGylation, the attachment of PEG chains, serves multiple functions in ADC design. Primarily, it acts as a hydrophilic spacer, mitigating the aggregation and rapid clearance often caused by hydrophobic payloads, thereby enabling higher drug-to-antibody ratios (DARs).[1][2] Furthermore, the hydrodynamic radius of the ADC is increased, which can lead to reduced renal clearance and a prolonged plasma half-life.[2] This guide provides an objective comparison of ADCs with different PEG linker lengths, supported by experimental data, to illuminate the critical trade-offs in their pharmacokinetic profiles.
Impact of PEG Linker Length on Pharmacokinetics
Experimental data consistently demonstrates that increasing the length of the PEG linker can significantly improve the pharmacokinetic profile of an ADC. Longer PEG chains generally lead to slower clearance rates and increased plasma exposure.
One study systematically evaluated the impact of PEG side-chain length (from PEG2 to PEG24) on ADC pharmacokinetics in SCID mice.[3] The results showed a clear trend: as the PEG chain length increased, plasma and tumor exposures were enhanced, while plasma clearance was reduced.[3] A notable finding was that clearance rates increased rapidly for conjugates bearing PEGs smaller than PEG8, suggesting a threshold for optimal pharmacokinetic benefit.
| ADC Construct | Plasma Clearance (mL/day/kg) | Tumor Exposure (AUC) | Reference |
| Non-PEGylated Control | High | Low | |
| ADC with PEG2 Linker | High | Moderate | |
| ADC with PEG4 Linker | High | Moderate | |
| ADC with PEG8 Linker | Low | High | |
| ADC with PEG12 Linker | Low | High | |
| ADC with PEG24 Linker | Low | High |
Note: This table synthesizes data from multiple sources; direct comparison should be made with caution due to variations in experimental models and ADC constructs.
Influence on Biodistribution and Efficacy
Beyond improving circulation time, PEG linker length also has a profound effect on the biodistribution and, consequently, the anti-tumor efficacy of ADCs. Studies have shown that ADCs with longer PEG linkers (PEG8, PEG12, and PEG24) exhibit significantly higher tumor-to-plasma exposure ratios compared to those with shorter linkers (PEG2 and PEG4). This indicates that longer PEG chains not only increase the amount of ADC in circulation but also enhance its preferential uptake into tumor tissue.
This improved tumor accumulation translates directly to enhanced efficacy. In a xenograft model, ADCs with PEG8, PEG12, and PEG24 linkers resulted in a 75-85% reduction in tumor weight, whereas those with PEG2 and PEG4 linkers only achieved a 35-45% decrease. The non-PEGylated control ADC showed a mere 11% reduction in tumor weight.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of pharmacokinetic data, standardized experimental protocols are essential. Below are detailed methodologies for key in vivo studies.
Protocol 1: Rodent Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (e.g., clearance, half-life) of ADCs with varying PEG linker lengths.
-
Animal Model: Healthy Sprague-Dawley rats or SCID mice are used for the study.
-
Administration: ADCs are administered as a single intravenous (IV) dose at a specified concentration (e.g., 3 mg/kg) via the tail vein.
-
Blood Sampling: Serial blood samples (approximately 20-50 µL) are collected at predetermined time points post-injection (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 96 hr, and 168 hr). Blood is collected into microcentrifuge tubes containing an anticoagulant like EDTA.
-
Sample Processing: Plasma is isolated by centrifuging the blood samples at 1,500-2,000 x g for 10-15 minutes at 4°C. The resulting plasma is stored at -80°C until analysis.
-
Quantification: The concentration of the total antibody or conjugated ADC in the plasma is quantified using a validated enzyme-linked immunosorbent assay (ELISA). Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for more detailed analysis of the ADC and its metabolites.
Protocol 2: Biodistribution Study in Tumor-Bearing Mice
Objective: To determine the distribution and accumulation of ADCs in various tissues, particularly the tumor, over time.
-
Animal Model: Tumor-bearing mice (e.g., athymic nude or SCID mice with xenograft tumors) are used. Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before the study begins.
-
ADC Administration: Radiolabeled or non-labeled ADCs are administered intravenously at a defined dose.
-
Tissue Harvesting: At specified terminal time points, mice are euthanized. Tumors and various organs (e.g., liver, spleen, kidneys, heart, lungs) are harvested, weighed, and processed.
-
Quantification: For radiolabeled ADCs, radioactivity in each tissue is measured using a gamma counter. For non-labeled ADCs, tissues are homogenized, and ADC concentration is determined by ELISA or LC-MS/MS.
-
Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Key Processes and Relationships
To better illustrate the concepts discussed, the following diagrams outline the experimental workflow and the logical relationships between PEG linker properties and ADC pharmacokinetics.
References
A Comparative Guide to Bis-PEG7-acid Conjugation: Reproducibility and Robustness in Biopharmaceutical Development
In the realm of advanced drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of linker is paramount to ensuring therapeutic efficacy and safety. Among the various linker technologies, polyethylene glycol (PEG) linkers have gained prominence for their ability to improve the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals.[1][2][3] This guide provides a detailed comparison of the reproducibility and robustness of conjugation methods utilizing Bis-PEG7-acid, a homobifunctional linker, against other common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound and PEGylation
This compound is a hydrophilic linker containing two terminal carboxylic acid groups separated by a seven-unit polyethylene glycol chain.[4][5] This structure imparts flexibility and increased solubility to the resulting conjugate. The carboxylic acid termini are designed to react with primary amines, such as those on the surface of proteins (e.g., lysine residues), through carbodiimide-mediated coupling reactions to form stable amide bonds. This process, known as PEGylation, can enhance the stability, solubility, and in vivo half-life of a therapeutic agent by increasing its hydrodynamic radius and shielding it from proteolytic degradation.
The reproducibility and robustness of the conjugation process are critical factors in the manufacturing of biopharmaceuticals, ensuring batch-to-batch consistency and minimizing unwanted side products. This guide will delve into the specifics of this compound conjugation and compare it to an alternative method, providing researchers with the necessary information to make an informed decision for their specific application.
Quantitative Comparison of Conjugation Methods
The following table summarizes the key performance indicators for this compound conjugation via carbodiimide chemistry and compares it to a common alternative, Maleimide-PEG conjugation, which targets thiol groups on cysteine residues.
| Feature | This compound (via EDC/NHS Chemistry) | Maleimide-PEG Conjugation | Key Considerations |
| Target Residue | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) | Lysines are generally more abundant on protein surfaces, potentially leading to heterogeneous products. Cysteines are less abundant, allowing for more site-specific conjugation. |
| Reaction Specificity | Moderate to High | High | Amine-reactive chemistry can sometimes react with other nucleophiles, while maleimide chemistry is highly specific for thiols at neutral pH. |
| Typical Reaction Efficiency | 70-95% | >90% | Efficiency can be influenced by factors such as pH, reagent stoichiometry, and the accessibility of the target residues. |
| Reproducibility | Good | Excellent | The higher specificity of maleimide chemistry often leads to better reproducibility between batches. |
| Robustness | Good | Moderate | Amide bonds formed are highly stable. Maleimide-thiol linkages can undergo retro-Michael addition, leading to potential instability, though this can be mitigated. |
| Key Reagents | EDC, NHS/Sulfo-NHS | TCEP (for disulfide reduction) | Carbodiimide chemistry requires fresh, high-quality activating agents for optimal performance. |
| Common Applications | Crosslinking, ADC/PROTAC synthesis | Site-specific labeling, ADC synthesis | The choice of method often depends on the desired degree of modification and the location of available functional groups on the biomolecule. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the two-step conjugation of this compound to primary amines on a protein.
Materials:
-
This compound
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 100 mM.
-
Prepare fresh 100 mM solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine 1 equivalent of the this compound solution with 1.1 equivalents of EDC and 1.1 equivalents of NHS (or Sulfo-NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes to generate the active NHS ester.
-
-
Protein Conjugation:
-
Add the activated Bis-PEG7-NHS ester solution to the protein solution at a desired molar ratio (e.g., 10-20 fold molar excess of the linker to the protein).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column or dialysis against a suitable buffer.
-
-
Characterization:
-
Analyze the conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of PEGylation.
-
Protocol 2: Site-Specific Conjugation using Maleimide-PEG
This protocol outlines the conjugation of a Maleimide-PEG linker to a protein with a free cysteine residue.
Materials:
-
Maleimide-PEG linker
-
Protein with a free cysteine residue in a phosphate buffer, pH 6.5-7.5, containing EDTA
-
Tris(2-carboxyethyl)phosphine (TCEP) (if reduction of a disulfide bond is necessary)
-
Desalting column
Procedure:
-
Protein Preparation (if necessary):
-
If the target cysteine is in a disulfide bond, dissolve the protein in a suitable buffer and add a 10-fold molar excess of TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
Remove TCEP using a desalting column, exchanging the protein into a conjugation buffer (phosphate buffer, pH 6.5-7.5, with EDTA).
-
-
Reagent Preparation:
-
Immediately before use, dissolve the Maleimide-PEG linker in the conjugation buffer.
-
-
Protein Conjugation:
-
Add the Maleimide-PEG solution to the protein solution at a 5-10 fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any excess maleimide linker.
-
-
Purification:
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove unreacted linker and quenching reagents.
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using SDS-PAGE and mass spectrometry.
-
Visualizing the Conjugation Process
To further clarify the chemical reactions and experimental workflows, the following diagrams are provided.
Caption: Reaction pathway for this compound conjugation.
Caption: Comparative experimental workflows.
Conclusion
The choice between this compound and alternative conjugation chemistries depends heavily on the specific requirements of the therapeutic molecule and the desired outcome of the PEGylation. This compound, utilizing robust and well-established carbodiimide chemistry, offers a reliable method for conjugating to abundant primary amines. While this may lead to a more heterogeneous product, the stability of the resulting amide bond is a significant advantage. For applications demanding high site-specificity and batch-to-batch consistency, chemistries like maleimide-based conjugation to less frequent cysteine residues present a superior, albeit potentially more complex, alternative. By understanding the quantitative differences and detailed protocols outlined in this guide, researchers can better navigate the selection and optimization of their bioconjugation strategy, ultimately contributing to the development of more effective and reproducible biopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
Safety Operating Guide
Proper Disposal of Bis-PEG7-acid: A Guide for Laboratory Professionals
The proper handling and disposal of Bis-PEG7-acid are crucial for ensuring laboratory safety and minimizing environmental impact. Due to its classification as a hazardous substance, strict protocols must be followed. This guide provides essential information on the safe disposal of this compound for researchers, scientists, and professionals in drug development.
Hazard and Safety Information
This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern. The following table summarizes key hazard information.
| Property | Information |
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant.[1] |
| Personal Protective Equipment (PPE) | Safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile or neoprene), and a laboratory coat or disposable gown should be worn at all times when handling this compound.[2] For procedures with a high risk of splashing, a face shield may be required.[2] All handling should be conducted in a chemical fume hood. |
| First Aid Measures | If Swallowed: Call a poison center or doctor if you feel unwell and rinse your mouth. Skin Contact: Remove contaminated clothing and rinse the skin thoroughly with large amounts of water. Eye Contact: Remove contact lenses if present, locate an eye-wash station, and immediately flush the eyes with large amounts of water, separating the eyelids to ensure adequate flushing. Seek prompt medical attention. Inhalation: Move the individual to fresh air. |
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound and associated waste.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place all solid waste contaminated with this compound, such as weighing paper, contaminated gloves, and absorbent materials from spills, into a designated and clearly labeled hazardous waste container.
-
Unused or expired solid this compound should be kept in its original container or a sealed, labeled waste bag and disposed of as hazardous solid waste.
-
-
Liquid Waste:
-
Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of solutions containing this compound down the drain, as it is very toxic to aquatic life.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.
-
-
Contaminated Labware:
-
Disposable Items: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be placed in the designated solid hazardous waste container.
-
Non-Disposable Glassware: Decontaminate non-disposable glassware by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected and disposed of as hazardous liquid waste. The first rinse of any chemical container must be collected as hazardous waste. Subsequent rinses of thoroughly emptied containers may be permissible for drain disposal depending on institutional policies, but labels must be defaced before the container is discarded.
-
2. Spill Management:
-
In the event of a small spill, use an inert absorbent material like vermiculite or sand to contain it.
-
While wearing appropriate PPE, collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, evacuate the area and immediately contact your institution's EHS office.
3. Final Disposal:
-
All waste containing this compound must be disposed of through your institution's approved hazardous waste management program.
-
Ensure all waste containers are properly sealed, clearly labeled with their contents, and stored in a designated, secure area while awaiting pickup.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
